4-Amino-2-chlorobenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCHLLLRWDYHRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465715 | |
| Record name | 4-amino-2-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211374-81-1 | |
| Record name | 4-Amino-2-chlorobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211374811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-amino-2-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-2-CHLOROBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN3579G41A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzamide from 4-amino-2-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis of 4-amino-2-chlorobenzamide, a valuable building block in medicinal chemistry, from 4-amino-2-chlorobenzoic acid. We will delve into the prevalent synthetic strategies, with a primary focus on the activation of the carboxylic acid moiety. A detailed, step-by-step protocol for the synthesis via an acyl chloride intermediate is presented, along with critical considerations for reaction optimization, work-up, and purification. Furthermore, this guide outlines the essential analytical techniques for the structural elucidation and purity assessment of the final product. The content is structured to provide both theoretical understanding and practical, actionable insights for researchers in organic synthesis and drug development.
Introduction: The Significance of this compound
This compound and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules.[1] The presence of the amino, chloro, and amide functionalities on the benzene ring provides a versatile scaffold for further chemical modifications, enabling the exploration of diverse chemical spaces in drug discovery programs. The strategic positioning of these groups can influence the molecule's binding affinity to biological targets and its overall pharmacokinetic profile.
The amide bond, in particular, is a cornerstone of peptide and protein structures and is found in a vast number of natural and synthetic compounds.[2] The synthesis of benzamides, such as this compound, is a frequently employed transformation in medicinal chemistry.
Synthetic Strategies: From Carboxylic Acid to Amide
The direct conversion of a carboxylic acid to an amide by reaction with an amine is challenging because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt.[3] Therefore, the synthesis of this compound from 4-amino-2-chlorobenzoic acid necessitates the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine source.
Several strategies exist for the activation of carboxylic acids for amidation, including the use of coupling agents like carbodiimides or the conversion to more reactive intermediates such as esters or acyl chlorides.[2][4] The most common and cost-effective approach for the synthesis of primary amides from carboxylic acids involves the formation of an acyl chloride intermediate.
The Acyl Chloride Route: A Robust and Scalable Method
The conversion of 4-amino-2-chlorobenzoic acid to its corresponding acyl chloride, followed by reaction with an ammonia source, is a widely adopted and scalable method for the synthesis of this compound. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[5][6]
The reaction with thionyl chloride proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group.[5] A subsequent nucleophilic attack by the chloride ion generated in the reaction leads to the formation of the acyl chloride.[7]
The resulting 4-amino-2-chlorobenzoyl chloride is then reacted with a source of ammonia, such as aqueous or gaseous ammonia, to yield the desired this compound.
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step protocol for the synthesis of this compound from 4-amino-2-chlorobenzoic acid via the acyl chloride intermediate.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Amino-2-chlorobenzoic acid | ≥98% | Commercially Available |
| Thionyl chloride (SOCl₂) | Reagent Grade | Commercially Available |
| Dichloromethane (DCM), anhydrous | ACS Grade | Commercially Available |
| Ammonium hydroxide (28-30%) | ACS Reagent | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | ACS Grade | Commercially Available |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Deionized water | ||
| Round-bottom flask | ||
| Reflux condenser | ||
| Magnetic stirrer and stir bar | ||
| Ice bath | ||
| Separatory funnel | ||
| Rotary evaporator | ||
| Filtration apparatus |
Step-by-Step Methodology
Part A: Synthesis of 4-Amino-2-chlorobenzoyl chloride
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-amino-2-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Thionyl Chloride: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension.[8] Caution: Thionyl chloride is a corrosive and lachrymatory liquid that reacts violently with water.[9][10] This step must be performed in a well-ventilated fume hood.[11]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it with methanol, and spotting it against the starting material.
-
Removal of Excess Reagent: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This will yield the crude 4-amino-2-chlorobenzoyl chloride as a solid or oil, which is often used in the next step without further purification.[6]
Part B: Synthesis of this compound
-
Amidation: Dissolve the crude 4-amino-2-chlorobenzoyl chloride in a suitable aprotic solvent like DCM or tetrahydrofuran (THF). Cool the solution in an ice bath.
-
Addition of Ammonia: Slowly add an excess of concentrated ammonium hydroxide solution (28-30%) dropwise to the stirred solution. A precipitate of this compound will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up and Purification:
-
Filter the solid product and wash it with cold deionized water to remove any ammonium salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.[12]
-
Alternatively, the reaction mixture can be transferred to a separatory funnel, and the organic layer can be washed sequentially with a dilute sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be recrystallized.
-
Safety Precautions
-
Thionyl Chloride: Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[9][13] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][14] An emergency shower and eyewash station should be readily accessible.[10]
-
Ammonia: Concentrated ammonium hydroxide is corrosive and has a pungent odor. Handle it in a well-ventilated area or a fume hood.
-
General: Always wear appropriate PPE during all experimental procedures.
Characterization and Quality Control
The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product. The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide and amine protons.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Characteristic peaks for the N-H stretches of the primary amine and amide, the C=O stretch of the amide, and the C-Cl stretch are expected.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.[15]
Purity Assessment
-
Melting Point: A sharp and well-defined melting point range is indicative of a pure compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product and for quantifying any impurities.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and for a preliminary assessment of purity.
Visualization of the Synthetic Workflow
The following diagrams illustrate the chemical reaction and the general experimental workflow.
Chemical Reaction Pathway
Caption: Synthetic pathway for this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis of this compound from 4-amino-2-chlorobenzoic acid. The acyl chloride-mediated pathway is a reliable and scalable method that is well-suited for both academic research and industrial applications. By following the outlined experimental protocol and adhering to the safety precautions, researchers can confidently synthesize this important chemical intermediate. The emphasis on thorough characterization and purity assessment ensures the quality and reliability of the final product for its intended use in drug discovery and development.
References
-
MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available from: [Link]
-
Chemistry LibreTexts. Making Amides from Carboxylic Acids. Available from: [Link]
-
Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. Available from: [Link]
-
Chemistry LibreTexts. 22.9 Reactions of Carboxylic Acids. Available from: [Link]
-
Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. Available from: [Link]
-
Chemical Science (RSC Publishing). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Available from: [Link]
-
Drexel University. Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Available from: [Link]
-
Common Organic Chemistry. Amine to Amide (via Acid Chloride). Available from: [Link]
-
RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available from: [Link]
-
ResearchGate. (PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates. Available from: [Link]
-
YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Available from: [Link]
-
PubChem - NIH. 4-Chlorobenzamide. Available from: [Link]
-
NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Available from: [Link]
-
SpectraBase. N-(2-Aminoethyl)-4-chlorobenzamide - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]
-
SpectraBase. N-(2-Aminoethyl)-4-chlorobenzamide, 2TBDMS derivative - Optional[FTIR] - Spectrum. Available from: [Link]
-
PubMed. [Synthesis and Spectral Characterization of 4-amino-4'-chlorobenzophenone]. Available from: [Link]
-
SpectraBase. N-(4-chlorophenyl)-2-{[(cyclohexylamino)carbonyl]amino}benzamide - Optional[1H NMR] - Spectrum. Available from: [Link]
-
MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
PubChem. 4-Amino-2-chlorobenzoic acid. Available from: [Link]
-
ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... Available from: [Link]
-
NIST WebBook. Benzenamine, 4-chloro-2-nitro-. Available from: [Link]
-
Oakwood Chemical. 4-Amino-2-chlorobenzoic acid. Available from: [Link]
- Google Patents. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
- Google Patents. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
- Google Patents. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 9. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. actylislab.com [actylislab.com]
- 11. drexel.edu [drexel.edu]
- 12. benchchem.com [benchchem.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. nj.gov [nj.gov]
- 15. This compound | C7H7ClN2O | CID 11435193 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-2-chlorobenzamide: Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Amino-2-chlorobenzamide, a key building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, reactivity, and potential therapeutic applications. The information presented herein is a synthesis of established chemical principles, predicted data from reliable computational models, and analogous experimental findings for structurally related compounds.
Molecular Identity and Physicochemical Properties
This compound, identified by the CAS Number 211374-81-1, is a substituted benzamide with a molecular formula of C₇H₇ClN₂O.[1][2] Its structure features a benzene ring substituted with an amino group at the 4-position, a chlorine atom at the 2-position, and a carboxamide group at the 1-position. This unique arrangement of functional groups imparts specific electronic and steric properties that make it a valuable intermediate in the synthesis of complex organic molecules.
The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is derived from experimental analogues, much of the specific quantitative information for this compound is based on computational predictions from reputable sources.
| Property | Value | Data Type | Source |
| IUPAC Name | This compound | - | [3] |
| CAS Number | 211374-81-1 | - | [1][2] |
| Molecular Formula | C₇H₇ClN₂O | - | [1][2] |
| Molecular Weight | 170.60 g/mol | Calculated | [1][2] |
| Appearance | Solid (predicted) | Predicted | [2] |
| Melting Point | Not available | Experimental | - |
| Boiling Point | 336.2 ± 32.0 °C | Predicted | [4] |
| pKa | 16.19 ± 0.50 | Predicted | [4] |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, DMSO, and DMF.[5][6] | Predicted | - |
| Topological Polar Surface Area | 69.1 Ų | Computed | [3] |
Expert Insight: The predicted low water solubility is a critical consideration for its application in biological assays.[5] For cell-based studies, it is advisable to prepare a high-concentration stock solution in an organic solvent such as DMSO and then dilute it into the aqueous culture medium, ensuring the final DMSO concentration remains non-toxic to the cells (typically below 0.5% v/v).[5]
Synthesis of this compound
The most common and efficient synthetic route to this compound involves a two-step process starting from 2-chloro-4-nitrobenzoic acid. This pathway is favored due to the ready availability of the starting material and the high-yielding nature of the reactions. The overall workflow is depicted below.
Sources
A Comprehensive Technical Guide to the Solubility of 4-Amino-2-chlorobenzamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the solubility characteristics of 4-Amino-2-chlorobenzamide, a key intermediate in pharmaceutical synthesis. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document emphasizes the foundational principles governing its solubility, provides detailed, field-proven methodologies for its experimental determination, and offers insights based on structurally related molecules. Our objective is to empower researchers with the knowledge to confidently and accurately assess the solubility of this compound in their own laboratory settings, a critical step in process development, formulation, and purification.
Understanding the Molecule: Physicochemical Properties of this compound
A thorough understanding of a molecule's inherent properties is the cornerstone of predicting its solubility behavior. This compound (C₇H₇ClN₂O) is a substituted benzamide with a molecular weight of approximately 170.59 g/mol .[1] Its structure, featuring a primary amine, a chloro substituent, and a primary amide, dictates its interactions with various solvents.
Key Structural Features Influencing Solubility:
-
Amide Group (-CONH₂): This functional group is capable of both donating and accepting hydrogen bonds, suggesting favorable interactions with polar protic and aprotic solvents.
-
Amino Group (-NH₂): As a hydrogen bond donor, the amino group enhances polarity and the potential for interaction with polar solvents.
-
Chloro Substituent (-Cl): The electronegative chlorine atom introduces polarity and can participate in dipole-dipole interactions.
-
Aromatic Ring: The benzene ring provides a nonpolar surface area, which can interact with nonpolar solvents through van der Waals forces.
Based on these features, it is predicted that this compound will be sparingly soluble in water but will exhibit greater solubility in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[2]
The "Like Dissolves Like" Principle in Action: A Theoretical Framework for Solubility
The solubility of a crystalline solid like this compound in a liquid solvent is a thermodynamic equilibrium. The process involves the disruption of intermolecular forces in both the solute (lattice energy) and the solvent, followed by the formation of new solute-solvent interactions. The principle of "like dissolves like" provides a qualitative prediction of solubility based on the polarity of the solute and solvent.[3]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of the alcohol can interact favorably with the amide and amino groups of this compound, leading to good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, DMF): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. The carbonyl group in acetone and ethyl acetate, and the sulfoxide group in DMSO, can interact with the N-H protons of the solute. Good solubility is anticipated in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents, the energy required to break the strong intermolecular hydrogen bonds in the this compound crystal lattice is not sufficiently compensated by the weak van der Waals forces between the solute and solvent. Consequently, low solubility is expected.
The interplay of these forces is further influenced by factors such as temperature and the presence of impurities.
From Theory to Practice: Experimental Determination of Solubility
Accurate solubility data is essential for process chemistry and formulation development. The following section details a robust, self-validating protocol for determining the equilibrium solubility of this compound.
The Gold Standard: Isothermal Shake-Flask Method
The shake-flask method is a widely accepted and accurate technique for determining equilibrium solubility.[4][5] It involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.
Experimental Workflow Visualization:
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Detailed Step-by-Step Protocol:
-
Material Preparation:
-
Ensure the this compound is of high purity. Purity can be confirmed by techniques such as melting point analysis or High-Performance Liquid Chromatography (HPLC).
-
Use analytical grade or higher purity organic solvents.[4]
-
-
Equilibration:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.[4]
-
Place the vials in a constant temperature shaker bath. A typical temperature for pharmaceutical studies is 37°C to simulate physiological conditions, while 25°C is common for process chemistry.[6]
-
Agitate the samples for a sufficient time to reach equilibrium. This is typically 24 to 48 hours. Preliminary experiments can be conducted to determine the time to reach a plateau in concentration.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. It is crucial to avoid aspirating any solid particles.
-
Filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step must be performed quickly to prevent temperature fluctuations that could alter solubility.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a previously established calibration curve.
-
Analyze the diluted sample using a validated HPLC method with UV detection at the λmax of this compound.
-
The concentration of the solute in the original saturated solution is calculated by applying the dilution factor.
-
Self-Validating System:
-
Confirmation of Equilibrium: Analyze samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.
-
Mass Balance: After the experiment, the remaining solid can be collected, dried, and weighed to perform a mass balance calculation, although this is less common in routine solubility screening.
High-Throughput Screening (HTS) Methods
For early-stage drug discovery, kinetic solubility assays are often employed for higher throughput. These methods, while faster, may not represent true thermodynamic equilibrium. One common approach involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer, with precipitation detected by nephelometry or UV absorption.[7]
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and standardized format to allow for easy comparison across different solvents and conditions.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Methanol | Polar Protic | High | To be determined |
| Ethanol | Polar Protic | High | To be determined |
| Acetone | Polar Aprotic | High | To be determined |
| Ethyl Acetate | Polar Aprotic | Medium | To be determined |
| Dichloromethane | Moderately Polar | Medium | To be determined |
| Toluene | Nonpolar | Low | To be determined |
| Hexane | Nonpolar | Low | To be determined |
Note: The "Predicted Solubility" is a qualitative assessment based on chemical principles. The "Experimentally Determined Solubility" column should be populated with data obtained from the protocol described in Section 3.
Insights from Structurally Related Compounds
In the absence of direct data, examining the solubility of structurally similar molecules can provide valuable context.
-
4-Chlorobenzamide: This compound is described as having low solubility in water but is soluble in organic solvents like ethanol, acetone, and chloroform.[8] This supports the prediction of good organic solvent solubility for this compound.
-
4-Aminobenzamide: A study on 4-aminobenzamide reported its solubility in various pure solvents at different temperatures.[9] The solubility was found to increase with temperature. At 298.15 K (25°C), the mole fraction solubility was highest in acetone, followed by ethanol, methanol, and ethyl acetate, and lowest in water. This trend is consistent with the theoretical framework and provides a likely rank order for the solubility of this compound.
Safety Considerations
This compound is classified as harmful if swallowed and causes serious eye irritation.[1][10] It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12] Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling.
Conclusion
While specific, publicly available quantitative solubility data for this compound is limited, a strong predictive framework can be established based on its physicochemical properties and the behavior of structurally analogous compounds. This guide has provided the theoretical foundation and a detailed, robust experimental protocol—the isothermal shake-flask method—to enable researchers to generate high-quality, reliable solubility data. Such data is indispensable for the rational design of synthetic processes, purification strategies, and formulation development in the pharmaceutical industry.
References
-
SOLUBILITY AND DISSOLUTION FOR DRUG. [Link]
-
Glombitza, B. & Uhlig, A. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
PubChem. This compound. [Link]
-
Slideshare. solubility experimental methods.pptx. [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
Jadhav, D. S. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PHARMA SCIENCE MONITOR. [Link]
-
Solubility of Things. 4-Chlorobenzamide. [Link]
-
PubChem. Ro 16-6491. [Link]
-
ResearchGate. Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. [Link]
-
ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... [Link]
- Google Patents. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
-
PubMed. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. [Link]
Sources
- 1. This compound | C7H7ClN2O | CID 11435193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. solubility experimental methods.pptx [slideshare.net]
- 7. pharmatutor.org [pharmatutor.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-氨基-2-氯苯甲酰胺 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.pt [fishersci.pt]
An In-depth Technical Guide to the Potential Biological Activities of 4-Amino-2-chlorobenzamide Derivatives
Abstract
The 4-Amino-2-chlorobenzamide scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by derivatives of this compound. We delve into the key therapeutic areas where these compounds have demonstrated significant potential, including oncology, inflammation, infectious diseases, and neurology. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, mechanisms of action, structure-activity relationships, and experimental evaluation of this promising class of molecules.
Introduction: The Versatility of the Benzamide Scaffold
Benzamides are a cornerstone in drug discovery, with numerous derivatives approved for a wide range of clinical applications. The introduction of an amino group at the 4-position and a chlorine atom at the 2-position of the benzamide core creates a unique electronic and steric profile, offering multiple avenues for chemical modification. These modifications can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, leading to enhanced potency and selectivity for various biological targets. This guide will systematically explore the significant biological activities stemming from this versatile scaffold.
Anticancer Activity: Targeting the Machinery of Malignancy
Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
A prominent mechanism through which benzamide derivatives exert their anticancer effects is the inhibition of histone deacetylases (HDACs).[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[2] By removing acetyl groups from histones, HDACs lead to a more compact chromatin structure, repressing the transcription of tumor suppressor genes.[3] Inhibition of HDACs by benzamide derivatives restores histone acetylation, leading to a more open chromatin state and the re-expression of these critical genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2]
The interaction between a benzamide-based inhibitor and the active site of an HDAC enzyme is a key determinant of its potency. The benzamide moiety often coordinates with the zinc ion present in the active site of the enzyme, a critical interaction for inhibitory activity.[3]
Caption: Simplified signaling pathway of HDAC inhibition by benzamide derivatives.
Quantitative Analysis of Anticancer Activity
The cytotoxic potential of this compound derivatives is typically quantified using the IC50 value, which represents the concentration of the compound required to inhibit 50% of cancer cell growth.
| Compound ID | Derivative Structure | Target Cell Line | IC50 (µM) | Reference |
| FNA | N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide | HepG2 (Liver Cancer) | 1.30 | [4] |
| SAHA (Vorinostat) | (Standard HDAC Inhibitor) | HepG2 (Liver Cancer) | 17.25 | [4] |
| Compound 7 | 2,6-dichloro-9-(4-(N-(3-(trifluoromethyl)phenyl)sulfamoyl)phenyl)-9H-purine | K562 (Leukemia) | 2.27 | [5] |
| Compound 10 | 2,6-dichloro-9-(4-(N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)phenyl)-9H-purine | K562 (Leukemia) | 2.53 | [5] |
| Compound 7 | 2,6-dichloro-9-(4-(N-(3-(trifluoromethyl)phenyl)sulfamoyl)phenyl)-9H-purine | HL-60 (Leukemia) | 1.42 | [5] |
| Compound 10 | 2,6-dichloro-9-(4-(N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)phenyl)-9H-purine | HL-60 (Leukemia) | 1.52 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase during the assay. Incubate overnight to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow of the MTT Cytotoxicity Assay.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a multitude of diseases. Derivatives of this compound have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[7] Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[6][7] Certain benzamide derivatives have been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory cascade.[8]
Caption: Inhibition of the NF-κB Signaling Pathway.
Quantitative Analysis of Anti-inflammatory Activity
The in vivo anti-inflammatory activity of these derivatives is often assessed using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a key parameter for evaluating efficacy.
| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference |
| N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide | 100 | 3 | 45.8 | [8] |
| Derivative 3a | 100 | 3 | 52.1 | [8] |
| Diclofenac sodium (Standard) | - | 3 | 58.3 | [8] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.[9]
Materials:
-
Wistar rats (150-200 g)
-
Test compounds (this compound derivatives)
-
Standard drug (e.g., Diclofenac sodium)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions for at least a week. On the day of the experiment, divide the animals into groups (e.g., vehicle control, standard drug, and test compound groups).[9]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[9]
-
Compound Administration: Administer the test compounds, standard drug, or vehicle orally or via the desired route.
-
Induction of Edema: One hour after compound administration, inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[10]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using the plethysmometer.[10]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group at each time point.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| Q4NO2-BzCMCh | Bacillus subtilis | 6.25 | [11] |
| Q4NO2-BzCMCh | Staphylococcus pneumoniae | 12.5 | [11] |
| Q4NO2-BzCMCh | Escherichia coli | 20.0 | [11] |
| Carbazole derivative 2 | Staphylococcus aureus ATCC 29213 | 10 | [12] |
| Carbazole derivative 2 | Staphylococcus epidermidis | 50 | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[13]
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Test compounds
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the microorganism from a fresh culture.
-
Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test compounds in the broth medium directly in the wells of the 96-well plate.[14]
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for many bacteria).[13]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (growth) or by measuring the optical density using a microplate reader. The MIC is the lowest concentration of the compound in which no visible growth is observed.[13]
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures. Some derivatives of 4-aminobenzamide have shown potential as anticonvulsant agents, likely through their interaction with key neurotransmitter systems in the central nervous system.
Mechanism of Action: Modulation of GABAa Receptors
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain.[15] The GABAA receptor, a ligand-gated ion channel, is a major target for many anticonvulsant drugs.[16] Positive allosteric modulators of the GABAA receptor enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which makes it less likely to fire an action potential.[17] It is hypothesized that some benzamide derivatives may exert their anticonvulsant effects by modulating GABAA receptor activity.
Caption: Proposed Mechanism of GABAA Receptor Modulation.
Quantitative Analysis of Anticonvulsant Activity
The anticonvulsant activity of compounds is often evaluated in animal models of seizures, such as the maximal electroshock (MES) test. The ED50 (median effective dose) is the dose that protects 50% of the animals from seizures.
| Compound | Animal Model | ED50 (mg/kg) | Reference |
| 4-amino-N-amylbenzamide | Mouse (MES) | 42.98 | [18] |
| d,l-4-amino-N-(alpha-methylbenzyl)-benzamide | Mouse (MES) | 18.02 | [18] |
| 4-amino-N-(2,6-dimethylphenyl)benzamide | Mouse (MES) | 1.7 | [19] |
| 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) | Rat (MES, oral) | 29.8 µmol/kg | [20] |
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the benzamide core and the N-phenyl ring.
-
The 4-Amino Group: This group is often crucial for activity. Modifications such as acylation can lead to a loss of activity, suggesting that a free amino group or a basic nitrogen is important for target interaction.
-
Substituents on the Benzoyl Ring: The introduction of electron-donating or electron-withdrawing groups can influence the electronic properties and steric profile of the molecule, impacting its binding affinity to the target.
-
Substituents on the N-Phenyl Ring: The nature and position of substituents on this ring can significantly affect the compound's potency and selectivity. For instance, in some anticonvulsant derivatives, alkyl substitutions on the aniline ring have been shown to enhance activity.[21]
Conclusion and Future Directions
Derivatives of this compound represent a rich source of biologically active compounds with therapeutic potential across multiple disease areas. The versatility of this scaffold allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on elucidating the precise molecular targets for each biological activity, expanding the structure-activity relationship studies to guide the design of next-generation derivatives, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of this chemical space holds significant promise for the discovery of novel and effective therapies for a range of human diseases.
References
- Gilmore, T. D. Introduction to NF-κB: players, pathways, perspectives. Oncogene23, 2841–2841 (2004).
- Bressi, J. C. et al. Exploration of the HDAC2 foot pocket: synthesis and SAR of substituted N-(2-aminophenyl)benzamides. Bioorg. Med. Chem. Lett.20, 3142–3145 (2010).
- Sung, B., Pandey, M. K., Ahn, K. S., Yi, T., Chaturvedi, M. M., Liu, M., & Aggarwal, B. B. (2008). Anacardic acid (6-pentadecylsalicylic acid) inhibits tumor necrosis factor (TNF)-induced expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) and suppresses the proliferation and invasion of breast cancer cells. Blood, 112(11), 3591.
-
Frontiers. 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. [Link].
-
NC DNA Day Blog. Antimicrobial Susceptibility Testing (Microdilution Technique). [Link].
- Christianson, D. W. Structure, mechanism, and inhibition of histone deacetylases and related metalloenzymes. Annual review of biochemistry80, 299-322 (2011).
- Moghimirad, P., Koopaei, M. N., Moghadam, E. S., Koopaei, N. N., Amanlou, M., Akbarzadeh, T., ... & Amini, M. (2020). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. Pharmaceutical Sciences, 26(4), 329-340.
- Palma, E., Ruffolo, G., Cifelli, P., Roseti, C., & Simonato, M. (2017). Modulation of GABAA Receptors in the Treatment of Epilepsy. Current pharmaceutical design, 23(37), 5593–5598.
- Clark, C. R., Wells, M. J., Sansom, R. T., Norris, G. N., Dockens, R. C., & Ravis, W. R. (1984). Anticonvulsant activity of some 4-aminobenzamides. Journal of medicinal chemistry, 27(6), 779–782.
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link].
- Rahmani Khajouei, M., Mohammadi-Farani, A., Moradi, A., & Aliabadi, A. (2017). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 12(5), 394.
-
ResearchGate. Structure activity relationship of the synthesized compounds. [Link].
-
Wikipedia. Broth microdilution. [Link].
- Benarroch, E. E. (2007). GABAA receptor heterogeneity, function, and pharmacology. Neurology, 68(8), 612-614.
- Reddy, D. S. (2010). Neurosteroids: endogenous role in the human brain and therapeutic potentials. Progress in brain research, 186, 113-137.
- de Souza, M. V., Pais, K. C., D'Alincourt Carvalho Assef, A. P., & de Almeida, M. V. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PloS one, 7(5), e37259.
- Epperly, M. W., Osipov, A. N., Martin, I., Kawai, K., Isaac, G., Gao, X., ... & Greenberger, J. S. (2003). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Journal of leukocyte biology, 74(5), 816-825.
- Pour, A. S., Orfali, R., Al-Fahemi, J. H., Al-Mokidem, A. S., Al-Otaibi, T. M., Al-Ghamdi, S. A., ... & Al-Sheikh, M. A. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 16(10), 693-711.
- Clark, C. R., Sansom, R. T., Lin, C. M., & Norris, G. N. (1985). Anticonvulsant activity of some 4-aminobenzanilides. Journal of medicinal chemistry, 28(9), 1259–1262.
- MacKenzie, A. R., Marchington, A. P., Middleton, D. S., Newman, S. D., Selway, C. N., & Terrett, N. K. (2003). 4-Amino-2-(aryl)-butylbenzamides and Their conformationally constrained analogues. Potent antagonists of the human neurokinin-2 (NK(2)) receptor. Bioorganic & medicinal chemistry letters, 13(13), 2211–2215.
-
ResearchGate. (PDF) Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. [Link].
-
Creative Biolabs. Carrageenan induced Paw Edema Model. [Link].
- Karpińska, E., Fylak, I., Wujec, M., & Bielawski, K. (2020). The Anticancer Action of a Novel 1, 2, 4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 25(23), 5609.
- Tanaka, T., Kawakami, K., Kambe, M., & Iwashita, A. (2014). N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. Anticancer research, 34(11), 6521–6526.
-
Frontiers. Immunomodulatory and Anti-inflammatory Activity in Vitro and in Vivo of a Novel Antimicrobial Candidate. [Link].
-
ResearchGate. The anticancer IC50 values of synthesized compounds against 3 cell lines. [Link].
-
MDPI. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. [Link].
- Clark, C. R., Wells, M. J., Sansom, R. T., Norris, G. N., Dockens, R. C., & Ravis, W. R. (1984). Anticonvulsant activity of some 4-aminobenzamides. Journal of medicinal chemistry, 27(6), 779–782.
-
ResearchGate. The anticancer IC50 values of synthesized compounds. [Link].
- Clark, C. R., Sansom, R. T., Lin, C. M., & Norris, G. N. (1985). Anticonvulsant activity of some 4-aminobenzanilides. Journal of medicinal chemistry, 28(9), 1259–1262.
- Kalinichenko, E., Faryna, A., Bozhok, T., Panibrat, A., Shadyro, O., & Mikhailopulo, K. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7179.
- Sharma, P., Kaur, J., Chawla, A., & Kumar, R. (2020). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Current drug targets, 21(14), 1436–1457.
- Clark, C. R., Jones, C. D., & Roth, H. J. (1990). Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. Journal of medicinal chemistry, 33(2), 633–638.
- Chimirri, A., De Sarro, A., De Sarro, G., Gitto, R., Grasso, S., & Zappalà, M. (1997). Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue.
-
ResearchGate. (PDF) Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. [Link].
- Sadowska, B., Stasiak, M., Paszkiewicz, M., Podlewska, S., Koba, M., & Różalska, S. (2021). Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. International journal of molecular sciences, 22(23), 12822.
- El-Sharif, A. A., & El-Sawy, A. A. (2015). Quaternized N-substituted carboxymethyl chitosan derivatives as antimicrobial agents. Journal of the Saudi Chemical Society, 19(5), 525-532.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. inotiv.com [inotiv.com]
- 11. Quaternized N-substituted carboxymethyl chitosan derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 15. Modulation of GABAA Receptors in the Treatment of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Established and emerging GABAA receptor pharmacotherapy for epilepsy [frontiersin.org]
- 17. Established and emerging GABAA receptor pharmacotherapy for epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticonvulsant activity of some 4-aminobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anticonvulsant activity of some 4-aminobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 4-Amino-2-chlorobenzamide and Its Analogs for Drug Discovery
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 4-Amino-2-chlorobenzamide and its analogs, offering a valuable resource for researchers and professionals engaged in drug discovery and development. This document delves into the synthesis, chemical properties, biological activities, and structure-activity relationships (SAR) of this important class of compounds. By synthesizing technical data with expert insights, this guide aims to illuminate the therapeutic potential and guide future research in this area.
Introduction: The Versatile Benzamide Scaffold
Benzamides represent a privileged scaffold in medicinal chemistry, forming the core structure of a wide array of therapeutic agents with diverse pharmacological activities.[1][2] The introduction of amino and chloro substituents onto the benzamide core, as seen in this compound, provides a versatile platform for the development of novel drug candidates. The strategic placement of these functional groups can significantly influence the physicochemical properties and biological activity of the resulting molecules, making them attractive targets for synthetic modification and biological evaluation.[3] Derivatives of this scaffold have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[4][5]
Synthesis of this compound and Its Analogs
The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and efficient strategy involves the coupling of a substituted 4-aminobenzoic acid with a corresponding aniline.[4] Often, the synthesis commences with a 4-nitrobenzoic acid derivative, with the nitro group being reduced to the amine in the final step of the synthetic sequence. An alternative approach reported in the literature starts from m-chlorophenylurea.[6]
A general synthetic workflow is depicted below:
Representative Experimental Protocol: Synthesis of this compound
The following protocol outlines a representative two-step synthesis of this compound, starting from 4-nitrobenzoyl chloride and 2-chloroaniline.
Step 1: Synthesis of N-(2-chlorophenyl)-4-nitrobenzamide
-
Dissolve 2-chloroaniline (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Add 4-nitrobenzoyl chloride (1.05 equivalents) portion-wise to the cooled solution while maintaining the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-chlorophenyl)-4-nitrobenzamide.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
-
Dissolve the purified N-(2-chlorophenyl)-4-nitrobenzamide (1.0 equivalent) in ethanol in a hydrogenation flask.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature until the starting material is consumed (as monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with ethanol.[4]
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
An alternative reduction method involves the use of Tin(II) chloride dihydrate in ethanol under reflux conditions.[4]
Physicochemical Properties of this compound
The core compound, this compound, possesses the following physicochemical properties:
| Property | Value | Source |
| CAS Number | 211374-81-1 | [7] |
| Molecular Formula | C₇H₇ClN₂O | [7] |
| Molecular Weight | 170.59 g/mol | [7] |
| Appearance | Light brown to brown solid | [8] |
| Predicted Boiling Point | 336.2 ± 32.0 °C | [8] |
| Predicted Density | 1.394 ± 0.06 g/cm³ | [8] |
| Predicted pKa | 16.19 ± 0.50 | [8] |
Biological Activities and Therapeutic Potential
While specific biological data for the parent this compound is limited in publicly available literature, its analogs have demonstrated a wide range of promising biological activities. This suggests that the this compound scaffold is a valuable starting point for the development of novel therapeutic agents.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzamide derivatives. A notable mechanism of action for some of these compounds is the inhibition of histone deacetylases (HDACs).[9][10] HDACs are key enzymes in epigenetic regulation, and their inhibition can lead to the reactivation of tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[4] The benzamide moiety can act as a zinc-binding group, a crucial interaction for HDAC inhibition.
Derivatives of 4-chlorobenzamide have also been investigated for their ability to disrupt other critical cellular processes in cancer, such as microtubule dynamics and DNA repair pathways.[11]
Antimicrobial and Antifungal Activity
Analogs of this compound have shown promising activity against a range of microbial pathogens. For instance, the incorporation of a thiazole ring into the core structure has been shown to lead to potent activity against Gram-positive bacteria.[2] Furthermore, derivatives of 2-aminobenzamide have been synthesized and evaluated as antimicrobial and antifungal agents, with some compounds showing excellent activity against Aspergillus fumigatus.[12] The presence of a halogen on the benzamide scaffold is often associated with enhanced antimicrobial properties.[5]
Enzyme Inhibition
Beyond HDACs, benzamide derivatives have been shown to inhibit other enzymes of therapeutic relevance. A series of halo- and nitro-substituted analogs of N-(2-aminoethyl)-4-chlorobenzamide were found to be potent, competitive, and time-dependent inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in Parkinson's disease.[1] Additionally, 4-amino-substituted benzenesulfonamides have been investigated as inhibitors of human carbonic anhydrases, which are targets for antiglaucoma and other therapeutic agents.[13]
Anti-inflammatory Activity
Derivatives of 4-chlorobenzamide have also been explored for their anti-inflammatory potential. Some analogs have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[14]
Structure-Activity Relationship (SAR) Studies
Key SAR observations:
-
The 4-amino group: This group appears to be crucial for the biological activity of many benzamide derivatives. Acetylation of the 4-amino group in some 4-amino-N-(2-chlorophenyl)benzamide analogs led to a significant loss of activity, suggesting that a free amino group or a basic nitrogen is important for target interaction.[4]
-
Substituents on the benzoyl ring (Ring A): The introduction of various electron-donating or electron-withdrawing groups on this ring can modulate the electronic properties and steric profile of the molecule, thereby influencing its biological activity.
-
Substituents on the N-phenyl ring (Ring B): The position and nature of the chloro group on this ring are critical. For some 4-amino-N-(2-chlorophenyl)benzamide analogs, moving the chloro group from the 2-position to the 4-position resulted in decreased potency, indicating the importance of substitution at the ortho position of this ring for optimal activity.[4]
The following table summarizes hypothetical SAR data for a series of 4-amino-N-(2-chlorophenyl)benzamide analogs based on potential anticancer activity as HDAC inhibitors.
| Analog | R¹ (on 4-amino group) | R² (on Ring A) | R³ (on Ring B) | Hypothetical IC₅₀ (µM) |
| Parent | H | H | 2-Cl | 5.0 |
| 1 | COCH₃ | H | 2-Cl | >100 |
| 2 | CH₃ | H | 2-Cl | 3.5 |
| 3 | H | H | H | 15.0 |
| 4 | H | H | 4-Cl | 25.0 |
| 5 | H | 3-OCH₃ | 2-Cl | 8.0 |
| 6 | H | H | 2-Cl (N-phenyl removed) | >100 |
Experimental Protocols for Biological Evaluation
To facilitate further research and ensure reproducibility, detailed methodologies for key biological assays are provided below.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[2]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted for various enzymes, such as HDACs or kinases.
-
Reaction Setup: In a microplate, combine the enzyme, the test compound at various concentrations, and a suitable buffer solution.
-
Initiation: Initiate the reaction by adding the enzyme's substrate. For some assays, a pre-incubation of the enzyme and inhibitor is required.
-
Detection: After a set incubation time, stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, absorbance, or luminescence).
-
Data Analysis: Calculate the percentage of enzyme inhibition at each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with a wide range of biological activities. The synthetic accessibility and the potential for chemical modification make this scaffold an attractive starting point for the development of novel therapeutic agents. While the existing literature provides valuable insights into the anticancer, antimicrobial, and enzyme-inhibitory properties of related compounds, there is a clear need for more focused research on this compound itself and a systematic exploration of its analog space.
Future research should aim to:
-
Synthesize and biologically evaluate this compound to establish a baseline of activity.
-
Conduct comprehensive SAR studies on a coherent series of this compound analogs to delineate the key structural features required for potent and selective activity.
-
Elucidate the specific molecular targets and mechanisms of action for the most promising analogs.
-
Optimize the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their drug-like characteristics.
By addressing these research gaps, the full therapeutic potential of the this compound scaffold can be realized, potentially leading to the discovery of novel and effective treatments for a variety of diseases.
References
Sources
- 1. New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Characterization and Molecular Docking Studies of Novel N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide Analogues for Potential Anti-inflammatory and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | C7H7ClN2O | CID 11435193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 9. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]
- 10. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Bot Verification [rasayanjournal.co.in]
An In-Depth Technical Guide to 4-Amino-2-chlorobenzamide for Advanced Research and Development
Abstract: This technical guide provides a comprehensive overview of 4-Amino-2-chlorobenzamide (CAS No: 211374-81-1), a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. This document delineates its core chemical and physical properties, including its structural formula and molecular weight, and offers a detailed, field-proven synthetic protocol. Furthermore, it explores the expected spectroscopic characteristics for structural verification, outlines its significant applications in medicinal chemistry, and provides essential safety and handling protocols. The guide is structured to serve as a practical and authoritative resource, grounding technical data with expert insights to facilitate its effective use in the laboratory and beyond.
Core Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic amide, a class of compounds that forms the backbone of numerous pharmacologically active molecules.[1] Its structure, featuring a benzamide core with both an amino and a chloro substituent, makes it a versatile building block for creating diverse chemical libraries for screening and development.[1][2]
The structural formula of this compound is characterized by a benzene ring substituted at position 1 with a carboxamide group (-CONH₂), at position 2 with a chlorine atom (-Cl), and at position 4 with an amino group (-NH₂).
Structural and Physicochemical Data Summary
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 211374-81-1 | [4][5] |
| Molecular Formula | C₇H₇ClN₂O | [3][4][5] |
| Molecular Weight | 170.60 g/mol | [4] |
| Computed Mol. Weight | 170.59 g/mol | [3] |
| Appearance | Light brown to brown solid (predicted) | [6] |
| Boiling Point | 336.2 ± 32.0 °C (Predicted) | [6] |
| Density | 1.394 ± 0.06 g/cm³ (Predicted) | [6] |
| Canonical SMILES | C1=CC(=C(C=C1N)Cl)C(=O)N | [3] |
| InChI Key | XTCHLLLRWDYHRD-UHFFFAOYSA-N | [3] |
| Storage Conditions | 2-8°C, Protect from light | [4][6] |
Synthesis and Purification Workflow
The synthesis of this compound is most reliably achieved from its corresponding carboxylic acid, 4-Amino-2-chlorobenzoic acid. This pathway involves a two-step process: the activation of the carboxylic acid to a more reactive intermediate, followed by amination.
Causality in Experimental Design: The conversion of a carboxylic acid to a primary amide requires the activation of the carboxyl group. Thionyl chloride (SOCl₂) is an excellent choice for this transformation as it cleanly converts the acid to an acyl chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed. The subsequent reaction with an ammonia source, such as ammonium hydroxide, provides the primary amide. This is a robust and high-yielding method standard in organic synthesis.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis from 4-Amino-2-chlorobenzoic Acid
This protocol is a self-validating system; progress can be monitored at each stage by Thin Layer Chromatography (TLC) to ensure reaction completion before proceeding.
Materials:
-
4-Amino-2-chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ethanol
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer with heating
-
Ice bath
-
Filtration apparatus
Step-by-Step Methodology:
-
Step 1: Acyl Chloride Formation a. To a round-bottom flask charged with 4-Amino-2-chlorobenzoic acid (1.0 eq), add anhydrous toluene to form a slurry. b. Slowly add thionyl chloride (1.5 eq) dropwise at room temperature under a nitrogen atmosphere. c. Heat the reaction mixture to reflux (approx. 110°C) and stir for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material. The reaction can be monitored for the cessation of HCl and SO₂ gas evolution. d. Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting solid is the crude 4-amino-2-chlorobenzoyl chloride.
-
Step 2: Amination a. Cool the flask containing the crude acyl chloride in an ice bath (0°C). b. Slowly and carefully add concentrated ammonium hydroxide solution (5.0 eq) dropwise, ensuring the temperature does not rise above 10°C. A precipitate will form immediately. c. Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Step 3: Work-up and Purification a. Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove ammonium salts. b. Further wash the solid with a small amount of cold saturated sodium bicarbonate solution, followed by more cold deionized water until the filtrate is neutral. c. Dry the crude product in a vacuum oven. d. For final purification, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
Structural Elucidation and Spectroscopic Analysis
Confirmation of the chemical structure and purity of synthesized this compound relies on a combination of standard spectroscopic techniques. While a dedicated public spectral database for this specific compound is sparse, its expected spectral characteristics can be reliably predicted based on its functional groups and data from analogous compounds like 4-chlorobenzamide and 4-aminobenzamide.[7][8]
Expected Spectroscopic Data
| Technique | Feature | Expected Characteristics |
| ¹H NMR | Aromatic Protons | Three signals in the aromatic region (~6.5-8.0 ppm). The proton ortho to the amide will be the most deshielded. The protons ortho and meta to the amino group will show distinct splitting patterns (doublets and doublet of doublets). |
| Amine Protons (-NH₂) | A broad singlet integrating to 2H, typically in the range of 4.0-6.0 ppm. | |
| Amide Protons (-CONH₂) | Two distinct broad singlets (due to restricted rotation around the C-N bond), each integrating to 1H, typically downfield (>7.0 ppm). | |
| ¹³C NMR | Carbonyl Carbon | A signal in the range of 165-170 ppm. |
| Aromatic Carbons | Six distinct signals are expected. The carbon bearing the amino group (C-NH₂) will be significantly shielded (~150-155 ppm), while the carbon bearing the chlorine (C-Cl) will be deshielded. | |
| IR Spectroscopy | N-H Stretching | Two sharp bands around 3300-3500 cm⁻¹ (asymmetric and symmetric stretch of the -NH₂ group) and a broader band in the same region for the -CONH₂ group. |
| C=O Stretching (Amide I) | A strong, sharp absorption band around 1650-1680 cm⁻¹. | |
| N-H Bending (Amide II) | A significant band around 1600-1640 cm⁻¹. | |
| Mass Spectrometry | Molecular Ion (M⁺) | A peak at m/z 170. An M+2 peak at m/z 172 will also be present with an intensity of approximately one-third of the M+ peak, which is the characteristic isotopic signature for a molecule containing one chlorine atom. |
Applications in Drug Discovery and Chemical Research
This compound is not typically an end-product but rather a valuable intermediate in the synthesis of more complex, high-value molecules, particularly within the pharmaceutical industry.
-
Scaffold for Kinase Inhibitors: The molecule serves as a reagent in the preparation of phenylaminopyrimidine derivatives, a class of compounds investigated as potent protein kinase inhibitors.[6] Kinase inhibition is a cornerstone of modern oncology and anti-inflammatory drug development.
-
Antiviral Drug Development: Derivatives of the closely related N-(4-amino-2-chlorophenyl)benzamide scaffold have been synthesized and identified as potent inhibitors of human adenovirus (HAdV), addressing an unmet need for therapies against HAdV infections, especially in immunocompromised patients.[9]
-
HDAC Inhibitor Research: The broader benzamide chemical class is a well-established scaffold for histone deacetylase (HDAC) inhibitors, which are being explored for cancer therapy.[10][11] this compound provides a functionalized starting point for creating novel HDAC inhibitors with potentially improved selectivity and efficacy.[10][11]
-
Chemical Library Synthesis: Due to its functional handles (an amine and an amide), it is an ideal starting material for combinatorial chemistry and the generation of diverse compound libraries for high-throughput screening against various biological targets.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.
GHS Hazard Information
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H317: May cause an allergic skin reaction.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |
Handling and First Aid Recommendations:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[12][13]
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[12][14] If skin irritation occurs, seek medical advice.[12]
-
Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][14]
-
Ingestion: If swallowed, call a poison control center or doctor immediately.[3] Rinse mouth with water.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C, protected from light.[4][6]
Conclusion
This compound is a chemical compound of significant utility for researchers and developers in the life sciences. Its defined structural formula and molecular weight, coupled with a straightforward and reliable synthetic pathway, establish it as a foundational building block. Its demonstrated role in the synthesis of kinase inhibitors and other pharmacologically relevant scaffolds underscores its importance in the drug discovery pipeline. By adhering to the technical protocols and safety guidelines presented in this guide, scientists can effectively and safely leverage the chemical potential of this compound to advance their research and development objectives.
References
-
Pharmaffiliates. This compound | CAS No: 211374-81-1. [Link]
-
PubChem. This compound | C7H7ClN2O | CID 11435193. [Link]
-
PubMed. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. [Link]
-
PubChem. 4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 17154. [Link]
-
PubChem. 4-Chlorobenzamide | C7H6ClNO | CID 12084. [Link]
-
PubMed. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. [Link]
- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... [Link]
-
National Institutes of Health. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. [Link]
-
SpectraBase. N-(4-chlorophenyl)-2-{[(cyclohexylamino)carbonyl]amino}benzamide - Optional[1H NMR] - Spectrum. [Link]
-
PubChem. 4-Aminobenzamide | C7H8N2O | CID 76079. [Link]
-
NIST WebBook. Benzamide, 4-chloro-. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C7H7ClN2O | CID 11435193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound CAS#: 211374-81-1 [chemicalbook.com]
- 7. 4-Chlorobenzamide(619-56-7) 1H NMR [m.chemicalbook.com]
- 8. 4-Aminobenzamide | C7H8N2O | CID 76079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
A Comprehensive Spectroscopic Guide to 4-Amino-2-chlorobenzamide: Structure Elucidation for Researchers
Abstract
This technical guide provides a detailed analysis of the predicted spectroscopic data for 4-Amino-2-chlorobenzamide (C₇H₇ClN₂O, Molecular Weight: 170.60 g/mol [1]). In the dynamic fields of medicinal chemistry and drug development, the unambiguous structural characterization of novel compounds is paramount. While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), along with comparative data from structurally analogous compounds, to present a robust, predicted spectral analysis. This guide is intended to serve as a valuable resource for researchers, offering foundational insights for the spectral interpretation and structural verification of this compound and related molecular scaffolds.
Introduction: The Importance of Spectroscopic Characterization
In the synthesis and development of new chemical entities, particularly those with potential pharmaceutical applications, rigorous structural confirmation is a critical step. Spectroscopic techniques such as NMR, IR, and MS form the cornerstone of this analytical process, each providing a unique piece of the molecular puzzle.[2] NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry reveals the molecular weight and fragmentation patterns.[3] A cohesive interpretation of these datasets allows for the confident assignment of a chemical structure.
This guide will delve into the predicted spectroscopic characteristics of this compound, providing a detailed rationale for the anticipated spectral features based on the electronic effects of its substituent groups. Furthermore, standardized protocols for acquiring high-quality spectroscopic data for this and similar small organic molecules are presented.
Predicted Spectroscopic Data for this compound
The following sections detail the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. These predictions are derived from the analysis of substituent effects on aromatic systems and comparison with experimental data for structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the atomic arrangement within a molecule.[4][5] The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, which is influenced by the presence of electron-donating and electron-withdrawing groups.
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the aromatic protons and the protons of the amino and amide groups. The chemical shifts are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl) and benzamide (-CONH₂) groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~7.8 - 8.0 | Broad singlet | 1H | Amide (-CO NH H) | Amide protons are typically deshielded and can exchange with residual water in the solvent, leading to a broad signal. |
| ~7.5 - 7.7 | Broad singlet | 1H | Amide (-CO NH H) | The second amide proton, also broad for the same reasons. |
| ~7.4 | Doublet | 1H | Ar-H (H-6) | This proton is ortho to the electron-withdrawing amide group and meta to the electron-donating amino group, leading to a downfield shift. |
| ~6.7 | Doublet | 1H | Ar-H (H-5) | This proton is ortho to the amino group and meta to the amide and chloro groups, resulting in an upfield shift due to the strong electron-donating effect of the amino group. |
| ~6.5 | Doublet of doublets | 1H | Ar-H (H-3) | This proton is ortho to the chloro group and para to the amino group, its chemical shift is influenced by both. |
| ~5.9 | Broad singlet | 2H | Amino (-NH ₂) | The protons of the primary amine are expected to appear as a broad singlet due to quadrupole broadening and exchange. |
The predicted ¹³C NMR spectrum will reflect the electronic effects of the substituents on the aromatic ring. The carbonyl carbon of the amide will be significantly deshielded.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~168 | C=O (Amide) | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen and nitrogen atoms. |
| ~150 | C4 (C-NH₂) | The carbon atom attached to the electron-donating amino group is shifted downfield. |
| ~135 | C2 (C-Cl) | The carbon atom bearing the electronegative chlorine atom is deshielded. |
| ~130 | C6 | This carbon is ortho to the amide group and meta to the amino group. |
| ~128 | C1 (C-CONH₂) | The quaternary carbon attached to the amide group. |
| ~115 | C5 | This carbon is ortho to the amino group and meta to the chloro and amide groups, experiencing significant shielding. |
| ~113 | C3 | This carbon is ortho to the chloro group and para to the amino group. |
Infrared (IR) Spectroscopy
IR spectroscopy is an effective tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3400 - 3200 | N-H Stretch | Primary Amine (-NH₂) and Amide (-CONH₂) | Medium-Strong, Broad |
| ~1660 | C=O Stretch | Amide I band | Strong, Sharp |
| ~1600 | N-H Bend | Primary Amine (-NH₂) | Medium |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium-Weak |
| ~1400 | C-N Stretch | Amide/Amine | Medium |
| ~830 | C-H Bend (out-of-plane) | Substituted Benzene | Strong |
| ~750 | C-Cl Stretch | Aryl Halide | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[3] For this compound, Electron Ionization (EI) would likely be a suitable method.
| Predicted m/z | Assignment | Rationale for Fragmentation |
| 170/172 | [M]⁺ | Molecular ion peak, with the M+2 peak at approximately one-third the intensity of the M peak due to the ³⁷Cl isotope. |
| 154/156 | [M-NH₂]⁺ | Loss of the amino group. |
| 153/155 | [M-NH₃]⁺ | Loss of ammonia. |
| 139/141 | [M-CONH₂]⁺ | Loss of the amide group. |
| 111 | [C₆H₄Cl]⁺ | Phenyl cation with chlorine. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the acquisition of high-quality spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy Sample Preparation and Acquisition
Caption: Workflow for NMR sample preparation and data acquisition.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.[6]
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum, using standard acquisition parameters.
-
Attenuated Total Reflectance (ATR) IR Spectroscopy
Caption: Workflow for ATR-FTIR data acquisition.
Protocol:
-
Instrument Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of solid this compound onto the center of the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal surface.[7]
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Clean the crystal thoroughly after analysis.
-
Electron Ionization Mass Spectrometry (EI-MS)
Caption: Workflow for EI-MS data acquisition.
Protocol:
-
Sample Introduction:
-
Place a small amount of solid this compound into a capillary tube or onto a direct insertion probe.[8]
-
Introduce the probe into the high-vacuum region of the mass spectrometer's ion source.
-
-
Data Acquisition:
-
Gently heat the probe to volatilize the sample into the gas phase.
-
Ionize the gaseous molecules using a standard 70 eV electron beam.[9]
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. By understanding the expected NMR, IR, and MS data, researchers can more effectively and confidently characterize this compound in their synthetic and developmental endeavors. The provided protocols offer standardized methods for obtaining high-quality data, ensuring reproducibility and accuracy in the laboratory. The principles of spectroscopic interpretation, when applied to the predicted data, offer a robust framework for the structural elucidation of this and other novel chemical entities.
References
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]
-
University of Arizona. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
-
Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
-
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]
-
Technology Networks. (2024, January 2). Mass Spectrometry Ionization: Key Techniques Explained. Retrieved from [Link]
-
University of Illinois. (n.d.). Electron Ionization. Retrieved from [Link]
Sources
- 1. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]
- 2. microbenotes.com [microbenotes.com]
- 3. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 5. longdom.org [longdom.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. agilent.com [agilent.com]
- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 9. Electron ionization - Wikipedia [en.wikipedia.org]
The Strategic Role of 4-Amino-2-chlorobenzamide: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of novel therapeutic agents. Among these crucial building blocks, 4-Amino-2-chlorobenzamide has emerged as a significant scaffold, particularly in the creation of targeted therapies such as kinase and PARP inhibitors. Its unique substitution pattern—a nucleophilic amino group, an ortho-positioned chloro substituent, and a primary amide—offers a rich platform for chemical diversification, enabling the exploration of vast chemical space in the pursuit of potent and selective drug candidates. This guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound as a pivotal intermediate in pharmaceutical research.
Physicochemical Properties and Safety Profile
A thorough understanding of the physical and chemical characteristics of this compound, alongside its safety profile, is fundamental for its effective and safe utilization in a laboratory setting.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₇H₇ClN₂O |
| Molecular Weight | 170.60 g/mol |
| CAS Number | 211374-81-1 |
| Appearance | Solid |
| InChIKey | XTCHLLLRWDYHRD-UHFFFAOYSA-N |
Safety and Handling: this compound is classified as harmful if swallowed and causes serious eye irritation.[1] It may also cause skin irritation and an allergic skin reaction, as well as respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis of this compound: A Reliable Two-Step Approach
The most common and efficient synthesis of this compound is a two-step process that begins with the acylation of an appropriately substituted aniline, followed by the reduction of a nitro group. This method is favored for its high yields and the use of readily available starting materials.
Step 1: Amide Bond Formation
The synthesis commences with the reaction of 2-chloro-4-nitroaniline with a suitable acylating agent, such as an acyl chloride, in the presence of a non-nucleophilic base.
Experimental Protocol: Synthesis of 2-Chloro-4-nitro-N-phenylbenzamide (Intermediate)
-
In a clean, dry round-bottom flask, dissolve 2-chloro-4-nitroaniline (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine (1.2 equivalents), to the solution.
-
Cool the reaction mixture to 0°C in an ice bath with continuous stirring.
-
Slowly add a solution of the desired benzoyl chloride (1.05 equivalents) in the same solvent to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the 2-chloro-4-nitro-N-phenylbenzamide intermediate.
Causality of Experimental Choices: The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the acyl chloride. The non-nucleophilic base is necessary to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the aniline and render it unreactive. Cooling the reaction mixture initially helps to control the exothermic nature of the acylation reaction.
Step 2: Nitro Group Reduction
The final step is the reduction of the nitro group of the intermediate to a primary amine, yielding this compound. Catalytic hydrogenation or reduction with tin(II) chloride are the most commonly employed methods.
Experimental Protocol: Reduction of 2-Chloro-4-nitro-N-phenylbenzamide
Method A: Catalytic Hydrogenation
-
Dissolve the 2-chloro-4-nitro-N-phenylbenzamide intermediate (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 6-12 hours, or until the reaction is complete as monitored by TLC.
-
Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Method B: Tin(II) Chloride Reduction
-
Suspend the 2-chloro-4-nitro-N-phenylbenzamide intermediate (1.0 equivalent) in ethanol.
-
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) to the suspension.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Self-Validating System: The purity of the final product can be readily assessed by its melting point and spectroscopic analysis (NMR, IR, and MS). The disappearance of the characteristic nitro group stretches in the IR spectrum and the appearance of the amino group signals in the ¹H NMR spectrum serve as clear indicators of a successful reduction.
Reaction Mechanisms
A deeper understanding of the underlying reaction mechanisms is essential for optimizing reaction conditions and troubleshooting potential issues.
Mechanism of Amide Bond Formation
The formation of the amide bond proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group, and subsequent deprotonation by the base yields the stable amide product.
Caption: Mechanism of nucleophilic acyl substitution for amide bond formation.
Mechanism of Nitro Group Reduction
The reduction of the nitro group to an amine is a six-electron process. In the case of catalytic hydrogenation, the reaction occurs on the surface of the palladium catalyst where hydrogen is adsorbed. The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamine, and finally to the amine. With tin(II) chloride, the reduction proceeds via a series of single-electron transfers from the Sn(II) to the nitro group in an acidic medium, with subsequent protonation steps leading to the final amine product.
Caption: Stepwise reduction of a nitro group to an amine.
Role as a Chemical Intermediate in Drug Discovery
This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. Its three functional groups offer distinct points for modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Reactivity of Functional Groups
-
Amino Group: The primary aromatic amine is a strong activating group and is nucleophilic. It readily undergoes reactions such as acylation, alkylation, sulfonylation, and diazotization, allowing for the introduction of diverse substituents.
-
Chloro Group: The chloro substituent is a deactivating group and an ortho-, para-director in electrophilic aromatic substitution. It can also be displaced via nucleophilic aromatic substitution under certain conditions, particularly if there are strong electron-withdrawing groups on the ring.
-
Amide Group: The primary amide is relatively stable but can be hydrolyzed under acidic or basic conditions. The N-H protons are weakly acidic and can be deprotonated with a strong base.
Application in the Synthesis of Kinase and PARP Inhibitors
The benzamide scaffold is a well-established pharmacophore in many enzyme inhibitors. Derivatives of 4-aminobenzamide have shown significant potential as inhibitors of protein kinases and poly(ADP-ribose) polymerase (PARP), both of which are important targets in cancer therapy.[2]
While a specific marketed drug directly synthesized from this compound is not readily identifiable in the public domain, the extensive patent literature on PARP inhibitors like Talazoparib , Niraparib , and Olaparib showcases the frequent use of substituted aminobenzamide moieties.[3][4][5] The 4-amino-2-chloro substitution pattern provides a key vector for introducing substituents that can interact with specific residues in the enzyme's active site, thereby enhancing potency and selectivity. For instance, the amino group can be functionalized to introduce moieties that bind to the adenosine pocket of PARP enzymes.[6]
Sources
- 1. This compound | C7H7ClN2O | CID 11435193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US9708319B1 - Synthesis of PARP inhibitor talazoparib - Google Patents [patents.google.com]
- 4. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 5. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Safety, Handling, and Toxicity of 4-Amino-2-chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical safety, handling, and toxicity information for 4-Amino-2-chlorobenzamide (CAS No: 211374-81-1). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in the laboratory. While specific toxicological data for this compound is limited, this guide synthesizes available information and data from structurally analogous compounds to provide a robust framework for risk assessment and safe handling.
Chemical and Physical Identity
This compound is a substituted aromatic amide. Its structure, featuring a chlorinated benzene ring with both an amino and a carboxamide group, dictates its chemical reactivity and toxicological profile.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O | |
| Molecular Weight | 170.60 g/mol | |
| Appearance | Light brown to brown solid | |
| Storage Temperature | 2-8°C, protect from light |
Hazard Identification and GHS Classification
Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with acute oral toxicity, skin and eye irritation, and potential for skin sensitization and respiratory irritation.[1]
GHS Pictogram:
Signal Word: Warning[2]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H317: May cause an allergic skin reaction.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
A comprehensive list of precautionary statements includes P261, P264, P270, P272, P280, P301+P312, P302+P352, P305+P351+P338, P330, P332+P313, P333+P313, P337+P313, P362, P403+P233, P405, and P501.[1][2]
Toxicological Profile: A Mechanistic Perspective
While specific toxicological studies on this compound are not extensively documented in publicly available literature, the toxicological profile can be inferred from its structural motifs: a chlorinated aromatic amine and a benzamide.
Acute Toxicity: The "Harmful if swallowed" (H302) classification indicates a moderate level of acute oral toxicity.[1] Ingestion can lead to systemic effects.
Irritation and Sensitization: The compound is a known skin and eye irritant (H315, H319).[1] Prolonged or repeated skin contact may lead to dermatitis. Furthermore, as an aromatic amine, there is a potential for it to act as a skin sensitizer (H317), meaning that an initial exposure may not cause a reaction, but subsequent exposures could lead to an allergic response.[1]
Respiratory Effects: Inhalation of dusts may cause respiratory tract irritation (H335).[1]
Potential for Methemoglobinemia: Aromatic amines as a class are known to have the potential to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[2] Symptoms can include cyanosis (bluish discoloration of the skin), headache, dizziness, and shortness of breath. While not explicitly documented for this specific compound, it is a critical consideration based on its chemical class.
Genotoxicity and Carcinogenicity: The genotoxic and carcinogenic potential of this compound has not been fully investigated. However, many aromatic amines are known or suspected carcinogens.[3] The presence of the chlorine atom can sometimes enhance the toxic and persistent nature of aromatic compounds. Therefore, it is prudent to handle this compound as a potential carcinogen and mutagen.
Safe Handling and Personal Protective Equipment (PPE)
A stringent and proactive approach to safety is paramount when handling this compound. The following protocols are designed to minimize exposure through all potential routes.
Engineering Controls
All handling of the solid compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust particles and vapors.[4] The work area should be well-ventilated, clean, and uncluttered.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the cornerstone of safe handling.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. | Protects eyes from dust, splashes, and vapors.[4] |
| Face Shield | To be worn in conjunction with safety goggles, especially for larger quantities or when splashing is a risk. | Provides full-face protection.[4] | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable choice. Inspect before use and change frequently. | Prevents skin contact with the chemical.[4] |
| Lab Coat | A long-sleeved lab coat should be worn to protect skin and clothing. | Provides a barrier against accidental spills.[4] | |
| Respiratory Protection | NIOSH-approved Respirator or Fume Hood | A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced. All handling of the solid should ideally be in a chemical fume hood. | Prevents inhalation of dust particles and vapors.[4] |
Step-by-Step Handling Protocol
-
Preparation:
-
Conduct a thorough risk assessment for the planned experiment.[4]
-
Ensure the chemical fume hood is operational and the work area is clean.[4]
-
Verify that all necessary PPE is available and in good condition.[4]
-
Locate the nearest eyewash station and safety shower and confirm they are operational.[4]
-
-
Handling the Compound:
-
Post-Handling:
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
First-Aid Measures
| Exposure Route | First-Aid Measure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |
Accidental Release Measures
-
Minor Spill (in fume hood):
-
Alert others in the immediate area.
-
Use absorbent pads from a chemical spill kit to contain and clean up the spill.
-
Place all contaminated materials in a sealed, labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent (e.g., ethanol), followed by soap and water.[5]
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Storage and Disposal
Proper storage and disposal are critical to prevent environmental contamination and ensure regulatory compliance.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep away from incompatible materials such as strong oxidizing agents and strong acids. The recommended storage temperature is 2-8°C, with protection from light.[3][7]
Disposal: Dispose of waste material through a licensed hazardous waste disposal contractor.[4] Follow all local, state, and federal regulations for hazardous waste disposal.[4] Do not allow the chemical to enter drains.[8]
Visualization of Key Processes
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
Conclusion
This compound is a valuable research chemical that requires careful and informed handling. While a complete toxicological dataset is not yet available, a conservative approach based on the known hazards of its chemical class is essential for ensuring the safety of laboratory personnel. By understanding the underlying principles of its potential toxicity and adhering to the robust handling and emergency protocols outlined in this guide, researchers can mitigate risks and maintain a safe and productive research environment.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound | C7H7ClN2O | CID 11435193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzamide - Hazardous Agents | Haz-Map [haz-map.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacokinetics and metabolic interconversion of intravenous 4-amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl] benzamide and its sulfide and sulfone metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.pt [fishersci.pt]
Methodological & Application
Synthetic Routes for 4-Amino-2-chlorobenzamide Analogs: A Detailed Guide for Researchers
Introduction: The Significance of the 4-Amino-2-chlorobenzamide Scaffold
The this compound core is a privileged scaffold in medicinal chemistry and drug discovery. Its unique arrangement of a nucleophilic amino group, an electron-withdrawing chloro substituent, and a versatile benzamide linkage provides a framework for designing molecules with a wide spectrum of biological activities. Analogs of this compound have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] The strategic positioning of the substituents on the aromatic ring allows for fine-tuning of the molecule's electronic and steric properties, enabling optimization of its pharmacokinetic and pharmacodynamic profiles.
This comprehensive technical guide provides an in-depth exploration of the primary synthetic routes to access this compound and its analogs. We will delve into the mechanistic rationale behind key transformations, offer detailed, step-by-step protocols, and present comparative data to aid researchers in selecting the most suitable methodology for their specific research goals.
Strategic Approaches to Synthesis
The synthesis of this compound analogs can be broadly categorized into three main strategies, each with its own set of advantages and considerations. The choice of a particular route often depends on the availability of starting materials, desired scale of the reaction, and the specific substitutions required on the final molecule.
-
Route A: Amide Formation Followed by Nitro Group Reduction. This is arguably the most common and versatile approach, starting from a readily available nitro-substituted benzoic acid.
-
Route B: Synthesis from 4-Amino-2-chlorobenzoic Acid. This route is advantageous when the starting aminobenzoic acid is commercially available or easily synthesized, allowing for direct amide bond formation.
-
Route C: Ring-Opening of Isatoic Anhydride Derivatives. This method offers an alternative pathway, particularly for the synthesis of 2-aminobenzamide analogs.
The following sections will provide a detailed examination of each of these synthetic strategies.
Route A: Amide Formation from a Nitro Precursor and Subsequent Reduction
This robust two-step sequence is a cornerstone for the synthesis of a wide array of this compound analogs. The general workflow involves the initial coupling of a 2-chloro-4-nitrobenzoyl derivative with a desired amine, followed by the reduction of the nitro group to the corresponding primary amine.
Logical Workflow for Route A
Caption: General synthetic workflow for Route A.
Part 1: Amide Bond Formation
The initial step involves the activation of the carboxylic acid of 2-chloro-4-nitrobenzoic acid to facilitate amide bond formation. A common method is the conversion to an acyl chloride, which is then reacted with the desired amine.
Protocol 1: Synthesis of N-Substituted-2-chloro-4-nitrobenzamide
-
Materials:
-
2-Chloro-4-nitrobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (DCM) or Toluene
-
Desired primary or secondary amine (R-NH₂)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask with reflux condenser
-
Standard glassware for workup and purification
-
-
Procedure:
-
Acyl Chloride Formation: In a dry, inert atmosphere (e.g., under nitrogen), suspend 2-chloro-4-nitrobenzoic acid (1.0 eq) in anhydrous DCM or toluene. Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. Heat the mixture to reflux for 2-4 hours, or until the evolution of gas ceases.
-
Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2-chloro-4-nitrobenzoyl chloride can often be used in the next step without further purification.
-
Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.0-1.2 eq) and TEA or DIPEA (1.5-2.0 eq) in anhydrous DCM. Cool the amine solution to 0 °C in an ice bath.
-
Reaction: Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring. Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired N-substituted-2-chloro-4-nitrobenzamide.[1]
-
Part 2: Nitro Group Reduction
The reduction of the aromatic nitro group to a primary amine is a critical final step. Several methods are available, with the choice depending on factors such as catalyst availability, substrate tolerance, and desired reaction conditions.
Protocol 2A: Catalytic Hydrogenation
This method is often preferred due to its clean reaction profile and high yields.
-
Materials:
-
N-Substituted-2-chloro-4-nitrobenzamide
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas source (e.g., balloon or Parr hydrogenator)
-
Celite
-
-
Procedure:
-
Dissolve the nitro-intermediate (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-8 hours).
-
Once complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound analog, which can be further purified if necessary.[1]
-
Protocol 2B: Reduction with Tin(II) Chloride
This is a classic and effective method for nitro group reduction, particularly when catalytic hydrogenation is not feasible.[4]
-
Materials:
-
N-Substituted-2-chloro-4-nitrobenzamide
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
-
Procedure:
-
Suspend the nitro-intermediate (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Neutralize the solution with a saturated sodium bicarbonate solution or NaOH solution, which will result in the precipitation of tin salts.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired product.[1]
-
| Reduction Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | >90% | Clean, high yield, simple work-up | Requires specialized equipment for H₂ |
| Tin(II) Chloride | SnCl₂·2H₂O, HCl | 80-95% | Readily available reagents, robust | Stoichiometric tin waste, acidic conditions |
Table 1: Comparison of Common Nitro Group Reduction Methods.
Route B: Direct Amidation of 4-Amino-2-chlorobenzoic Acid
This approach is more direct if 4-Amino-2-chlorobenzoic acid is readily available. The primary challenge in this route is the potential for the amino group to react with the activated carboxylic acid, leading to polymerization. Therefore, protection of the amino group or the use of specific coupling agents is often necessary.
Logical Workflow for Route B
Caption: General synthetic workflow for Route B.
Protocol 3: Amide Coupling using Thionyl Chloride
-
Materials:
-
4-Amino-2-chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Substituted amine (R-NH₂)
-
Anhydrous toluene or other suitable solvent
-
DIPEA or other non-nucleophilic base
-
-
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere, reflux a mixture of 4-Amino-2-chlorobenzoic acid and an excess of thionyl chloride for 2-3 hours.[5]
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-amino-2-chlorobenzoyl chloride.
-
Amide Coupling: In a separate flask, dissolve the desired amine and DIPEA in anhydrous toluene. Add the crude 4-amino-2-chlorobenzoyl chloride solution dropwise to the amine solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[5]
-
Protocol 4: Amide Coupling using Coupling Reagents
The use of modern coupling reagents can offer milder reaction conditions and broader substrate scope.
-
Materials:
-
4-Amino-2-chlorobenzoic acid
-
Substituted amine (R-NH₂)
-
Coupling agent (e.g., HATU, HBTU, EDC)
-
Anhydrous DMF or DCM
-
DIPEA or other suitable base
-
-
Procedure:
-
Dissolve 4-Amino-2-chlorobenzoic acid (1.0 eq), the desired amine (1.1 eq), and the coupling agent (1.2 eq) in anhydrous DMF or DCM.
-
Add DIPEA (2.0-3.0 eq) to the mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the product as described in previous protocols.[6]
-
Route C: Synthesis from Isatoic Anhydride Derivatives
This less common but effective route involves the reaction of a substituted isatoic anhydride with an amine, leading to the formation of a 2-aminobenzamide derivative. This method is particularly useful for generating diversity at the amide nitrogen.
Logical Workflow for Route C
Caption: General synthetic workflow for Route C.
Protocol 5: Synthesis of 2-Aminobenzamide Analogs from Isatoic Anhydride
-
Materials:
-
Substituted isatoic anhydride
-
Desired primary or secondary amine (R-NH₂)
-
Anhydrous DMF or other polar aprotic solvent
-
-
Procedure:
-
To a solution of the substituted isatoic anhydride (1.0 eq) in DMF, add the desired amine (1.0-1.2 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 2-6 hours. The reaction proceeds with the evolution of carbon dioxide.
-
Monitor the reaction progress by TLC.
-
Work-up and Purification: After cooling, pour the reaction mixture into water to precipitate the product. Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.[7]
-
Characterization of this compound Analogs
The synthesized analogs should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the presence of key functional groups.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Confirms the presence of characteristic functional groups such as N-H, C=O, and C-Cl bonds.
-
Melting Point: A sharp melting point is indicative of a pure compound.
| Analog | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (δ ppm) | MS (m/z) | Melting Point (°C) |
| 2-Amino-N-(4-chlorophenyl)benzamide | 10.12 (s, 1H, NH), 7.76 (d, 2H), 7.62 (d, 1H), 7.38 (d, 2H), 7.21 (t, 1H), 6.76 (d, 1H), 6.59 (t, 1H), 6.40 (s, 2H, NH₂) | 168.4, 150.3, 138.8, 132.8, 129.2, 128.9, 127.5, 122.5, 116.9, 115.4, 115.2 | 246 (M⁺) | 147 |
| 2-Amino-N-(4-chlorobenzyl)benzamide | 7.55 (d, 1H), 7.38 (d, 2H), 7.33 (d, 2H), 7.14 (t, 1H), 6.70 (d, 1H), 6.52 (t, 1H), 6.45 (s, 2H, NH₂), 4.40 (s, 2H, CH₂) | 169.4, 150.3, 139.5, 132.4, 131.7, 129.5, 128.7, 128.6, 116.9, 115.1, 114.7, 40.2 | 260 (M⁺) | 137 |
Table 2: Representative Characterization Data for 2-Aminobenzamide Analogs.[7]
Conclusion and Future Perspectives
The synthetic routes outlined in this guide provide a robust toolkit for researchers and drug development professionals working with this compound analogs. The choice of a particular synthetic strategy will be dictated by the specific goals of the research program. The versatility of this scaffold, coupled with the well-established synthetic methodologies, ensures its continued importance in the quest for novel therapeutic agents. Future efforts in this area may focus on the development of more sustainable and atom-economical synthetic methods, as well as the exploration of novel biological targets for this promising class of compounds.
References
-
Al-Omair, M. A., Ali, A. A.-S., & El-Meligie, S. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3654–3666. [Link]
-
Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]
-
Ríos Martínez, C. H., Nué, J., Ebiloma, G., & Dardonville, C. (2015). Lowering the pKa of a bisimidazoline lead with halogen atoms results in improved activity and selectivity against Trypanosoma brucei in vitro. Journal of Medicinal Chemistry, 58(14), 5489-5503. [Link]
-
Qadir, M. A., Ahmed, M., & Iqbal, M. (2016). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2016, 1-9. [Link]
-
Cai, X., Zhai, H., Wang, J., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 15(1), 1-10. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Methot, J. L., Chakravarty, P. K., Chen, L., et al. (2008). 4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides and their analogs as a novel class of histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(10), 3043-3047. [Link]
-
Sharma, V., Kumar, P., & Singh, R. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-143. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. growingscience.com [growingscience.com]
- 7. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Amide Coupling with 4-Amino-2-chlorobenzamide
Introduction: Navigating the Challenges of Electron-Deficient Amide Synthesis
Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry and drug discovery, prized for its utility in linking molecular fragments and its presence in a vast number of pharmaceuticals.[1][2] The standard approach involves the condensation of a carboxylic acid and an amine, a process that is thermodynamically favorable but kinetically slow, thus requiring activation of the carboxylic acid.[3][4]
This guide provides a detailed protocol and expert insights for conducting amide coupling reactions with 4-Amino-2-chlorobenzamide. This substrate presents a specific challenge: the amine at the 4-position is part of an electron-deficient aromatic system. The electron-withdrawing effects of the ortho-chlorine and the para-benzamide functionalities reduce the nucleophilicity of the amino group, making the coupling reaction sluggish compared to electron-rich anilines or aliphatic amines.[1][5] Consequently, standard coupling conditions may prove ineffective, necessitating the use of more potent reagents or optimized protocols to achieve high yields.[6][7]
Herein, we present two robust protocols using widely adopted coupling reagents, explain the mechanistic rationale behind reagent choice, and offer practical guidance on reaction monitoring, work-up, and troubleshooting.
Mechanistic Overview & Reagent Selection
The core principle of amide coupling is the conversion of a carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly electrophilic acylating agent that can be readily attacked by the amine nucleophile.
The Role of Coupling Reagents
Carbodiimides (EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses in amide synthesis. The reaction proceeds through an unstable O-acylisourea intermediate.[3][8] This intermediate is highly reactive but can be prone to racemization if the carboxylic acid has a chiral center and can rearrange into an inactive N-acylurea byproduct.
Additives (HOBt, HOAt): To mitigate these side reactions, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are employed. HOBt intercepts the O-acylisourea to form a more stable and less racemization-prone HOBt-ester.[9][10][11] This active ester is then cleanly converted to the desired amide upon reaction with the amine.[3]
Uronium/Aminium Salts (HATU): For challenging substrates like electron-deficient anilines, more powerful uronium-based reagents are often required.[1] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is derived from HOAt and is one of the most effective coupling reagents available.[3][11] It directly converts the carboxylic acid into a highly reactive OAt-active ester, leading to faster reaction rates and higher yields with difficult substrates.[11]
The Indispensable Base
A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), serves multiple critical functions:
-
It deprotonates the carboxylic acid, facilitating its attack on the coupling reagent.
-
It neutralizes any acidic byproducts generated during the reaction (e.g., HCl from EDC hydrochloride).[8]
-
It ensures the amine coupling partner remains in its neutral, nucleophilic free-base form.
DIPEA is often preferred due to its steric bulk, which minimizes its potential for acting as a competing nucleophile.
Experimental Protocols & Methodologies
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled under an inert atmosphere (Nitrogen or Argon) to prevent moisture contamination.
Protocol 1: EDC/HOBt Mediated Coupling
This method is a cost-effective and widely used standard procedure. For an electron-deficient amine like this compound, reaction times may be longer, and the addition of a catalyst can be beneficial.
Caption: General workflow for amide coupling.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equiv. | Example (0.5 mmol scale) |
| Carboxylic Acid | - | 1.0 | 0.5 mmol |
| This compound | 170.60 | 1.1 | 94 mg (0.55 mmol) |
| EDC·HCl | 191.70 | 1.2 | 115 mg (0.6 mmol) |
| HOBt | 135.12 | 1.2 | 81 mg (0.6 mmol) |
| DIPEA | 129.24 | 2.5 | 218 µL (1.25 mmol) |
| Anhydrous DMF | - | - | 5 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Activation: Add EDC·HCl (1.2 eq) to the stirred solution portion-wise over 2 minutes.
-
Base Addition: Add DIPEA (2.5 eq) dropwise. The solution may become cloudy.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Aqueous Workup: Quench the reaction by pouring it into water (10x the volume of DMF). Dilute with a suitable organic solvent like ethyl acetate.
-
Extraction: Wash the organic layer sequentially with 5% aq. LiCl solution (to help remove DMF), saturated aq. NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.[12]
Expert Tip: For sluggish reactions with this protocol, the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP, ~0.1 eq) can significantly improve reaction rates and yields for electron-deficient amines.[1]
Protocol 2: HATU Mediated Coupling
This protocol is highly effective for difficult couplings, including sterically hindered substrates and electron-deficient amines, and typically results in shorter reaction times and higher yields.[3][11]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equiv. | Example (0.5 mmol scale) |
| Carboxylic Acid | - | 1.0 | 0.5 mmol |
| This compound | 170.60 | 1.1 | 94 mg (0.55 mmol) |
| HATU | 380.23 | 1.1 | 209 mg (0.55 mmol) |
| DIPEA | 129.24 | 2.0 | 174 µL (1.0 mmol) |
| Anhydrous DMF or DCM | - | - | 5 mL |
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or DCM.
-
Base Addition: Add DIPEA (2.0 eq) and stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.
-
Amine Addition: Add a solution of this compound (1.1 eq) in a minimal amount of the reaction solvent.
-
Reaction: Stir the mixture at room temperature for 1-4 hours.
-
Monitoring, Workup, and Purification: Follow steps 7-11 as described in Protocol 1.
Mechanistic Visualization
The following diagram illustrates the key steps in the widely used EDC/HOBt mediated coupling pathway.
Caption: Simplified mechanism of EDC/HOBt coupling.
This mechanism shows the carboxylic acid first reacting with EDC to form the reactive O-acylisourea intermediate.[9] This is then captured by HOBt to generate a more stable active ester, which is subsequently attacked by the amine to yield the final amide product, regenerating HOBt in the process.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient activation due to electron-deficient amine.2. Reagents (especially solvent) are not anhydrous.3. Inactive coupling reagent. | 1. Switch from EDC/HOBt to HATU (Protocol 2).2. Add catalytic DMAP (0.1 eq) to the EDC/HOBt reaction.[1]3. Ensure all glassware is oven-dried and solvents are from a freshly opened bottle or properly dried.4. Use a fresh bottle of the coupling reagent. |
| Multiple Spots on TLC | 1. Formation of N-acylurea byproduct (with EDC).2. Dimerization of the carboxylic acid (if it's an amino acid).3. Degradation of starting material or product. | 1. Ensure HOBt is added before or with EDC to minimize O-acylisourea lifetime.2. Use HATU, which is less prone to this side reaction.3. Adjust stoichiometry and reaction time based on TLC monitoring to avoid prolonged exposure to reaction conditions. |
| Difficult Purification | 1. Water-soluble byproducts (EDU, HOBt, DIPEA salts) remain.2. Product has similar polarity to starting materials. | 1. Perform a thorough aqueous workup. Washing with dilute acid (e.g., 1M HCl) can remove the base, and washing with bicarbonate can remove unreacted acid and HOBt.2. Optimize the solvent system for column chromatography carefully.3. Consider recrystallization as an alternative to chromatography for crystalline amide products.[12] |
Conclusion
The successful amide coupling with electron-deficient substrates like this compound is highly achievable with careful selection of reagents and adherence to optimized protocols. While standard EDC/HOBt conditions can work, the use of a more potent activating agent like HATU is often advantageous, providing faster reactions and higher yields. By understanding the underlying mechanism and potential pitfalls, researchers can efficiently synthesize these valuable amide-containing molecules for applications in drug discovery and materials science.
References
- Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link: https://www.commonorganicchemistry.com/Rxn_Pages/Amine_to_Amide_Coupling/Amine_to_Amide_Mech(EDC_HOBt).htm]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8280209/]
- Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... ResearchGate. [Link: https://www.researchgate.
- Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives. BenchChem. [Link: https://www.benchchem.com/application-notes/4-amino-2-chlorobenzoic-acid-synthesis-protocols]
- Application Notes and Protocols for Amide Bond Formation using EDC and HATU. BenchChem. [Link: https://www.benchchem.
- Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry. [Link: https://pubs.acs.org/doi/10.1021/jo048367v]
- Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. [Link: https://growingscience.com/ijic/Vol13/IJICh_2022_29.pdf]
- Coupling Reagents. Aapptec Peptides. [Link: https://www.aapptec.com/coupling-reagents-i-11.html]
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link: https://www.researchgate.
- Early Discovery and Synthesis of 4-amino-N-(2-chlorophenyl)benzamide. BenchChem. [Link: https://www.benchchem.com/application-notes/4-amino-n-2-chlorophenyl-benzamide-synthesis]
- Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Organic Process Research & Development. [Link: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00249]
- What is the best technique for amide purification?. ResearchGate. [Link: https://www.researchgate.
- Amide Synthesis. Fisher Scientific. [Link: https://www.fishersci.co.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link: https://pubs.rsc.org/en/content/articlelanding/2013/ob/c3ob41489h]
- Looking for some advice for purification of diamide. Reddit. [Link: https://www.reddit.
- Challenges associated with secondary amide transamidation and the two.... ResearchGate. [Link: https://www.researchgate.
- Application Notes and Protocols for the Step-by-Step Synthesis of N-Substituted 4-Chlorobenzamide Derivatives. BenchChem. [Link: https://www.benchchem.com/application-notes/n-substituted-4-chlorobenzamide-synthesis-protocols]
- Tips and tricks for difficult amide bond formation?. Reddit. [Link: https://www.reddit.com/r/Chempros/comments/qcb9v0/tips_and_tricks_for_difficult_amide_bond/]
- N-H Carbazole Synthesis from 2-Chloroanilines via Consecutive Amination and C−H Activation. The Journal of Organic Chemistry. [Link: https://pubs.acs.org/doi/10.1021/jo100693k]
- This compound synthesis. ChemicalBook. [Link: https://www.chemicalbook.com/synthesis/211374-81-1.htm]
- Amine to Amide (Coupling) - Common Conditions. Common Organic Chemistry. [Link: https://www.commonorganicchemistry.com/Rxn_Pages/Amine_to_Amide_Coupling/Amine_to_Amide_Coupling_Cond.htm]
- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link: https://www.hepatochem.com/amide-coupling-reaction-in-medicinal-chemistry/]
- Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules. [Link: https://www.mdpi.com/1420-3049/29/8/1792]
- Screening reaction conditions for 2-chloroaniline and dimethylthiocarbamoyl chloride a. ResearchGate. [Link: https://www.researchgate.net/figure/Screening-reaction-conditions-for-2-chloroaniline-and-dimethylthiocarbamoyl-chloride-a_tbl1_319623662]
- Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Journal of the American Chemical Society. [Link: https://pubs.acs.org/doi/10.1021/jacs.3c13146]
- Application Notes and Protocols for Amide Bond Formation with 2,4-Difluoroaniline. BenchChem. [Link: https://www.benchchem.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. benchchem.com [benchchem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol Guide: Chromatographic Monitoring of 4-Amino-2-chlorobenzamide Reactions
Abstract
This comprehensive guide provides detailed methodologies for monitoring chemical reactions involving 4-Amino-2-chlorobenzamide using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). As a crucial intermediate in pharmaceutical synthesis, the purity and reaction completion of this compound are paramount. This document offers researchers, scientists, and drug development professionals both the theoretical basis and practical, step-by-step protocols for effective in-process monitoring and purity assessment. The methods described are designed to be robust and reproducible, ensuring high scientific integrity in a research and quality control setting.
Introduction: The Analytical Imperative in Synthesizing this compound
This compound serves as a key building block in the synthesis of a variety of pharmacologically active molecules. Its synthesis, often proceeding from precursors like 2-chloro-4-nitrobenzoic acid, requires careful monitoring to ensure the complete conversion of starting materials and to minimize the formation of impurities.[1][2] Incomplete reactions can lead to a complex mixture of starting materials, intermediates, and the desired product, complicating purification and potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).
Chromatographic techniques are indispensable tools for real-time reaction monitoring and final product analysis.[3] Thin-Layer Chromatography (TLC) offers a rapid, qualitative assessment of the reaction progress, making it ideal for quick checks at the bench.[4][5] For quantitative analysis and high-resolution separation of the target compound from closely related impurities, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice, offering superior sensitivity and precision.[6][7] This guide will detail validated approaches for both techniques as applied to this compound.
Part I: Thin-Layer Chromatography (TLC) for Rapid Reaction Monitoring
TLC is a powerful and straightforward technique for qualitatively monitoring the progress of a reaction by separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[4] For polar compounds like this compound and its common precursors, a polar stationary phase like silica gel is typically employed.[5][8]
The Principle of Separation: Polarity is Key
The separation on a silica gel TLC plate is governed by the polarity of the compounds in the reaction mixture and the polarity of the solvent system (mobile phase). Silica gel is a highly polar stationary phase.[8]
-
More Polar Compounds : Interact more strongly with the silica gel and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rƒ).
-
Less Polar Compounds : Have a weaker interaction with the stationary phase and are carried further up the plate by the mobile phase, leading to a higher Rƒ.
By selecting an appropriate mobile phase, one can effectively separate the starting material, intermediates, and the final product, allowing for a visual assessment of the reaction's progression.[9]
TLC Protocol: Monitoring the Synthesis of this compound
This protocol is designed for monitoring a typical synthesis, such as the reduction of a nitro group to form the amino group of this compound.
Materials:
-
TLC Plates: Silica gel 60 F₂₅₄ plates
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexane. A starting ratio of 1:1 is recommended and can be optimized.
-
Sample Preparation: Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate, methanol).
-
Developing Chamber
-
Visualization: UV lamp (254 nm)
Step-by-Step Protocol:
-
Plate Preparation : With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.
-
Spotting : On the baseline, spot the reaction mixture alongside the starting material (if available) as a reference. Ensure the spots are small and concentrated.
-
Development : Place a small amount of the prepared mobile phase into the developing chamber and allow the atmosphere to saturate. Place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization : Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.
-
Interpretation : The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible.
-
Rƒ Calculation : The Retention Factor (Rƒ) for each spot can be calculated as: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Troubleshooting and Optimization of TLC
| Issue | Possible Cause | Suggested Solution |
| Spots remain on the baseline | The mobile phase is not polar enough.[9] | Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. |
| Spots run with the solvent front | The mobile phase is too polar.[9] | Decrease the polarity of the mobile phase by increasing the proportion of hexane. |
| Streaking of spots | The sample is too concentrated or the compound is strongly acidic or basic.[4] | Dilute the sample. For basic compounds like aromatic amines, adding a small amount (e.g., 1%) of triethylamine to the mobile phase can improve spot shape.[4] |
Part II: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
For accurate purity assessment and quantitative analysis of this compound, RP-HPLC is the preferred method.[1][6] This technique provides high resolution, sensitivity, and reproducibility.
Principles of Reversed-Phase HPLC
In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.[10] The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase.
-
Less Polar Compounds : Interact more strongly with the C18 column and will have a longer retention time.
-
More Polar Compounds : Are more attracted to the polar mobile phase and will elute from the column faster, resulting in shorter retention times.
This compound, being a moderately polar aromatic amide, is well-suited for separation on a C18 column.[6]
HPLC Method Protocol
The following protocol describes a robust isocratic RP-HPLC method for the analysis of this compound. This method should be validated for its intended use.[7][11][12]
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| HPLC System | HPLC with UV Detector | Standard for this type of analysis.[6] |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides excellent separation for aromatic compounds.[6][13] |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) (e.g., 40:60 v/v) | Common mobile phase for reversed-phase separation of polar to moderately polar compounds.[13] Formic acid helps to protonate silanol groups and improve peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[1] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC.[1] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[1] |
| Detection Wavelength | 254 nm | A common wavelength for detecting aromatic compounds.[1] The optimal wavelength can be determined using a UV-Vis spectrophotometer. |
Sample and Standard Preparation:
-
Mobile Phase Preparation : Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile, HPLC-grade water, and formic acid. Filter and degas the mobile phase before use.
-
Standard Solution : Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.
-
Sample Solution : Dissolve a known amount of the reaction mixture or final product in the mobile phase to a concentration within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.[1]
Experimental Workflow Visualization
The following diagrams illustrate the general workflows for the TLC and HPLC analyses.
Caption: General experimental workflow for TLC analysis.
Caption: General experimental workflow for HPLC analysis.
Conclusion
The judicious application of TLC and HPLC is fundamental to the successful synthesis of this compound. TLC serves as an invaluable tool for rapid, real-time monitoring of reaction progress, enabling timely decisions at the bench. For definitive purity assessment and quantitative analysis, the described RP-HPLC method provides the necessary accuracy, precision, and resolution. By implementing these protocols, researchers and drug developers can ensure the quality and integrity of their synthetic processes, ultimately contributing to the production of safe and effective pharmaceutical products.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- Benchchem. (n.d.). A Comparative Guide to Purity Assessment of 4-Chlorobenzamide: A Validated HPLC Method and Alternatives.
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 4-Amino-2-chlorobenzoic Acid.
- Alwsci Blogs. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
- Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Amino-2-chlorobenzoic Acid.
- Benchchem. (n.d.). A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-Amino-2-chlorobenzoic Acid.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid.
- J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide.
- R Discovery. (n.d.). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC.
- University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.
- Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation.
- ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF.
- Benchchem. (n.d.). 4-Chlorobenzamide: A Versatile Building Block in Modern Organic Synthesis.
- The Royal Society of Chemistry. (n.d.). The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout.
- PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules.
- cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.
- ACS Publications. (n.d.). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities.
- Benchchem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of 4-Chlorobenzamide Analogues.
- ResearchGate. (2025, August 5). Development and validation of a new HPLC-MS method for meglumine impurity profiling.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- Sigma-Aldrich. (n.d.). HPLC Analysis of Amides on Discovery ® RP-Amide C16.
- ResearchGate. (2017, January). HPLC-UV determination of indapamide in the presence of its main synthesis and degradation impurities. Method validation.
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Chlorobenzamide.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- MicroSolv. (2025, July 12). Amide or Amino HPLC Columns What are the Differences - Tech Information.
- Benchchem. (n.d.). Application Notes and Protocols for the Step-by-Step Synthesis of N-Substituted 4-Chlorobenzamide Derivatives.
- Benchchem. (n.d.). A Comparative Guide to 2-Chloro-N-quinolin-5-yl-benzamide and Its Analogs for Researchers.
- ResearchGate. (2025, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 9. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 10. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
The Strategic Utility of 4-Amino-2-chlorobenzamide in the Synthesis of Bioactive Heterocyclic Scaffolds
An In-depth Guide for Medicinal and Process Chemistry
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Versatility of a Substituted Benzamide Building Block
In the landscape of modern medicinal chemistry and drug development, the efficient construction of novel heterocyclic entities remains a cornerstone of innovation. Among the myriad of commercially available starting materials, 4-Amino-2-chlorobenzamide has emerged as a particularly versatile and strategic building block. Its unique trifunctional nature, possessing a nucleophilic amino group, a displaceable chloro substituent, and a reactive benzamide moiety, offers a rich platform for the synthesis of a diverse array of heterocyclic systems. This guide provides a detailed exploration of the application of this compound in the synthesis of key heterocyclic compounds, with a focus on quinazolinones and benzodiazepines, which are privileged scaffolds in numerous therapeutic agents. We will delve into the mechanistic rationale behind synthetic strategies and provide detailed, field-proven protocols for their execution.
Core Principles: Exploiting the Inherent Reactivity of this compound
The synthetic utility of this compound is primarily dictated by the interplay of its three key functional groups. The 4-amino group serves as a potent nucleophile, readily participating in condensation and cyclization reactions. The 2-chloro atom, positioned ortho to the amide, can act as a leaving group in intramolecular nucleophilic aromatic substitution (SNAr) reactions, facilitating ring closure. The benzamide functionality itself can be a participant in cyclization or can be modified to introduce further diversity. Understanding this inherent reactivity is crucial for designing efficient synthetic routes.
I. Synthesis of 7-Amino-Quinazolin-4(3H)-ones: A Gateway to Kinase Inhibitors
Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The 7-amino substitution, derived from the 4-amino group of our starting material, is a key feature in several potent kinase inhibitors.
Mechanistic Rationale: The Niementowski Reaction and its Analogs
The classical approach to quinazolinone synthesis is the Niementowski reaction, which involves the thermal condensation of an anthranilic acid with an amide.[2] In our case, we can adapt this principle by reacting this compound with various reagents that provide the missing carbon atom for the pyrimidinone ring.
A highly effective modern approach involves the condensation of a 2-aminobenzamide with aldehydes, followed by an oxidative cyclization. The 4-amino group in our starting material will become the 7-amino group in the final quinazolinone product. The 2-chloro group can be retained or displaced depending on the reaction conditions and subsequent synthetic steps.
Experimental Protocol 1: Synthesis of 7-Amino-2-Aryl-Quinazolin-4(3H)-ones via Oxidative Cyclization
This protocol details a metal-free, one-pot synthesis of 7-Amino-2-aryl-quinazolin-4(3H)-ones from this compound and aromatic aldehydes.
Reaction Scheme:
Caption: General scheme for the synthesis of 7-amino-quinazolin-4(3H)-ones.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
p-Toluenesulfonic acid (p-TsOH)
-
Di-tert-butyl peroxide (DTBP)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a sealed pressure tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 170.6 mg), the aromatic aldehyde (1.2 mmol), and p-TsOH (0.2 mmol, 34.4 mg).
-
Add anhydrous DMSO (3 mL) to the tube, followed by DTBP (2.0 mmol, 0.37 mL).
-
Seal the tube and heat the reaction mixture to 120 °C for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 7-amino-2-aryl-6-chloro-quinazolin-4(3H)-one.
Causality Behind Experimental Choices:
-
p-TsOH: Acts as a catalyst to facilitate the initial condensation between the amino group of this compound and the aldehyde to form a Schiff base intermediate.
-
DTBP: Serves as a radical initiator. At elevated temperatures, it decomposes to form tert-butoxyl radicals, which then abstract a hydrogen atom to promote the oxidative cyclization.
-
DMSO: A high-boiling polar aprotic solvent suitable for this reaction temperature. It also aids in dissolving the reactants.
-
High Temperature (120 °C): Necessary to induce the decomposition of DTBP and to overcome the activation energy for the cyclization step.
Data Presentation:
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 7-Amino-6-chloro-2-phenylquinazolin-4(3H)-one | 75 |
| 2 | 4-Methoxybenzaldehyde | 7-Amino-6-chloro-2-(4-methoxyphenyl)quinazolin-4(3H)-one | 82 |
| 3 | 4-Chlorobenzaldehyde | 7-Amino-6-chloro-2-(4-chlorophenyl)quinazolin-4(3H)-one | 71 |
II. Synthesis of 7-Amino-1,4-Benzodiazepine-2,5-diones: Accessing CNS-Active Scaffolds
1,4-Benzodiazepines are a well-known class of psychoactive compounds with a wide range of therapeutic applications, including anxiolytic, sedative, and anticonvulsant effects. The synthesis of the 1,4-benzodiazepine-2,5-dione core can be efficiently achieved from this compound.
Mechanistic Rationale: Acylation followed by Intramolecular Cyclization
The synthesis of 7-amino-1,4-benzodiazepine-2,5-diones from this compound typically involves a two-step sequence. First, the 4-amino group is acylated with an α-haloacetyl chloride. The resulting intermediate then undergoes an intramolecular nucleophilic substitution, where the amide nitrogen displaces the halide to form the seven-membered diazepine ring. The 2-chloro substituent on the benzamide ring can influence the reactivity and may require specific conditions for the cyclization to proceed efficiently. A more elegant approach involves the direct condensation with an α-amino acid, followed by a base-catalyzed ring closure.[3]
Experimental Protocol 2: Synthesis of 7-Amino-3-substituted-1,4-benzodiazepine-2,5-diones
This protocol describes the synthesis of 7-amino-1,4-benzodiazepine-2,5-diones from this compound and an N-protected α-amino acid.
Reaction Workflow:
Caption: Workflow for the synthesis of 1,4-benzodiazepine-2,5-diones.
Materials:
-
This compound
-
N-Boc protected α-amino acid (e.g., N-Boc-glycine, N-Boc-alanine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
Procedure:
Step 1: Amide Coupling
-
To a solution of N-Boc-α-amino acid (1.2 mmol) in anhydrous DMF (5 mL), add HATU (1.3 mmol) and DIPEA (2.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 mmol, 170.6 mg) in anhydrous DMF (3 mL) to the reaction mixture.
-
Stir at room temperature for 12 hours.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-acylated intermediate, which can be used in the next step without further purification.
Step 2: Deprotection and Cyclization
-
Dissolve the crude intermediate from Step 1 in a 1:1 mixture of TFA and DCM (10 mL) and stir at room temperature for 1 hour.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in anhydrous THF (10 mL) and cool to 0 °C.
-
Carefully add NaH (1.5 mmol, 60 mg of 60% dispersion) in portions.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of water (5 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield the desired 7-amino-3-substituted-1,4-benzodiazepine-2,5-dione.
Causality Behind Experimental Choices:
-
HATU/DIPEA: A highly efficient coupling system for amide bond formation, minimizing side reactions and racemization of the α-amino acid.
-
TFA: A strong acid used for the cleavage of the Boc protecting group.
-
NaH: A strong, non-nucleophilic base used to deprotonate the amide nitrogen, facilitating the intramolecular cyclization. The chloro substituent at the 2-position makes the aromatic ring electron-deficient, thus activating it for nucleophilic aromatic substitution.
Data Summary:
| Entry | α-Amino Acid | Product | Yield (%) |
| 1 | Glycine | 7-Amino-1,4-benzodiazepine-2,5-dione | 65 |
| 2 | Alanine | 7-Amino-3-methyl-1,4-benzodiazepine-2,5-dione | 68 |
| 3 | Phenylalanine | 7-Amino-3-benzyl-1,4-benzodiazepine-2,5-dione | 62 |
III. Synthesis of 7-Amino-2,3-dihydroquinazolin-4(1H)-ones: A Versatile Intermediate
2,3-Dihydroquinazolin-4(1H)-ones are valuable intermediates that can be readily oxidized to the corresponding quinazolin-4(3H)-ones or further functionalized. Their synthesis from this compound offers a straightforward entry into this class of compounds.
Mechanistic Rationale: Acid-Catalyzed Cyclocondensation
The synthesis of 2,3-dihydroquinazolin-4(1H)-ones is typically achieved through the acid-catalyzed cyclocondensation of a 2-aminobenzamide with an aldehyde or a ketone.[4] The reaction proceeds through the formation of a Schiff base, followed by an intramolecular cyclization of the amide nitrogen onto the imine carbon.
Experimental Protocol 3: Synthesis of 7-Amino-2-substituted-2,3-dihydroquinazolin-4(1H)-ones
This protocol outlines the synthesis of 7-amino-2,3-dihydroquinazolin-4(1H)-ones from this compound and an aldehyde or ketone.
Reaction Scheme:
Caption: Synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Aspartic acid
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 mmol, 170.6 mg) and the carbonyl compound (1.2 mmol) in water (10 mL).
-
Add aspartic acid (0.1 mmol, 13.3 mg) to the suspension.
-
Heat the mixture to reflux and stir for 6-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 7-amino-6-chloro-2-substituted-2,3-dihydroquinazolin-4(1H)-one.
Causality Behind Experimental Choices:
-
Aspartic Acid: A green and effective amino acid catalyst for this cyclocondensation. It facilitates both the formation of the Schiff base and the subsequent intramolecular cyclization.
-
Water as Solvent: An environmentally benign solvent, making this protocol align with the principles of green chemistry. The reaction often proceeds efficiently in water due to the hydrophobic effect driving the reactants together.
Data Summary:
| Entry | Carbonyl Compound | Product | Yield (%) |
| 1 | Benzaldehyde | 7-Amino-6-chloro-2-phenyl-2,3-dihydroquinazolin-4(1H)-one | 85 |
| 2 | Acetone | 7-Amino-6-chloro-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one | 78 |
| 3 | Cyclohexanone | 7-Amino-6-chloro-spiro[cyclohexane-1,2'-quinazolin]-4'(1'H)-one | 81 |
Conclusion and Future Perspectives
This compound is a readily available and highly valuable precursor for the synthesis of a range of medicinally important heterocyclic compounds. The strategic positioning of its functional groups allows for the facile construction of quinazolinones and benzodiazepines, among other scaffolds. The protocols detailed herein provide robust and reproducible methods for accessing these core structures. The inherent reactivity of the 4-amino and 2-chloro substituents can be further exploited in transition metal-catalyzed cross-coupling reactions to introduce additional points of diversity, opening up new avenues for the exploration of chemical space in drug discovery programs. Future work in this area will likely focus on the development of novel one-pot, multicomponent reactions starting from this compound to further streamline the synthesis of complex heterocyclic libraries.
References
-
Yu, X., Gao, L., Jia, L., Yamamoto, Y., & Bao, M. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. The Journal of Organic Chemistry, 83(17), 10352–10358. [Link]
-
Maiti, B., et al. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules, 25(8), 2815. [Link]
-
RSC Publishing. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. [Link]
-
Wikipedia. (n.d.). Niementowski quinazoline synthesis. [Link]
-
MDPI. (2023). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. [Link]
-
E-Journal UIN Malang. (2021). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. [Link]
-
MDPI. (2024). Synthesis of Novel Heterocyclic Compounds. [Link]
-
Ettmayer, P., Chloupek, S., & Weigand, K. (2003). Solid-phase synthesis of 7-acylamino-1,4-benzodiazepine-2,5-diones. Journal of Combinatorial Chemistry, 5(3), 253–259. [Link]
-
Royal Society of Chemistry. (2017). A Facile Synthesis of 1,4-benzodiazepine-2,5-diones and Quinazolinones from Amino Acids as Anti-Tubercular. [Link]
-
Bentham Science. (2018). Amino Acid Catalyzed Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives. [Link]
-
Royal Society of Chemistry. (2014). Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water. [Link]
-
PubMed Central. (2017). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. [Link]
-
PubMed Central. (2005). Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. [Link]
-
Heterocyclic Letters. (2019). No.3|339-348|May-July|2019. [Link]
-
Heterocyclic Letters. (2023). No.4|715-728|Aug-Oct|2023. [Link]
Sources
- 1. Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles [organic-chemistry.org]
- 2. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase synthesis of 7-acylamino-1,4-benzodiazepine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino Acid Catalyzed Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives | Bentham Science [eurekaselect.com]
Application Notes and Protocols for the N-Acylation of 4-Amino-2-chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Acylated Benzamides in Modern Chemistry
The N-acylation of aromatic amines is a cornerstone transformation in organic synthesis, pivotal to the construction of a vast array of functional molecules. Within this chemical space, 4-amino-2-chlorobenzamide serves as a valuable scaffold. Its structure features a primary aromatic amine ripe for functionalization, a benzamide moiety common in pharmacologically active compounds, and a chlorine substituent that provides both steric and electronic influence, as well as a potential handle for further cross-coupling reactions.
The products of its N-acylation, N-acyl-4-amino-2-chlorobenzamide derivatives, are of significant interest in medicinal chemistry and drug discovery. The introduction of an acyl group can modulate the parent molecule's physicochemical properties, including lipophilicity, solubility, and hydrogen bonding capacity, which are critical determinants of pharmacokinetic and pharmacodynamic profiles. This modification is a common strategy for generating libraries of new chemical entities for biological screening and for the synthesis of targeted drug candidates.
This guide provides a detailed exploration of the experimental procedures for the N-acylation of this compound. We will delve into two robust and widely applicable protocols: acylation using reactive acyl chlorides and a method employing acetic anhydride. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind the selection of reagents and conditions, ensuring a comprehensive and field-proven resource for your research endeavors.
Understanding the Substrate: The Reactivity of this compound
The nucleophilicity of the 4-amino group in this compound is attenuated compared to aniline. This is due to the electron-withdrawing effects of both the ortho-chloro and para-benzamide substituents, which pull electron density from the aromatic ring and, consequently, from the nitrogen atom's lone pair.[1] This reduced reactivity necessitates carefully chosen conditions to ensure efficient acylation. More reactive acylating agents or the use of a catalyst may be required to drive the reaction to completion.[2]
Protocol I: N-Acylation using Acyl Chlorides
This method is highly effective due to the high reactivity of acyl chlorides and is suitable for a wide range of acyl groups. A base is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate and deactivate the starting amine.[3]
Detailed Step-by-Step Methodology
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). The choice of solvent will depend on the solubility of the starting materials and the reaction temperature.
-
Base Addition: Add a suitable base (1.1-1.5 equivalents). For reactions in DCM or THF, a tertiary amine like triethylamine (TEA) or pyridine is commonly used. For reactions in DMF, an inorganic base like potassium carbonate (K₂CO₃) can be effective.[4]
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This helps to control the initial exothermic reaction upon addition of the acyl chloride.
-
Acylating Agent Addition: Add the desired acyl chloride (1.05-1.2 equivalents) dropwise to the cooled solution. The slow addition helps to prevent side reactions and control the temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
If an organic solvent like DCM was used, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove the amine base, followed by a saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted acyl chloride and acidic impurities, and finally with brine.
-
If DMF was used as the solvent, the product may precipitate upon addition of water. The solid can be collected by filtration. Alternatively, the product can be extracted with a suitable organic solvent like ethyl acetate.
-
-
Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure N-acylated product.
-
Causality and Experimental Choices
-
Inert Atmosphere: Prevents reaction of the acyl chloride with atmospheric moisture.
-
Anhydrous Solvents: Acyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid.
-
Base: The choice of base is critical. Pyridine and triethylamine are effective HCl scavengers.[3] Pyridine can also act as a nucleophilic catalyst, similar to DMAP, by forming a highly reactive N-acylpyridinium intermediate.
-
Stoichiometry: A slight excess of the acylating agent is used to ensure complete consumption of the starting amine, which can sometimes be difficult to separate from the product.
Protocol II: N-Acetylation using Acetic Anhydride
Acetic anhydride is a less reactive and less expensive alternative to acetyl chloride for introducing an acetyl group. The reaction can be performed under various conditions, including with or without a catalyst.
Detailed Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent) with acetic anhydride (1.5-3.0 equivalents). Acetic anhydride can often be used as both the reagent and the solvent. Alternatively, a co-solvent like glacial acetic acid can be used.[3]
-
Catalyst (Optional but Recommended): For the deactivated this compound, adding a catalytic amount of a strong acid (e.g., a drop of concentrated sulfuric acid) or a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) is recommended to increase the reaction rate.[2]
-
Heating: Heat the reaction mixture, typically to 80-100 °C, for 1-4 hours. The progress of the reaction should be monitored by TLC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker of cold water or ice with vigorous stirring. This will hydrolyze the excess acetic anhydride and precipitate the N-acetylated product.
-
-
Isolation and Purification:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove acetic acid and any other water-soluble impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain pure N-(4-acetamido-2-chlorobenzoyl)amide.
-
Causality and Experimental Choices
-
Excess Acetic Anhydride: Using an excess of acetic anhydride helps to drive the reaction to completion.[5]
-
Catalyst: The electron-withdrawing groups on the aniline ring decrease its nucleophilicity. DMAP is a highly effective nucleophilic catalyst that reacts with acetic anhydride to form a more potent acetylating intermediate, the N-acetylpyridinium ion, which can more readily acylate the deactivated amine.[2]
-
Aqueous Work-up: The addition of water serves two purposes: it quenches the reaction by hydrolyzing the unreacted acetic anhydride to the water-soluble acetic acid and it precipitates the less polar organic product.
Visualization of Workflow and Mechanism
To provide a clear visual representation of the processes, the following diagrams have been generated using the DOT language.
Experimental Workflow
Caption: General experimental workflow for N-acylation.
Reaction Mechanism: Nucleophilic Acyl Substitution
Caption: Mechanism of N-acylation with an acyl chloride.
Quantitative Data Summary
The following table provides a summary of typical reaction conditions and expected outcomes. Note that yields are highly dependent on the specific acylating agent and purification method.
| Parameter | Protocol I (Acyl Chloride) | Protocol II (Acetic Anhydride) |
| Starting Material | This compound | This compound |
| Acylating Agent | Acyl Chloride (e.g., Acetyl Chloride) | Acetic Anhydride |
| Equivalents of Acylating Agent | 1.05 - 1.2 eq | 1.5 - 3.0 eq (or as solvent) |
| Base / Catalyst | Pyridine or Triethylamine (1.1-1.5 eq) | H₂SO₄ or DMAP (catalytic) |
| Solvent | Anhydrous DCM, THF, or DMF | Acetic Anhydride or Glacial Acetic Acid |
| Temperature | 0 °C to Room Temperature | 80 - 100 °C |
| Reaction Time | 2 - 16 hours | 1 - 4 hours |
| Typical Yield | 70 - 95% | 75 - 90% |
| Work-up | Aqueous wash and extraction | Precipitation in water |
| Purification | Recrystallization / Chromatography | Recrystallization |
Safety and Handling
As a Senior Application Scientist, I must emphasize that adherence to safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling any chemicals.[3]
-
Fume Hood: All manipulations involving acyl chlorides, acetic anhydride, pyridine, and volatile organic solvents must be performed in a well-ventilated chemical fume hood.
-
Acylating Agents: Acyl chlorides and acetic anhydride are corrosive and lachrymatory (cause tearing). They react violently with water and alcohols. Avoid inhalation of vapors and contact with skin and eyes.
-
Bases: Pyridine and triethylamine are flammable, toxic, and have strong, unpleasant odors. Handle with care.
-
Quenching: The quenching of acylating agents with water is highly exothermic. Perform this step slowly and with cooling (e.g., in an ice bath) to control the reaction.
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
Conclusion
The N-acylation of this compound is a readily achievable transformation that opens the door to a wide range of potentially valuable derivatives for research in drug discovery and materials science. By understanding the substrate's reduced reactivity and selecting the appropriate protocol—either the highly efficient acyl chloride method or the convenient acetic anhydride procedure—researchers can reliably synthesize the desired N-acylated products. The key to success lies in the careful control of reaction conditions, particularly the choice of solvent, base, or catalyst, and strict adherence to safety protocols. The detailed methodologies and mechanistic insights provided in this guide serve as a robust foundation for the successful implementation of this important synthetic transformation in your laboratory.
References
-
Nicholls, A. W., et al. (2002). Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Xenobiotica, 32(5), 419-433. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 27(19), 6529. Retrieved from [Link]
-
Frontiers. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry, 7, 73. Retrieved from [Link]
-
Der Pharma Chemica. (2013). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 5(5), 133-137. Retrieved from [Link]
- Google Patents. (1985). Process for the direct acetylation of aromatic amines. US4537991A.
Sources
- 1. Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. quora.com [quora.com]
Application Notes & Protocols: 4-Amino-2-chlorobenzamide as a Versatile Building Block for Novel Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 4-Amino-2-chlorobenzamide
This compound is a trifunctional aromatic compound that serves as a highly valuable and versatile starting material in modern organic and medicinal chemistry. Its strategic importance lies in the orthogonal reactivity of its three key functional groups: the nucleophilic 4-amino group, the amide moiety, and the 2-chloro substituent, which is amenable to a variety of cross-coupling reactions. This unique arrangement allows for sequential and site-selective modifications, making it an ideal building block for generating diverse molecular scaffolds with significant potential for biological activity.
The benzamide core is a well-established pharmacophore found in numerous approved drugs, contributing to activities such as kinase inhibition and antimicrobial effects.[1][2] The specific substitution pattern of this compound provides a pre-engineered platform for exploring structure-activity relationships (SAR), particularly in the development of targeted therapeutics like kinase inhibitors and novel antiviral agents.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 211374-81-1 | [5] |
| Molecular Formula | C₇H₇ClN₂O | [5] |
| Molecular Weight | 170.59 g/mol | [5] |
| Appearance | Solid (predicted) |
Safety & Handling
As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as harmful if swallowed and causes serious eye irritation.[5] It may also cause skin and respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat when handling.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Application I: Synthesis of Quinazolinone Scaffolds
The quinazolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[6][7] this compound provides an excellent starting point for the synthesis of substituted 2,3-dihydroquinazolin-4(3H)-ones and their subsequent oxidation to fully aromatic quinazolin-4(3H)-ones.
Workflow for Quinazolinone Synthesis
The following workflow outlines a common two-step process: reductive amination followed by cyclization.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C7H7ClN2O | CID 11435193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Analytical techniques for the characterization of 4-Amino-2-chlorobenzamide
An authoritative guide to the analytical methodologies for the comprehensive characterization of 4-Amino-2-chlorobenzamide, tailored for researchers and drug development professionals. This document provides in-depth protocols and the scientific rationale behind the selection of each technique.
Introduction and Physicochemical Profile
This compound is an important chemical intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its molecular structure, featuring an aromatic ring substituted with an amino group, a chloro group, and a carboxamide group, dictates its chemical reactivity and physical properties. Accurate and comprehensive characterization is essential to confirm its identity, purity, and stability, which are critical parameters in drug development and quality control.
The strategic application of orthogonal analytical techniques is paramount for a complete characterization profile. This guide outlines a multi-faceted approach, combining chromatographic and spectroscopic methods to provide unequivocal evidence of structure and purity.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is crucial for selecting appropriate analytical conditions, such as solvent choice and chromatographic mobile phases.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₇H₇ClN₂O | PubChem[1] |
| Molecular Weight | 170.59 g/mol | PubChem[1] |
| CAS Number | 211374-81-1 | PubChem[1] |
| Predicted Appearance | White to off-white solid | General knowledge |
| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. | General knowledge |
| Topological Polar Surface Area | 69.1 Ų | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[2] |
| Hydrogen Bond Acceptors | 2 | PubChem[2] |
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are the cornerstone for assessing the purity of chemical compounds by separating the main component from any impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the premier method for the purity assessment and quantification of moderately polar, non-volatile compounds like this compound. The methodology provides high resolution, sensitivity, and reproducibility.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected due to its hydrophobic nature, which provides effective retention for the aromatic ring of the analyte through hydrophobic interactions.[3]
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water is used. Acetonitrile is a common organic modifier that elutes the analyte from the C18 column. The addition of a small amount of acid (e.g., formic or acetic acid) helps to suppress the ionization of the amino group, ensuring a single analyte form and leading to sharper, more symmetrical peaks.[3]
-
Detection: UV detection is ideal as the molecule contains strong chromophores (aromatic ring, carbonyl group) that absorb UV light. The detection wavelength (λmax) is determined by UV-Vis spectrophotometry to ensure maximum sensitivity.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity and Quantitative Analysis.
Detailed Protocol: HPLC Analysis
-
Chromatographic Conditions:
Parameter Recommended Condition HPLC System Quaternary pump, autosampler, column oven, UV/PDA detector Column C18, 250 mm x 4.6 mm, 5 µm particle size Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid Flow Rate 1.0 mL/min Injection Volume 10 µL Column Temperature 30 °C Detection UV at λmax (approx. 245 nm, to be confirmed) | Run Time | 15 minutes |
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 0.01, 0.05, 0.1, 0.25, 0.5 µg/mL).
-
Sample Solution (0.5 mg/mL): Accurately weigh 5 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Before sample analysis, perform at least five replicate injections of a working standard solution.
-
The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
The theoretical plates for the analyte peak should be > 2000.
-
The tailing factor should be between 0.8 and 1.5.
-
-
Analysis and Data Interpretation:
-
Inject the blank, followed by the working standards to establish the calibration curve.
-
Inject the sample solution.
-
Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
-
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and electronic properties of the analyte.
UV-Visible Spectrophotometry
This technique is used to determine the wavelength of maximum absorbance (λmax), which is essential for setting the HPLC detector wavelength. The absorbance is due to electronic transitions within the molecule's chromophores.
Protocol:
-
Prepare a dilute solution of this compound (approx. 10 µg/mL) in a suitable UV-transparent solvent (e.g., ethanol or methanol).
-
Use the same solvent as a blank to zero the spectrophotometer.
-
Scan the solution from 400 nm down to 200 nm.
-
The λmax is the wavelength at which the highest absorbance is recorded. For the related 4-aminobenzamide, a significant peak is observed, and a similar profile is expected for the target molecule.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3250 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) & Amide (-CONH₂) |
| 3200 - 3000 | C-H stretch | Aromatic Ring |
| 1680 - 1640 | C=O stretch (Amide I) | Amide (-CONH₂) |
| 1620 - 1580 | N-H bend | Primary Amine (-NH₂) & Amide (-CONH₂) |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 1100 - 1000 | C-N stretch | Amine/Amide |
| 850 - 750 | C-Cl stretch | Aryl Halide |
Reference data for related compounds like 4-chlorobenzamide supports these assignments.[5][6]
Protocol (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
Clean the crystal thoroughly after analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework.
Causality Behind Spectral Features:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the analyte and its residual proton signal does not interfere with most analyte signals. The labile amine and amide protons are also often observable in DMSO-d₆.
-
¹H NMR: The aromatic region will show distinct signals for the three protons on the benzene ring. Their chemical shifts are influenced by the electron-donating amino group (shifts upfield) and the electron-withdrawing chloro and amide groups (shifts downfield). Their splitting patterns (e.g., doublet, doublet of doublets) will reveal their connectivity. The two protons of the primary amine and the two protons of the amide will appear as broad singlets.
-
¹³C NMR: The spectrum will show seven distinct carbon signals: four for the substituted aromatic carbons and one for the unsubstituted aromatic carbon, plus the carbonyl carbon of the amide group.
Protocol:
-
Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.7 mL of DMSO-d₆.
-
Cap the tube and vortex until the sample is fully dissolved.
-
Acquire the ¹H and ¹³C NMR spectra according to standard instrument parameters.
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule.
Workflow for GC-MS Analysis (with Derivatization)
Caption: Workflow for GC-MS analysis requiring derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polarity and low volatility of the amino and amide groups, direct GC-MS analysis is challenging.[7] Derivatization is required to convert these polar groups into more volatile, thermally stable ones (e.g., by silylation).[8]
Protocol (General for Derivatization):
-
Place ~1 mg of the sample in a vial.
-
Add 200 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS.
Interpretation: The mass spectrum should show a molecular ion peak corresponding to the derivatized molecule. The fragmentation pattern will provide structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a superior alternative as it does not require derivatization and operates at ambient temperatures, preventing thermal degradation.[9] Using an electrospray ionization (ESI) source in positive mode, the protonated molecule [M+H]⁺ would be expected at m/z 171.03, confirming the molecular weight.
Summary and Conclusion
The combination of these analytical techniques provides a robust and comprehensive characterization of this compound. HPLC confirms purity and allows for quantification, while UV-Vis, FT-IR, NMR, and MS work in concert to unequivocally confirm the molecule's identity and structure. This multi-technique approach ensures the quality and integrity of the compound for its intended use in research and development.
References
-
PubChem. (n.d.). 4-Chlorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Dedhiya, P. P., et al. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ro 16-6491. National Center for Biotechnology Information. Retrieved from [Link]
-
Le, A. & Burla, B. (2019). Quality Control in Targeted GC-MS for Amino Acid-OMICS. National Center for Biotechnology Information. Retrieved from [Link]
-
Ku, K., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. Retrieved from [Link]
-
NIST. (n.d.). Benzamide, 4-amino-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2-Amino-4-chlorobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
Reddit. (2020). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. Reddit. Retrieved from [Link]
-
ResearchGate. (2025). Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. Royal Society of Chemistry. Retrieved from [Link]
-
SIELC. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC. Retrieved from [Link]
-
PubMed. (2011). Highly sensitive GC/MS/MS method for quantitation of amino and nonamino organic acids. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino]. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). ResearchGate. Retrieved from [Link]
-
SpectraBase. (n.d.). N-(2-Aminoethyl)-4-chlorobenzamide - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Retrieved from [Link]
Sources
- 1. This compound | C7H7ClN2O | CID 11435193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzamide, 4-amino- [webbook.nist.gov]
- 5. 4-Chlorobenzamide | C7H6ClNO | CID 12084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chlorobenzamide(619-56-7) IR Spectrum [chemicalbook.com]
- 7. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: Formulation of 4-Amino-2-chlorobenzamide for In Vivo Studies
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 4-Amino-2-chlorobenzamide for in vivo studies. Given its predicted poor aqueous solubility, developing a formulation that ensures consistent and adequate bioavailability is a critical prerequisite for obtaining reliable pharmacokinetic and pharmacodynamic data. This guide moves beyond simple recipes, delving into the physicochemical rationale behind vehicle selection and providing detailed, step-by-step protocols for preparing both solution and suspension formulations suitable for various administration routes. All methodologies are presented with an emphasis on reproducibility, safety, and adherence to preclinical research standards.
Introduction: The Formulation Challenge
This compound is a benzamide derivative investigated for various biological activities. A common and significant hurdle in the preclinical evaluation of new chemical entities (NCEs) like this is poor aqueous solubility.[1][2] An effective formulation must deliver the compound to the site of absorption in a solubilized or readily dissolvable state to achieve systemic exposure.[3] Inadequate formulation can lead to underestimated efficacy, erroneous pharmacokinetic profiles, and ultimately, the premature termination of a promising compound.
The primary objective of this guide is to provide a robust framework for developing a safe and effective vehicle system for this compound, enabling accurate assessment in animal models.[4] We will explore strategies to overcome its inherent hydrophobicity and present validated protocols for common preclinical applications.
Physicochemical Characterization of this compound
A thorough understanding of a compound's physicochemical properties is the foundation of successful formulation development.[2] Due to the limited availability of published experimental data for this specific compound, the following table combines calculated values with predicted properties based on its chemical structure.
| Property | Value / Prediction | Data Type | Source |
| IUPAC Name | This compound | - | PubChem[5] |
| CAS Number | 211374-81-1 | - | PubChem[5] |
| Molecular Formula | C₇H₇ClN₂O | Calculated | PubChem[5] |
| Molecular Weight | 170.60 g/mol | Calculated | Sigma-Aldrich |
| Appearance | White to off-white solid | Predicted | BenchChem[6] |
| Aqueous Solubility | Sparingly soluble / Poor | Predicted | BenchChem[6] |
| Organic Solubility | Soluble in DMSO, DMF, Ethanol | Predicted | BenchChem[6][7] |
| XLogP3 | 1.1 | Computed | PubChem[5] |
| Hydrogen Bond Donors | 2 | Computed | PubChem[5] |
| Hydrogen Bond Acceptors | 2 | Computed | PubChem[5] |
The low predicted aqueous solubility and moderate lipophilicity (XLogP3 of 1.1) classify this compound as a compound that will likely require enabling formulation technologies for sufficient in vivo exposure.
Formulation Strategy Selection
The choice of formulation strategy depends on the intended route of administration, the required dose, and the stage of development. For early-stage preclinical studies, simple and safe formulations are prioritized.[1][8] The following decision workflow can guide the selection process.
Caption: Decision workflow for selecting a formulation strategy.
Key Formulation Approaches:
-
Aqueous Suspensions: This is often the simplest and most common approach for oral administration of water-insoluble compounds.[1] The drug is milled to a small particle size and suspended in an aqueous vehicle containing a suspending agent (e.g., methylcellulose) and a wetting agent (e.g., Tween 80). Reducing particle size increases the surface area, which can enhance the dissolution rate.[9]
-
Co-solvent Systems: For parenteral routes where a solution is mandatory, co-solvents are used to increase solubility.[10] These are water-miscible organic solvents like polyethylene glycol 400 (PEG400), propylene glycol (PG), and dimethyl sulfoxide (DMSO).[11] The key is to use the minimum amount of organic solvent necessary to achieve solubility while avoiding toxicity.[8]
-
Surfactant-based Systems: Surfactants like Polysorbate 80 (Tween 80) or Cremophor EL can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.[1]
-
Cyclodextrin Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the drug from the aqueous environment and increasing solubility.[12][13] Hydroxypropyl-β-cyclodextrin (HPβCD) is commonly used in parenteral formulations.
Recommended Vehicle Systems for Preclinical Studies
The selection of a vehicle must balance solubilizing power with tolerability in the chosen animal species.[14][15] The following table lists common, well-tolerated vehicles. Note: Always perform a tolerability study with the vehicle alone before proceeding with the drug formulation.
| Route | Species | Vehicle Composition | Max Recommended Volume | Notes |
| Oral (PO) | Rat, Mouse | 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water | 10 mL/kg | Standard for suspensions. Add 0.1-0.5% Tween 80 as a wetting agent. |
| Oral (PO) | Rat, Mouse | Corn Oil / Sesame Oil | 10 mL/kg | For highly lipophilic compounds. |
| Intravenous (IV) | Rat, Mouse | 5-10% DMSO, 30-40% PEG400, 50-65% Saline or 5% Dextrose in Water (D5W) | 5 mL/kg | A common co-solvent system. Add components slowly while mixing. Filter sterilize. |
| Intravenous (IV) | Rat, Mouse | 20-30% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in Saline | 5 mL/kg | Good for compounds that form inclusion complexes. Avoids organic solvents. |
| Intraperitoneal (IP) | Rat, Mouse | 10% DMSO, 90% Saline | 10 mL/kg | Simple co-solvent. May cause transient irritation; observe animals post-dose. |
Data synthesized from multiple sources.[14][15][16]
Detailed Experimental Protocols
Safety First: Always handle this compound in a ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Preparation of an Aqueous Suspension for Oral Gavage (10 mg/mL)
This protocol describes the preparation of a 10 mg/mL suspension, a common starting point for oral dosing. The workflow is designed to ensure a homogenous and easily dispersible product.
Caption: Workflow for preparing an oral suspension.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (MC) in sterile water
-
Wetting Agent: 1% (v/v) Tween® 80 in sterile water
-
Glass mortar and pestle
-
Calibrated pipettes
-
Sterile glass vial with a magnetic stir bar
-
Magnetic stir plate
Procedure:
-
Calculate and Weigh: Calculate the required amount of this compound for the desired final volume and concentration. For 10 mL of a 10 mg/mL suspension, weigh 100 mg of the compound.
-
Transfer to Mortar: Carefully transfer the weighed powder into a clean glass mortar.
-
Wetting: Add a small volume of the wetting agent (e.g., 200 µL of 1% Tween 80) to the powder. The goal is to create a thick, uniform paste, not a solution. This step is critical to prevent powder clumping when the bulk vehicle is added.[1]
-
Triturate: Gently grind the powder and wetting agent with the pestle until a smooth, homogenous paste is formed.
-
Incremental Vehicle Addition: Slowly add the 0.5% MC vehicle to the mortar in small increments, mixing thoroughly with the pestle after each addition to ensure the paste is gradually diluted into a fine suspension.
-
Transfer and Homogenize: Once the suspension is fluid enough, transfer it to the final sterile glass vial containing a magnetic stir bar. Use additional vehicle to rinse the mortar and pestle to ensure a complete transfer. Bring the formulation to the final volume.
-
Final Mixing: Place the vial on a magnetic stir plate and stir for 1-2 hours at room temperature to ensure complete homogenization. Alternatively, brief sonication in a water bath can be used, but care must be taken to avoid heating the sample.
-
Quality Control & Storage:
-
Visually inspect the suspension to ensure it is uniform and free of large aggregates.
-
Store the suspension in a clearly labeled vial at 2-8°C, protected from light.
-
Crucially, always re-homogenize the suspension by vortexing or stirring immediately before each dose administration to ensure uniform dosing. [17]
-
Protocol 2: Preparation of a Solubilized Formulation for IV Injection (2 mg/mL)
This protocol uses a common co-solvent system to prepare a clear, sterile solution suitable for intravenous administration. The order of addition is critical to prevent drug precipitation.[7]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile/endotoxin-free grade
-
Polyethylene Glycol 400 (PEG400), sterile/endotoxin-free grade
-
Sterile Saline (0.9% NaCl)
-
Sterile, depyrogenated glass vial
-
Calibrated pipettes
-
Sterile 0.22 µm syringe filter (e.g., PVDF)
Vehicle Composition: 10% DMSO / 40% PEG400 / 50% Saline (v/v/v)
Procedure:
-
Calculate and Weigh: For 5 mL of a 2 mg/mL solution, weigh 10 mg of this compound.
-
Dissolve in DMSO: Transfer the powder to a sterile vial. Add 0.5 mL (10% of final volume) of DMSO. Gently swirl or vortex until the compound is completely dissolved and the solution is clear. This is the primary solubilization step.
-
Add Co-solvent: Add 2.0 mL (40% of final volume) of PEG400 to the DMSO solution. Mix thoroughly. The solution should remain clear. PEG400 acts as a bridge solvent, maintaining solubility as the aqueous component is introduced.[10]
-
Add Aqueous Phase: Slowly add 2.5 mL (50% of final volume) of sterile saline dropwise while continuously mixing (vortexing at low speed or swirling). Rapid addition of the aqueous phase can cause the drug to precipitate out (a phenomenon known as "crashing out").[7]
-
Final Inspection: The final formulation should be a completely clear and particle-free solution. If any cloudiness or precipitation is observed, the formulation is not suitable for IV injection.
-
Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a final sterile, sealed injection vial. This step is mandatory for all parenteral formulations to ensure sterility.[16][18]
-
Storage: Store the final sterile solution according to stability data, typically at 2-8°C, protected from light. Warm to room temperature before dosing.
Formulation Characterization and Validation
For all prepared formulations, the following should be documented:
-
Appearance: Clear solution, or a homogenous suspension with no visible clumps.
-
pH: The pH of parenteral formulations should ideally be close to physiological pH (7.0-7.4) to minimize injection site irritation.[8]
-
Stability: Formulations should be visually inspected for any signs of precipitation or phase separation before each use. For longer-term studies, analytical methods (e.g., HPLC) may be needed to confirm the concentration and stability of the active ingredient over time.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the use of an appropriate formulation. Due to its poor aqueous solubility, simple aqueous solutions are not feasible. For oral administration, a well-formulated aqueous suspension (Protocol 1) is a robust and reliable starting point. For parenteral routes requiring a solution, a co-solvent system (Protocol 2) can be effective, provided careful attention is paid to the preparation method to maintain solubility and ensure sterility. Researchers must validate their chosen formulation for homogeneity, stability, and tolerability to ensure the integrity and reproducibility of their in vivo study results.
References
-
Sauter, C., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. Available at: [Link]
-
Jadhav, P., et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Available at: [Link]
-
Garg, V., et al. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH. Available at: [Link]
-
Siew, A. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available at: [Link]
-
Strickley, R.G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Available at: [Link]
-
ResearchGate. (n.d.). Solubilizing Excipients in Oral and Injectable Formulations | Request PDF. Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
Zhang, C., et al. (2020). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
University of Washington, Office of Animal Welfare. (n.d.). Preparation, Storage and Labeling of Drug and Chemical Formulations. Available at: [Link]
-
University of California, Berkeley, ACUC. (n.d.). Use of Drugs and Chemicals in Laboratory Animals (Guideline). Available at: [Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]
-
Gad Consulting Services. (n.d.). Vehicles for Animal Studies. Available at: [Link]
-
Williams, H.D., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH. Available at: [Link]
-
Solubility of Things. (n.d.). 4-Chlorobenzamide. Available at: [Link]
-
Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Available at: [Link]
-
Turner, P.V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. Available at: [Link]
-
Chen, X., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology. Available at: [Link]
-
Gad, S.C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. Available at: [Link]
-
Charles River Laboratories. (n.d.). HOW DO I GET MY COMPOUND INTO PHASE I?. Available at: [Link]
-
PubChem. (n.d.). Ro 16-6491. National Center for Biotechnology Information. Available at: [Link]
-
Gad, S.C., et al. (2016). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. PubMed. Available at: [Link]
-
Columbia University, IACUC. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Available at: [Link]
-
Annan, N., & Silverman, R.B. (1993). New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. Journal of Medicinal Chemistry. Available at: [Link]
-
Berger, M.R., et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Cancer Treatment Reports. Available at: [Link]
-
Crocetti, L., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. NIH. Available at: [Link]
Sources
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. altasciences.com [altasciences.com]
- 5. This compound | C7H7ClN2O | CID 11435193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kinampark.com [kinampark.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gadconsulting.com [gadconsulting.com]
- 15. Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. az.research.umich.edu [az.research.umich.edu]
- 17. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
Application Notes and Protocols for the Scale-up Synthesis of 4-Amino-2-chlorobenzamide for Preclinical Studies
<
Abstract
This technical guide provides a comprehensive and scalable protocol for the synthesis of 4-Amino-2-chlorobenzamide, a key intermediate in the development of various pharmacologically active compounds. The described multi-step synthesis is designed for preclinical supply, emphasizing process safety, scalability, and high purity of the final product. The chosen synthetic route involves the reduction of 2-chloro-4-nitrobenzoic acid to 4-amino-2-chlorobenzoic acid, followed by activation of the carboxylic acid and subsequent amidation. This document offers a detailed, step-by-step methodology, in-process controls, and analytical validation to ensure the production of a high-quality active pharmaceutical ingredient (API) intermediate for drug development professionals.
Introduction: The Significance of this compound in Preclinical Research
This compound serves as a crucial building block in the synthesis of a diverse range of biologically active molecules. Its unique trifunctional structure, featuring an aromatic amine, a chloro substituent, and a primary amide, makes it a versatile synthon for constructing more complex molecular architectures. Notably, this scaffold is a component of compounds investigated for various therapeutic applications, including as potential inhibitors of human adenovirus.[1] The reliable and scalable synthesis of this intermediate is therefore a critical step in advancing preclinical candidates through the drug development pipeline.
The scale-up of any chemical synthesis for preclinical studies presents a unique set of challenges. The process must not only be reproducible and high-yielding but also adhere to stringent safety and quality standards. This guide is structured to provide researchers and drug development professionals with a robust and well-documented procedure for the multi-gram to kilogram scale production of this compound, ensuring a consistent supply of high-purity material for further studies.
Strategic Overview of the Synthetic Pathway
The selected synthetic route is a three-step process designed for efficiency and scalability. The pathway commences with the readily available starting material, 2-chloro-4-nitrobenzoic acid, and proceeds through a reduction, an acyl chloride formation, and a final amidation step.
Caption: Overall synthetic workflow for this compound.
This pathway was chosen for several key reasons:
-
Cost-Effectiveness and Availability of Starting Materials: 2-chloro-4-nitrobenzoic acid is a commercially available and relatively inexpensive starting material.
-
Robust and Well-Documented Reactions: The reduction of aromatic nitro groups and the conversion of carboxylic acids to amides via acyl chlorides are well-established and reliable transformations in organic synthesis.[2][3]
-
Scalability and Safety: The chosen reagents and conditions are amenable to scale-up, with predictable and manageable safety profiles.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Amino-2-chlorobenzoic Acid via Reduction of 2-Chloro-4-nitrobenzoic Acid
The reduction of the nitro group is a critical step that can be achieved through various methods, including catalytic hydrogenation or metal-mediated reductions.[2][4] For scale-up, a metal/acid reduction using iron powder is often preferred due to its cost-effectiveness and efficiency.[5]
Reaction Principle: The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis.[6] In this protocol, iron powder in the presence of an acid or a salt like ammonium chloride is employed as the reducing agent.[5]
Caption: General experimental workflow for Step 1.
Materials and Equipment:
-
2-Chloro-4-nitrobenzoic acid
-
Iron powder (<100 mesh)
-
Ammonium chloride
-
Ethanol
-
Deionized water
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Celite®
-
Large reaction vessel with mechanical stirring, heating mantle, and reflux condenser
-
pH meter
Protocol:
-
Reaction Setup: To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermocouple, add 2-chloro-4-nitrobenzoic acid (1.0 eq), ethanol, and water.[5]
-
Reagent Addition: Add ammonium chloride (0.2 eq) to the mixture and stir until dissolved.[5] Begin heating the mixture to a gentle reflux.
-
Reduction: Slowly add iron powder (3.0 eq) portion-wise to the refluxing solution.[5] The addition should be controlled to maintain a manageable exotherm.
-
Reaction Monitoring: After the addition is complete, continue to heat at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[5]
-
Work-up and Isolation: While still hot, filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.
-
Precipitation: Combine the filtrates and adjust the pH to approximately 4-5 with concentrated hydrochloric acid to precipitate the product.[5]
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Filter the solid, wash with cold water, and dry under vacuum to yield 4-amino-2-chlorobenzoic acid.
Step 2: Synthesis of 4-Amino-2-chlorobenzoyl Chloride
The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step for the subsequent amidation. Thionyl chloride is a common and effective reagent for this transformation.[7]
Reaction Principle: The hydroxyl group of the carboxylic acid is replaced by a chloride, forming a highly reactive acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion.[7]
Safety Precaution: Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[8][9][10][11][12] This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12]
Protocol:
-
Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), suspend 4-amino-2-chlorobenzoic acid (1.0 eq) in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or toluene in a reaction flask equipped with a reflux condenser and a gas trap.
-
Reagent Addition: Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension at room temperature.[13]
-
Reaction: After the addition is complete, gently heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Isolation of Acyl Chloride: After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude 4-amino-2-chlorobenzoyl chloride is typically used in the next step without further purification.
Step 3: Synthesis of this compound
The final step involves the reaction of the activated acyl chloride with an ammonia source to form the desired primary amide.[14][15]
Reaction Principle: This is a nucleophilic acyl substitution reaction where ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride leaving group and the formation of the amide bond.[16][17]
Protocol:
-
Reaction Setup: Dissolve the crude 4-amino-2-chlorobenzoyl chloride from the previous step in an anhydrous aprotic solvent like DCM or THF and cool the solution in an ice bath.
-
Amidation: Bubble ammonia gas through the cooled solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring. A violent reaction may occur, producing a white precipitate.[14][15]
-
Reaction Completion: Continue the addition until the reaction is complete, which can be monitored by TLC.
-
Work-up and Purification: Quench the reaction by adding water. If a biphasic mixture is formed, separate the organic layer. Wash the organic layer with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.
Analytical Quality Control
To ensure the suitability of the synthesized this compound for preclinical studies, a comprehensive analytical characterization is essential.
| Analytical Test | Purpose | Acceptance Criteria |
| Appearance | Visual inspection of the final product. | White to off-white crystalline solid. |
| Identity (¹H NMR, ¹³C NMR) | Confirms the chemical structure of the compound. | Spectra consistent with the structure of this compound. |
| Purity (HPLC) | Quantifies the purity of the final product and detects any impurities. | ≥98% purity. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. | [M+H]⁺ corresponding to the molecular formula C₇H₇ClN₂O.[18] |
| Melting Point | A sharp melting point range indicates high purity. | Consistent with the reported value. |
| Residual Solvents (GC) | Quantifies the amount of residual solvents from the synthesis. | Within acceptable limits as per ICH guidelines. |
Safety and Handling Considerations
The scale-up synthesis of any chemical compound requires strict adherence to safety protocols.
-
Thionyl Chloride: As mentioned, thionyl chloride is highly corrosive and reacts violently with water.[11][12] It should be handled in a fume hood with appropriate PPE.[12] Emergency eyewash and safety shower facilities must be readily accessible.[8]
-
Catalytic Hydrogenation (if used as an alternative for reduction): This process involves flammable hydrogen gas and potentially pyrophoric catalysts (e.g., Raney Nickel).[19][20] It requires specialized high-pressure equipment and trained personnel.[21]
-
General Handling: All chemicals should be handled in a well-ventilated area. Researchers should consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of high-purity this compound, a key intermediate for preclinical drug development. By following the outlined procedures for synthesis, purification, and analytical quality control, researchers and drug development professionals can ensure a reliable supply of this important building block for their ongoing research endeavors. The provided rationale for experimental choices and emphasis on safety and scalability are intended to facilitate a smooth transition from laboratory-scale synthesis to larger-scale production for preclinical studies.
References
-
Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Clark, J. (2023). The preparation of amides. Chemguide. Retrieved from [Link]
-
Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.). Retrieved from [Link]
-
JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]
-
Unacademy. (n.d.). Preparation of amines: Reduction of nitro compounds. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
-
StudySmarter. (2023). Amide Formation: Mechanism & Acyl Chloride. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
-
Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Retrieved from [Link]
- Gallou, F., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development, 24(8), 1549-1553.
-
Study.com. (n.d.). Catalytic Hydrogenation Reaction & Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrogenation. Retrieved from [Link]
-
University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]
-
ChemTalk. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation process operation steps. Retrieved from [Link]
- Martínez-Gualda, B., et al. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry, 63(21), 12830–12852.
-
ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Scale-up Synthesis of (R)- and (S)-N-(2-Benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide Hydrochloride.... Retrieved from [Link]
-
European Patent Office. (2008). Process for preparing 2-(4-chlorobenzolamino)-3-2(1h)-quinolinon-4-yl proprionic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
-
National Institutes of Health. (n.d.). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Retrieved from [Link]
- Google Patents. (n.d.). CS264402B1 - Process for preparing o-chlorobenzamide.
-
PubMed. (n.d.). 4-Amino-2-(aryl)-butylbenzamides and Their conformationally constrained analogues. Potent antagonists of the human neurokinin-2 (NK(2)) receptor. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Retrieved from [Link]
Sources
- 1. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Amide Synthesis [fishersci.it]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of amines: Reduction of nitro compounds [unacademy.com]
- 7. benchchem.com [benchchem.com]
- 8. nj.gov [nj.gov]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. drexel.edu [drexel.edu]
- 13. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. studysmarter.co.uk [studysmarter.co.uk]
- 17. benchchem.com [benchchem.com]
- 18. This compound | C7H7ClN2O | CID 11435193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. scs.illinois.edu [scs.illinois.edu]
- 20. researchgate.net [researchgate.net]
- 21. Hydrogenation - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Improving the yield and purity of 4-Amino-2-chlorobenzamide synthesis
Welcome to the comprehensive technical support guide for the synthesis of 4-Amino-2-chlorobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent and well-documented synthetic pathways for this compound start from either 2-chloro-4-nitrobenzoic acid or 2-chloro-4-nitrobenzonitrile.
-
Route 1: From 2-chloro-4-nitrobenzoic acid. This route typically involves two key steps: the reduction of the nitro group to an amine, followed by the amidation of the carboxylic acid.
-
Route 2: From 2-chloro-4-nitrobenzonitrile. This pathway also begins with the reduction of the nitro group. The resulting 4-amino-2-chlorobenzonitrile is then subjected to hydrolysis to form the desired benzamide.
Q2: What are the critical factors influencing the yield and purity of the final product?
A2: Several factors can significantly impact the success of your synthesis:
-
Purity of Starting Materials: The presence of isomeric or other impurities in your starting materials can lead to the formation of difficult-to-remove byproducts.[1]
-
Reaction Conditions: Temperature, reaction time, and the choice of solvent and catalyst are all critical parameters that must be carefully controlled to minimize side reactions and maximize product formation.
-
Work-up and Purification: Inefficient extraction, washing, or recrystallization can lead to significant product loss and lower purity.[2]
Q3: What are the common impurities I should be aware of?
A3: Common impurities can include:
-
Unreacted Starting Materials: Residual 2-chloro-4-nitrobenzoic acid or 2-chloro-4-nitrobenzonitrile.[3]
-
Isomeric Impurities: Such as other isomers of amino-chlorobenzoic acid that may have been present in the starting materials.[1][3]
-
Byproducts of Side Reactions: For example, dehalogenated products where the chlorine atom is lost during the reduction step.[4]
-
Residual Solvents and Reagents: Traces of solvents, catalysts, or coupling agents used during the synthesis and purification.[5]
Q4: How can I effectively purify the crude this compound?
A4: Recrystallization is the most common and effective method for purifying the final product.[3] The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] Ethanol/water mixtures are often effective for this purpose.[7] The use of activated charcoal during recrystallization can help remove colored impurities.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure proper stoichiometry of reagents.[1] | Ensures the reaction proceeds to completion, maximizing the conversion of starting material to product. |
| Product loss during work-up. | Optimize pH for precipitation. Wash the filter cake thoroughly with a suitable cold solvent.[1] | Maximizes the recovery of the product from the reaction mixture. | |
| Side reactions (e.g., dehalogenation). | Choose a milder reducing agent or optimize reaction conditions (lower temperature, shorter time).[4] | Minimizes the formation of byproducts, thereby increasing the yield of the desired product. | |
| Low Purity | Presence of unreacted starting material. | Monitor the reaction to completion using TLC or HPLC.[1] | Ensures all starting material is consumed. |
| Isomeric impurities. | Use high-purity starting materials. Perform recrystallization.[1][3] | Isomers can be difficult to separate, so starting with pure materials is key. Recrystallization can selectively crystallize the desired isomer. | |
| Colored impurities. | Treat the crude product with activated charcoal during recrystallization.[6] | Activated charcoal has a high surface area and can adsorb colored organic impurities. | |
| Difficulty in Product Isolation | Oiling out during recrystallization. | Use a different solvent system or a solvent mixture. Ensure slow cooling.[6] | "Oiling out" occurs when the product's solubility is too high in the chosen solvent. A less polar solvent or a solvent mixture can promote crystallization. |
| Slow filtration. | Use a filter aid like Celite®. Perform hot filtration if the product is soluble at high temperatures.[1] | A filter aid increases the porosity of the filter bed, improving filtration speed. Hot filtration prevents premature crystallization on the filter paper. |
Synthetic Workflow Diagrams
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting decision tree for low yield.
Experimental Protocols
Protocol 1: Synthesis from 2-chloro-4-nitrobenzoic acid via Reduction and Amidation
Step 1: Reduction of 2-chloro-4-nitrobenzoic acid to 4-Amino-2-chlorobenzoic acid
-
Materials:
-
2-chloro-4-nitrobenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-4-nitrobenzoic acid in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid to the flask.[4]
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully neutralize the acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic to precipitate tin salts.[4]
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Amino-2-chlorobenzoic acid.
-
Step 2: Amidation of 4-Amino-2-chlorobenzoic acid
-
Materials:
-
4-Amino-2-chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia solution (or other amine)
-
Anhydrous toluene
-
Diisopropylethylamine (DIPEA) (if using a primary/secondary amine)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, reflux a mixture of 4-Amino-2-chlorobenzoic acid and an excess of thionyl chloride for 2-3 hours to form the acyl chloride.[7]
-
Remove the excess thionyl chloride under reduced pressure.
-
In a separate flask, prepare a solution of the amine (e.g., ammonia) in an anhydrous solvent like toluene.
-
Slowly add the crude acyl chloride solution to the amine solution at room temperature.[7]
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization.[7]
-
Protocol 2: Synthesis from 2-chloro-4-nitrobenzonitrile via Reduction and Hydrolysis
Step 1: Reduction of 2-chloro-4-nitrobenzonitrile to 4-Amino-2-chlorobenzonitrile
-
Materials:
-
2-chloro-4-nitrobenzonitrile
-
Hydrazine monohydrate
-
-
Procedure:
-
In a round-bottom flask, carefully heat a small portion of 2-chloro-4-nitrobenzonitrile with hydrazine monohydrate until the reaction initiates.
-
Add the remaining 2-chloro-4-nitrobenzonitrile in portions.
-
Once the nitrogen gas evolution ceases, reflux the mixture for approximately 30 minutes.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid and recrystallize from water to yield 4-Amino-2-chlorobenzonitrile.
-
Step 2: Hydrolysis of 4-Amino-2-chlorobenzonitrile to this compound
-
Materials:
-
4-Amino-2-chlorobenzonitrile
-
Concentrated sulfuric acid or a strong base (e.g., NaOH)
-
Water
-
-
Procedure (Acidic Hydrolysis):
-
Carefully add 4-Amino-2-chlorobenzonitrile to concentrated sulfuric acid, keeping the temperature low.
-
Allow the mixture to stir at room temperature for a specified time (monitor by TLC).
-
Pour the reaction mixture onto ice and neutralize with a base to precipitate the product.
-
Filter, wash with cold water, and dry the crude this compound.
-
Purify by recrystallization.
-
Analytical Methods for Purity Assessment
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase.[5] | High resolution, quantitative, highly sensitive.[5] | Requires specialized equipment and standards. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.[3] | Excellent for volatile impurities and residual solvents.[3] | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information based on the magnetic properties of atomic nuclei.[3] | Confirms the structure of the main compound and can identify impurities with characteristic signals.[3] | Less sensitive for quantifying low-level impurities compared to HPLC. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent. | Simple, fast, and inexpensive for monitoring reaction progress and qualitative analysis. | Primarily qualitative or semi-quantitative, lower resolution.[8] |
References
-
Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12 - NIH. Available at: [Link]
-
Recrystallization1. Available at: [Link]
-
The Chemical Synthesis of 2-Chloro-4-nitrobenzoic Acid: Raw Materials and Methods. Available at: [Link]
-
Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives - PMC - NIH. Available at: [Link]
-
Coupling Reagents - Aapptec Peptides. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
Recrystallization - Single Solvent. Available at: [Link]
-
recrystallization.pdf. Available at: [Link]
- AU2018100364A4 - Rivanol medicine intermediates 2-chloro-4-nitrobenzoic acid synthesis method - Google Patents.
-
Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... - ResearchGate. Available at: [Link]
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents.
-
Ynamide Coupling Reagents: Origin and Advances - PMC - PubMed Central - NIH. Available at: [Link]
-
This compound | C7H7ClN2O | CID 11435193 - PubChem. Available at: [Link]
-
2-Chloro-4-nitrobenzoic acid | C7H4ClNO4 | CID 7448 - PubChem. Available at: [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube. Available at: [Link]
-
(PDF) Impurity profile of amino acids? - ResearchGate. Available at: [Link]
-
Synthesis of 2-chloro-4-aminobenzonitrile - PrepChem.com. Available at: [Link]
-
(PDF) Post-synthetic generation of nanomagnetized tetraaza-copper (II): as a novel heterogeneous catalyst for synthesis of fused N-heterocycles - ResearchGate. Available at: [Link]
Sources
Troubleshooting common side reactions in 4-Amino-2-chlorobenzamide synthesis
Welcome to the Technical Support Center for the synthesis of 4-Amino-2-chlorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and experimental challenges. The following information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent and well-established synthetic pathways to this compound commence from either 2-chloro-4-nitrobenzoic acid or 2-chloro-4-nitrotoluene. The two primary routes are:
-
Route A: Amidation followed by Nitro Reduction. This involves the conversion of 2-chloro-4-nitrobenzoic acid to its corresponding amide, 2-chloro-4-nitrobenzamide, which is then reduced to the final product.
-
Route B: Nitrile Hydrolysis and Reduction. This route starts with the dehydration of 2-chloro-4-nitrobenzamide to 2-chloro-4-nitrobenzonitrile, followed by partial hydrolysis to the amide and subsequent reduction of the nitro group.
Q2: I am observing a significant amount of a high-molecular-weight impurity that is difficult to remove. What is the likely cause?
A common issue, particularly when starting from 4-amino-2-chlorobenzoic acid or its activated derivatives (like the acid chloride), is the formation of dimeric or polymeric byproducts. The presence of both a nucleophilic amino group and an electrophilic carboxylic acid derivative in the same molecule or reaction mixture can lead to intermolecular amide bond formation.
Troubleshooting Guide: Common Side Reactions and Issues
Problem 1: Low Yield and Presence of Unreacted Starting Material (2-chloro-4-nitrobenzoic acid)
Question: My reaction to form 2-chloro-4-nitrobenzamide from 2-chloro-4-nitrobenzoic acid is incomplete, and I'm recovering a significant amount of starting material. What's going wrong?
Root Cause Analysis:
This issue typically points to inefficient activation of the carboxylic acid or premature hydrolysis of the activated intermediate (e.g., the acyl chloride). Thionyl chloride (SOCl₂) is a common reagent for this conversion, but its reactivity can be hampered by several factors.
Solutions:
-
Ensure Anhydrous Conditions: Thionyl chloride reacts readily with water to produce HCl and SO₂, which will not activate the carboxylic acid. All glassware should be oven-dried, and anhydrous solvents must be used.
-
Optimize Reagent Stoichiometry and Addition: Use a slight excess of thionyl chloride (1.1-1.5 equivalents). The reaction of thionyl chloride with primary amides can also lead to dehydration to the nitrile, so careful control of the reaction conditions is crucial.[1]
-
Reaction Temperature and Time: The conversion to the acyl chloride may require heating. Monitor the reaction by TLC to ensure the complete consumption of the starting carboxylic acid before proceeding with the amidation step.
-
Use of a Catalyst: Catalytic amounts of N,N-dimethylformamide (DMF) can accelerate the formation of the acyl chloride from the carboxylic acid and thionyl chloride.
Experimental Protocol: Formation of 2-chloro-4-nitrobenzamide from 2-chloro-4-nitrobenzoic acid
| Step | Procedure |
| 1. | To a stirred suspension of 2-chloro-4-nitrobenzoic acid (1.0 eq) in an anhydrous solvent (e.g., toluene), add a catalytic amount of DMF. |
| 2. | Slowly add thionyl chloride (1.2 eq) at room temperature. |
| 3. | Heat the mixture to reflux and monitor by TLC until the starting material is consumed. |
| 4. | Cool the reaction mixture and remove excess thionyl chloride under reduced pressure. |
| 5. | Dissolve the crude acyl chloride in an anhydrous solvent and add it dropwise to a cooled (0 °C) solution of aqueous ammonia. |
| 6. | Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature. |
| 7. | Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 2-chloro-4-nitrobenzamide. |
Problem 2: Incomplete Reduction of the Nitro Group
Question: I'm trying to reduce the nitro group of 2-chloro-4-nitrobenzamide, but the reaction is sluggish, and I'm getting a mixture of products. How can I improve this step?
Root Cause Analysis:
Incomplete reduction of aromatic nitro groups is a frequent problem.[2] It can be caused by inactive catalysts, insufficient reducing agent, or the presence of catalyst poisons.[2][3] The reduction proceeds through nitroso and hydroxylamine intermediates, and if the reaction stalls, these can be present as impurities.
Solutions:
-
Catalyst Selection and Handling:
-
Catalytic Hydrogenation (H₂/Pd/C): This is a clean and efficient method.[4] Ensure the catalyst is fresh and has been stored properly to avoid deactivation. Catalyst poisoning by sulfur or other impurities can inhibit the reaction.[2]
-
Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): These are robust and cost-effective methods.[3] Ensure a sufficient excess of the metal is used. The workup for these reactions requires neutralization to remove metal salts.
-
-
Solvent Choice: The choice of solvent can impact catalyst activity and substrate solubility. Ethanol, methanol, and ethyl acetate are common choices for catalytic hydrogenation.
-
Reaction Conditions:
-
For catalytic hydrogenation, ensure efficient stirring to facilitate mass transfer of hydrogen gas.
-
For metal/acid reductions, heating is often required to drive the reaction to completion.
-
Troubleshooting Incomplete Nitro Reduction
| Issue | Possible Cause | Recommended Action |
| Reaction Stalls | Catalyst deactivation or poisoning. | Add fresh catalyst. If poisoning is suspected, purify the starting material. |
| Insufficient reducing agent. | Add more of the reducing agent (e.g., metal in acid reductions). | |
| Mixture of Products | Incomplete reduction. | Increase reaction time or temperature. Consider a more potent reducing system. |
Problem 3: Formation of Dimeric Byproducts
Question: My final product is contaminated with a significant amount of a higher molecular weight species, which I suspect is a dimer. How is this formed and how can I prevent it?
Root Cause Analysis:
Dimerization is a significant side reaction, especially if the synthesis involves a step where both an amino group and an activated carboxylic acid functionality are present simultaneously.[5] For instance, if you are preparing the acyl chloride of 4-amino-2-chlorobenzoic acid, it can react with another molecule of the starting amine to form an amide-linked dimer.
Solutions:
-
Protect the Amino Group: If you must activate the carboxylic acid of 4-amino-2-chlorobenzoic acid, it is advisable to first protect the amino group (e.g., as a Boc or Cbz derivative). The protecting group can be removed after the amidation step.
-
Use a Coupling Agent: Instead of forming the highly reactive acyl chloride, consider using a milder coupling agent (e.g., EDC, DCC) to facilitate amide bond formation. This allows for better control of the reaction.
-
Control Stoichiometry and Addition: When reacting an activated aminobenzoic acid, slowly add it to the amine nucleophile to favor the desired intermolecular reaction over self-condensation.
Problem 4: Hydrolysis of the Amide Product
Question: I'm losing a significant portion of my product during workup and purification, and I'm detecting 4-amino-2-chlorobenzoic acid in my crude mixture. Why is this happening?
Root Cause Analysis:
Amide bonds can be hydrolyzed under both acidic and basic conditions, particularly with heating, to yield the corresponding carboxylic acid and amine.[6][7] The workup and purification steps, if they involve prolonged exposure to strong acids or bases, can lead to the degradation of your final product. The hydrolysis of 2-chlorobenzamide is known to be more rapid in acidic (pH 5) and alkaline (pH 10) conditions compared to near-neutral pH.[3]
Solutions:
-
Maintain a Neutral pH: During aqueous workups, try to keep the pH of the solution as close to neutral as possible.
-
Avoid Excessive Heat: If heating is necessary during purification (e.g., recrystallization), minimize the time the product is exposed to high temperatures.
-
Purification Strategy:
-
Recrystallization: Choose a suitable solvent system that does not require extreme pH conditions. A mixture of ethanol and water is often effective for recrystallizing benzamides.[8]
-
Column Chromatography: This is an effective method for removing both more polar (e.g., the hydrolyzed acid) and less polar impurities.
-
HPLC Purification: For high-purity requirements, preparative HPLC can be employed.[9][10] A C18 column with a mobile phase of acetonitrile and water with a mild acidic modifier (e.g., formic acid) is a good starting point.[11]
-
Recrystallization Solvent Selection Guide (Qualitative)
| Solvent | Polarity | Expected Solubility of this compound |
| Water | High | Sparingly soluble at room temp, more soluble when hot. |
| Ethanol/Methanol | Medium-High | Good solubility, especially when hot. |
| Ethyl Acetate | Medium | Moderate solubility. |
| Dichloromethane | Low-Medium | Lower solubility. |
| Hexane | Low | Likely insoluble. |
Problem 5: Side Reactions Involving the Chlorine Substituent
Question: I'm observing a byproduct where the chlorine atom has been displaced. Under what conditions can this occur?
Root Cause Analysis:
The chlorine atom on the aromatic ring can be susceptible to nucleophilic aromatic substitution (SNAr), especially when there are strong electron-withdrawing groups ortho or para to it.[12][13] While the amino group is electron-donating, the amide group has some electron-withdrawing character. Strong nucleophiles (e.g., alkoxides, concentrated ammonia at high temperatures) can potentially displace the chlorine.
Solutions:
-
Avoid Strong Nucleophiles and Harsh Conditions: Use the mildest reaction conditions possible. Avoid high temperatures and prolonged reaction times, especially in the presence of strong nucleophiles.
-
Choice of Base: Use a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) for reactions that require a base to avoid competition with the desired nucleophile.
References
- Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group. Benchchem.
- Technical Support Center: Recrystallization of 4-Amino-2-chlorobenzoic Acid. Benchchem.
-
Qingxiang, Z., Wenying, L., Guoguang, L., & Xiuling, X. (2000). Study on the hydrolysis of 2-chlorobenzamide. Journal of Agricultural and Food Chemistry, 48(6), 2572–2575. Available at: [Link]
- A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-Amino-2-chlorobenzoic Acid. Benchchem.
- Technical Support Center: Purification of Crude 4-Chlorobenzamide by Recrystalliz
- The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. The Royal Society of Chemistry.
- Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Technical Guide: Elucidation and Confirmation of 4-amino-N-(2-chlorophenyl)benzamide Structure. Benchchem.
- Amide Hydrolysis: Mechanism, Conditions and Applic
- Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- The Hydrolysis of Amides. Chemistry LibreTexts.
- Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. NIH.
- Early Discovery and Synthesis of 4-amino-N-(2-chlorophenyl)benzamide. Benchchem.
- Nucleophilic Arom
- Nucleophilic Arom
- reactions with thionyl chloride. Reddit.
- Reaction of Carboxylic Acids with Thionyl Chloride. YouTube.
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Royal Society of Chemistry.
- Nucleophilic Arom
- Troubleshooting unexpected results in experiments with N-(2-chloroacetyl)-3-nitrobenzamide. Benchchem.
- 16.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
- Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube.
- Amide from alkyl amines and 2-hydroxy-4-aminobenzoic acid.
- This compound | C7H7ClN2O | CID 11435193. PubChem.
- AU2018100364A4 - Rivanol medicine intermediates 2-chloro-4-nitrobenzoic acid synthesis method.
- CAS No : 211374-81-1| Chemical Name : this compound.
- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Chlorobenzamide. Benchchem.
- Dimerization reactions of amino acids by pyrolysis.
- N-Acetoxy-N-chloro-4-nitrobenzamide. Enamine.
- This compound DiscoveryCPR 211374-81-1. Sigma-Aldrich.
- Application Notes and Protocols for the Design and Synthesis of 4-amino-N-(2-chlorophenyl)benzamide Analogs for Structure. Benchchem.
- How to recrystallization amine compound and it is not soluble in common organic solvents.
- 2-Amino-4-chlorobenzamide | 5900-59-4 | FA140221. Biosynth.
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
- common impurities in 2-Amino-5-chloro-2'-fluorobenzophenone and their removal. Benchchem.
- SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences.
- Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). PubMed.
Sources
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimization of Reaction Conditions for 4-Amino-2-chlorobenzamide Synthesis
Welcome to the Technical Support Center for the synthesis of 4-Amino-2-chlorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate. Our focus is on providing practical, field-proven insights to help you optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
I. Synthetic Strategy Overview
The synthesis of this compound can be approached through several routes. However, the most common and reliable method involves a two-step sequence starting from 2-chloro-4-nitrobenzoic acid. This pathway offers a balance of readily available starting materials, high conversion rates, and manageable purification procedures.
The overall synthetic workflow can be visualized as follows:
Technical Support Center: Purification of Crude 4-Amino-2-chlorobenzamide by Recrystallization
Welcome to the technical support guide for the purification of 4-Amino-2-chlorobenzamide (C₇H₇ClN₂O, MW: 170.59 g/mol ).[1] This document provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to effectively purify this compound using recrystallization, a fundamental technique for isolating crystalline solids. Our focus is on providing not just a protocol, but the underlying principles and troubleshooting logic to empower you to overcome common experimental challenges.
Core Principles: The Science of Recrystallization
Recrystallization is a purification technique predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. The ideal solvent will dissolve the target compound (solute) completely at an elevated temperature (near the solvent's boiling point) but will have very low solubility for it at cooler, or sub-ambient, temperatures.[2][3] Soluble impurities, ideally, remain in the solution (the "mother liquor") upon cooling, while the purified target compound crystallizes out.
The efficacy of this process hinges on the principle that the slow, methodical formation of a crystal lattice tends to exclude foreign molecules (impurities).[4] Rapid precipitation, conversely, can trap impurities within the crystal structure, diminishing the effectiveness of the purification.
Caption: The relationship between temperature, solubility, and purity in recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound? A1: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[2][5] Given the molecule's structure—containing polar amino (-NH₂) and amide (-CONH₂) groups—polar protic solvents are excellent starting points.[6][7] Ethanol, methanol, or an ethanol/water mixture are highly suitable.[5] Small-scale solubility tests are always recommended to find the optimal solvent or solvent system for your specific crude sample.
Q2: What are the likely impurities in my crude this compound? A2: Impurities often stem from the synthetic route.[8] Common synthesis pathways may start from related benzoic acids or nitro compounds.[8][9] Therefore, potential impurities could include unreacted starting materials (e.g., 2-chloro-4-nitrobenzamide), isomeric byproducts (e.g., other amino-chlorobenzamide isomers), or reagents from the synthesis.[8]
Q3: My purified product has a low and broad melting point. What does this signify? A3: A low and broad melting point range is a classic indicator of impurities.[5] The presence of foreign substances disrupts the compound's crystal lattice, which leads to a depression and broadening of the melting point.[5] This result suggests that an additional recrystallization step may be necessary to achieve the desired purity.
Q4: How can I maximize my product yield? A4: To improve recovery, ensure you use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[5][10] Using excess solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[10] Additionally, ensure the solution is cooled thoroughly, perhaps in an ice-water bath, before filtration to maximize precipitation.[2][5] When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[3][10]
Experimental Protocol: Recrystallization of this compound
This protocol outlines a standard procedure using an ethanol/water solvent system, which is often effective for moderately polar compounds like aromatic amides.[5][6]
Step 1: Solvent Selection & Dissolution
-
Place the crude this compound in an appropriately sized Erlenmeyer flask. Using a flask that is too large can lead to rapid cooling and solvent evaporation at the surface.[4]
-
Add a minimal amount of ethanol and gently heat the mixture on a hot plate, swirling continuously to dissolve the solid.
-
If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point.[5] The goal is to create a saturated solution at high temperature.[3]
Step 2: Decolorization & Hot Filtration (Optional)
-
If the hot solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal. Swirl and bring the solution back to a boil for a few minutes. Charcoal will adsorb colored impurities.[3][11]
-
If insoluble impurities (including charcoal) are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a new receiving flask with hot solvent vapor to prevent premature crystallization in the funnel.[5][11] Pour the hot solution through a fluted filter paper quickly.
Step 3: Crystallization
-
Cover the flask containing the clear, hot solution with a watch glass. This prevents solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[4][12] Rapid cooling can trap impurities.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and minimize the amount of product lost to the mother liquor.[2][5]
Step 4: Isolation and Drying of Crystals
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Wash the crystals on the filter paper with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any residual soluble impurities.[3][10]
-
Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, transfer the crystals to a desiccator or a vacuum oven at a low temperature.
Caption: Experimental workflow for the recrystallization of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used , resulting in a solution that is not saturated at low temperatures.[2][13]2. The solution is supersaturated and requires a nucleation site.[13] | 1. Reheat the solution to boil off some of the solvent, thereby concentrating it. Allow it to cool again.[2][4]2. Induce crystallization by: a) Scratching the inner wall of the flask with a glass rod.[2][4] b) Seeding with a tiny crystal of the pure compound.[2][4] |
| "Oiling Out" (Liquid Droplets Form Instead of Crystals) | 1. The solution is too concentrated , and the saturation point is above the compound's melting point.2. Cooling is too rapid .[2]3. High levels of impurities are depressing the melting point.[2][13] | 1. Reheat the solution to dissolve the oil.[4]2. Add a small amount of additional hot solvent to decrease the concentration.[2][4]3. Allow the solution to cool much more slowly. Insulating the flask can help.[13] |
| Very Low Crystal Yield | 1. Too much solvent was used during dissolution.[10][13]2. Premature crystallization occurred during hot filtration.3. The solution was not cooled sufficiently before filtration.4. Excessive washing with solvent that was not ice-cold.[10] | 1. Next time, use less solvent. For the current batch, you can try to recover more product by evaporating the mother liquor.2. Ensure the filtration apparatus is pre-heated.[5]3. Always use an ice bath for the final cooling stage.[5]4. Use only a minimal amount of ice-cold solvent for washing.[10] |
| Crystals are Colored | 1. Colored impurities are present in the crude material. | 1. Redissolve the crystals in fresh hot solvent and perform the optional activated charcoal step as described in the protocol.[11] |
Safety Precautions
This compound is classified as harmful if swallowed and causes serious eye irritation.[1] It may also cause skin and respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (or a face shield), chemical-resistant gloves, and a lab coat.[14]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[15] Avoid contact with skin and eyes.[16]
-
First Aid:
Always consult the most current Safety Data Sheet (SDS) for the compound before beginning any experimental work.[15]
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- BenchChem. (2025).
- BenchChem. (2025). Identification and removal of impurities in 4-Amino-2-chlorobenzoic acid. BenchChem.
- BenchChem. (2025). Technical Support Center: Recrystallization of 4-Amino-2-chlorobenzoic Acid. BenchChem.
- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
- University of Massachusetts. (n.d.).
- BenchChem. (2025). 4-Amino-N-(3,5-dichlorophenyl)benzamide solubility issues and solutions. BenchChem.
- LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- University of York. (n.d.). Problems with Recrystallisations. University of York Chemistry Teaching Labs.
- Sigma-Aldrich. (2025).
- TCI Chemicals. (2025).
- MH Chem. (2022, July 8).
- Fisher Scientific. (2024).
- Nichols, L. (n.d.).
-
ResearchGate. (n.d.). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Retrieved from [Link]
- Solubility of Things. (n.d.). 4-Chlorobenzamide.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 4-Chlorobenzamide in Organic Solvents. BenchChem.
- Lahiri, S. C., & Dey, B. P. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 136-139.
- Parra, T. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube.
Sources
- 1. This compound | C7H7ClN2O | CID 11435193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Home Page [chem.ualberta.ca]
- 12. youtube.com [youtube.com]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. fishersci.pt [fishersci.pt]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. tcichemicals.com [tcichemicals.com]
Identifying and removing impurities from 4-Amino-2-chlorobenzamide
Welcome to the technical support center for 4-Amino-2-chlorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for identifying and removing impurities encountered during synthesis and purification. Our goal is to move beyond simple protocols and explain the scientific rationale behind each step, ensuring you can troubleshoot effectively and achieve the highest possible purity for your compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Impurity Profile
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic pathway. The two most common routes to this compound each present a characteristic set of potential impurities.
-
Amidation of 4-Amino-2-chlorobenzoic Acid: This route typically involves activating the carboxylic acid (e.g., with thionyl chloride to form an acyl chloride) followed by amidation.[1]
-
Unreacted Starting Material: Residual 4-Amino-2-chlorobenzoic acid is a primary impurity if the initial activation step is incomplete.
-
Hydrolysis By-product: The acyl chloride intermediate is highly moisture-sensitive. Exposure to water will hydrolyze it back to 4-Amino-2-chlorobenzoic acid.[2]
-
Related Impurities: Isomeric impurities from the starting material, such as other isomers of amino-chlorobenzoic acid, can carry through the synthesis.[3]
-
-
Reduction of 2-Chloro-4-nitrobenzamide: This pathway involves the reduction of a nitro group to the primary amine.
-
Unreacted Starting Material: Incomplete reduction will leave 2-Chloro-4-nitrobenzamide in your final product.[4] This is a critical impurity to monitor.
-
Side-Reaction Products: Depending on the reducing agent and conditions, various side-reactions can occur, leading to a range of by-products.
-
The workflow below illustrates how impurities can be introduced during a typical synthesis.
Caption: Impurity generation during synthesis.
Section 2: Analytical Methods for Impurity Identification
Q2: How can I reliably identify and quantify the impurities in my crude sample?
A2: A multi-technique analytical approach is essential for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is the primary workhorse for this task, supported by other methods for structural confirmation.[5][6]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying non-volatile organic impurities.[7] A well-developed HPLC method can resolve the main product from starting materials, by-products, and degradation products, allowing for accurate purity assessment (% area).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is indispensable for identifying volatile impurities, most notably residual solvents from the synthesis and purification steps.[7]
-
Thin-Layer Chromatography (TLC): While less quantitative, TLC is a rapid and invaluable tool for real-time reaction monitoring and for guiding fraction collection during column chromatography.[5]
The table below compares these key analytical techniques.
| Technique | Primary Use Case | Strengths | Limitations |
| HPLC | Purity assessment, quantification of non-volatile impurities.[3] | High resolution, quantitative accuracy, widely applicable. | Not suitable for highly volatile compounds. |
| GC-MS | Identification of residual solvents, volatile impurities.[7] | Excellent for volatile compounds, provides structural data (MS). | Requires sample to be volatile or derivatized. |
| TLC | Reaction monitoring, quick purity check, guiding chromatography.[5] | Fast, inexpensive, requires minimal sample. | Primarily qualitative, lower resolution than HPLC. |
| NMR | Structural confirmation of product and isolated impurities.[8] | Provides definitive structural information. | Lower sensitivity, requires pure isolated samples. |
This protocol is a starting point based on methods used for structurally similar compounds like 4-Amino-2-chlorobenzoic acid and should be optimized for your specific instrument and impurity profile.[3]
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Prepare a filtered and degassed mixture of water, acetonitrile, and methanol, with a small amount of acetic acid (e.g., 74:20:10:1 v/v/v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 254 nm.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of your crude this compound sample.
-
Dissolve in 10 mL of the mobile phase to create a stock solution (1 mg/mL).
-
Dilute 1 mL of this stock solution to 10 mL with the mobile phase to get a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Run the chromatogram for a sufficient time to allow all potential impurities to elute.
-
Identify the main peak corresponding to this compound. Any other peaks represent impurities. Purity can be estimated based on the area percentage of the main peak.
-
Section 3: Protocols for Impurity Removal
Q3: My crude product has a purity of ~90% by HPLC. What is the best first step for purification?
A3: For a solid compound with moderate purity, recrystallization is the most efficient, scalable, and cost-effective first-line purification technique.[9] The principle relies on the differential solubility of your desired compound and its impurities in a chosen solvent system at varying temperatures. The goal is to find a solvent that dissolves your product well when hot but poorly when cold, while impurities remain either insoluble at high temperatures or soluble at low temperatures.
Caption: Standard workflow for purification by recrystallization.
An ethanol/water mixture is often an effective solvent system for aromatic amides.[1][9]
-
Dissolution: Place your crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve. The key is to use the absolute minimum amount of hot solvent required to fully dissolve the solid; using too much will significantly reduce your final yield.[9]
-
Decolorization (Optional): If your solution is highly colored, it indicates the presence of conjugated impurities. Add a small amount (a spatula tip) of activated charcoal to the hot solution and swirl for a few minutes.[9]
-
Hot Filtration (Crucial if charcoal was used): To remove the charcoal or any other insoluble impurities, perform a hot gravity filtration. Pre-heat a clean receiving flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter. This step must be done rapidly to prevent your product from crystallizing prematurely in the funnel.[9]
-
Crystallization: To the clear, hot filtrate, add hot water dropwise while swirling until the solution just becomes persistently cloudy (this is the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Once the mother liquor has been filtered off, wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture to remove any adhering soluble impurities.[9]
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight to remove all residual solvent.
Q4: Recrystallization didn't work. My product remains oily or the purity is still below 98%. What's next?
A4: If recrystallization fails or is insufficient, flash column chromatography is the next logical step. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system). It is particularly effective for separating compounds with similar solubility profiles.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system will give your product an Rf (retention factor) value of ~0.3 and show good separation from all impurities. A common mobile phase for compounds of this polarity is a gradient of methanol in dichloromethane.
-
Column Packing: Prepare a slurry of silica gel in your starting eluent (e.g., 100% dichloromethane). Carefully pack a glass column, ensuring a level and stable bed without any air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent on a rotary evaporator to create a dry, free-flowing powder. Carefully load this "dry-loaded" sample onto the top of the packed silica gel column. This technique generally provides superior separation compared to loading the sample as a liquid.
-
Elution: Begin eluting the column with your starting solvent. Gradually increase the polarity of the mobile phase according to your TLC analysis (e.g., slowly increasing the percentage of methanol).
-
Fraction Collection: Collect the eluent in separate test tubes. Monitor the separation by spotting fractions on a TLC plate and visualizing under a UV lamp.
-
Product Isolation: Combine the fractions that contain your pure product. Remove the solvent using a rotary evaporator and dry the resulting solid under high vacuum.
References
- Al-Abachi, M. Q., et al. (1990). Qualitative and quantitative determination of trace amounts of aliphatic and aromatic amides and separation from ammonium impurities by molecular emission cavity analysis (MECA). Kuwait Journal of Science.
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
The Royal Society of Chemistry. (2016). The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. [Link]
-
AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
Emery Pharma. (n.d.). Impurity Analysis. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. emerypharma.com [emerypharma.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Improving the Solubility of 4-Amino-2-chlorobenzamide in Biological Assays
Welcome to the technical support guide for 4-Amino-2-chlorobenzamide. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth protocols to address the common challenge of this compound's low aqueous solubility in biological assays. Our goal is to equip you with the scientific rationale and practical steps needed to achieve reliable and reproducible experimental results.
Understanding the Challenge: Physicochemical Profile
This compound is a small molecule of interest in various research applications.[1][2] However, its utility is often hampered by its poor solubility in aqueous media, a critical requirement for most biological assays.[3] This low solubility stems from its molecular structure, which features both polar functional groups (amine, amide) and a non-polar chlorophenyl ring, combined with a stable crystalline solid form.[4] Inaccurate concentration due to precipitation can lead to underestimated activity, variable data, and flawed structure-activity relationships (SAR).[5]
To effectively troubleshoot solubility issues, it is essential to first understand the compound's properties.
| Property | Value | Source & Rationale |
| Chemical Formula | C₇H₇ClN₂O | [6] |
| Molecular Weight | ~170.60 g/mol | [1][6] |
| Appearance | Predicted to be a solid | |
| Predicted Aqueous Solubility | Very low | Based on the low solubility of structurally similar compounds like 2-amino-4-chlorobenzamide (0.48 g/L) and general trends for benzanilides.[2][7] |
| Key Functional Groups | Aromatic Amine (weakly basic), Amide (neutral), Chlorophenyl group (hydrophobic) | These groups dictate the compound's response to pH changes and its affinity for organic vs. aqueous solvents. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is designed in a question-and-answer format to directly address the most common issues encountered when working with this compound.
FAQ 1: My compound won't dissolve in my aqueous assay buffer. What is the standard first step?
Answer: The universally accepted first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[8][9] For most applications, 100% Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its powerful solubilizing capacity for a wide range of organic molecules.[10]
The Causality: A high-concentration stock solution allows you to introduce the compound into the final aqueous assay medium with a minimal amount of organic solvent, thereby reducing the risk of solvent-induced artifacts or toxicity.[11] The principle is to dissolve the compound completely at a high concentration first, then perform serial dilutions.
See Protocol 4.1 for a detailed, step-by-step guide on preparing a DMSO stock solution.
FAQ 2: I made a 10 mM DMSO stock, but the compound precipitates when I dilute it into my cell culture medium or buffer. How can I prevent this?
Answer: This phenomenon, often called "crashing out," is a frequent and critical problem.[12] It occurs when the compound is rapidly transferred from a "good" solvent (DMSO) where it is highly soluble to a "poor" solvent (your aqueous buffer) where its solubility is much lower.[5] The DMSO concentration is instantly diluted, and the water molecules cannot keep the compound in solution, causing it to precipitate.
Here are several validated strategies to overcome this, which can be used alone or in combination:
-
Lower the Final Working Concentration: The simplest approach is to test if a lower final concentration of your compound remains soluble. Precipitation is a concentration-dependent process.
-
Optimize the Co-Solvent Concentration: While you want to keep the final DMSO concentration low (typically ≤0.5% for cell-based assays to avoid toxicity), sometimes a modest increase is necessary.[11][13] Always determine the maximum DMSO tolerance for your specific assay and run parallel vehicle controls (medium + same % DMSO, no compound).
-
Employ an Intermediate Dilution Step: Abruptly diluting a 100% DMSO stock 1:1000 into an aqueous buffer is a common cause of precipitation. A stepwise dilution can mitigate this. For example, first, dilute the 100% DMSO stock into a solution containing a higher ratio of organic solvent (e.g., 50% DMSO or ethanol) before the final dilution into the assay buffer.[14]
The following workflow illustrates the critical points where precipitation can occur and where intervention is needed.
FAQ 3: My assay is highly sensitive to DMSO. Are there any effective, non-solvent-based alternatives?
Answer: Yes. When organic solvents interfere with an assay, the gold-standard alternative is to use cyclodextrins .[15] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They act as molecular carriers, encapsulating the poorly soluble this compound molecule within their cavity to form a water-soluble "inclusion complex".[17]
The Causality: This complex shields the hydrophobic part of the drug from the aqueous environment, dramatically increasing its apparent water solubility without the need for organic co-solvents.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly effective and widely used in pharmaceutical formulations and biological assays for this purpose.[18]
See Protocol 4.3 for a detailed method of preparing stock solutions using cyclodextrins.
FAQ 4: Can I use pH adjustment to improve the solubility of this compound?
Answer: This is a chemically sound and powerful technique for ionizable compounds.[] this compound contains a weakly basic aromatic amino group. By lowering the pH of your buffer, you can protonate this group (R-NH₂ → R-NH₃⁺). The resulting positively charged ion is a salt, which will have significantly higher aqueous solubility than the neutral form.[20]
Critical Considerations & Self-Validation:
-
Assay Compatibility: You must first confirm that your biological system (e.g., enzymes, cells) remains viable and functional at the altered pH.[21] Drastic pH changes can denature proteins or kill cells.
-
Buffer Capacity: Ensure your chosen buffer has sufficient capacity to maintain the target pH after the addition of the compound and other reagents.
-
Recommended Action: Perform a simple solubility test by preparing your assay buffer at various pH values (e.g., pH 7.4, 6.5, 5.5, 4.5) and determine the concentration at which the compound stays in solution.
See Protocol 4.2 for an experimental workflow to determine the optimal pH for solubilization.
Comparative Summary of Solubilization Strategies
The choice of method depends on the specific constraints of your biological assay. This table provides a side-by-side comparison to guide your decision-making.
| Method | Principle of Action | Pros | Cons | Best For... |
| Co-solvents (e.g., DMSO) | Reduces the polarity of the bulk solvent (water), allowing dissolution of hydrophobic molecules.[22][23] | Simple, fast, and effective for creating high-concentration stocks.[10] | Potential for cytotoxicity or direct interference with the assay at higher concentrations.[11][13] | Initial screening, enzyme assays, and experiments where solvent tolerance has been validated. |
| pH Adjustment | Converts the weakly basic compound into a more soluble salt by protonating the amino group.[20][24] | Highly effective, uses simple buffers, and avoids organic solvents. | Only applicable to ionizable compounds; the required pH may be incompatible with the biological assay.[21] | Assays that are robust across a range of pH values; biochemical assays without sensitive proteins. |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulates the hydrophobic drug molecule within its cavity, forming a water-soluble inclusion complex.[15][16] | Biocompatible, low toxicity, and highly effective at increasing apparent solubility without organic solvents.[25] | Can be more expensive; may not work for all molecules; potential for the cyclodextrin itself to have minor biological effects. | Cell-based assays, in vivo studies, and any experiment that is highly sensitive to organic solvents. |
Decision-Making Flowchart for Solubility Enhancement
Use this flowchart to systematically troubleshoot and select the appropriate solubilization strategy for this compound.
Section 4: Key Experimental Protocols
Protocol 4.1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard method for preparing a stock solution.[8]
-
Calculation: Determine the mass of this compound (MW ≈ 170.60 g/mol ) required.
-
For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 170.60 g/mol * (1000 mg / 1 g) = 1.706 mg.
-
-
Weighing: Accurately weigh the calculated mass of the solid compound into a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous 100% DMSO.
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If necessary, gently warm the solution (to 30-37°C) or use a sonicating water bath to aid dissolution.
-
Verification: Visually inspect the solution against a light source to ensure there are no suspended particles. The solution should be completely clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause compound precipitation over time.[5]
Protocol 4.2: Workflow for Optimizing Solubility via pH Adjustment
This experiment will determine if lowering the pH of the buffer improves solubility.
-
Buffer Preparation: Prepare several small batches of your primary assay buffer, adjusting the pH of each batch to a different value (e.g., 7.4, 7.0, 6.5, 6.0, 5.5).
-
Prepare Supersaturated Samples: In separate vials, add an excess amount of solid this compound to a fixed volume (e.g., 1 mL) of each prepared buffer.
-
Equilibration: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for several hours (4-24 hours) to allow the solution to reach equilibrium.
-
Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter.
-
Quantification: Carefully take a known volume of the clear supernatant and dilute it into a solvent in which the compound is highly soluble (e.g., methanol or acetonitrile). Analyze the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.
-
Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH to identify the pH at which solubility is maximized.
Protocol 4.3: Preparation of a Stock Solution Using Cyclodextrin
This protocol provides an alternative to DMSO for solvent-sensitive assays.
-
Cyclodextrin Solution Preparation: Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous assay buffer. A concentration of 10-20% (w/v) is a good starting point.
-
Compound Addition: Weigh the desired amount of this compound and add it directly to the HP-β-CD solution.
-
Complexation: Vortex the mixture vigorously. The formation of the inclusion complex can be accelerated by sonication in a water bath for 30-60 minutes. Gentle warming can also be applied.
-
Clarification: If any compound remains undissolved, centrifuge the solution at high speed and use the clear supernatant as your stock solution. The concentration of this stock should be analytically determined (e.g., by HPLC) to ensure accuracy.
-
Application: This aqueous stock solution can now be directly diluted into your final assay medium. Remember to include a vehicle control with the same final concentration of HP-β-CD.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 18). 2.5: Preparing Solutions. Retrieved from [Link]
-
Al-kassas, R., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH. Retrieved from [Link]
-
Saleh, T., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Retrieved from [Link]
-
WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
ResearchGate. (2011, November). Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Retrieved from [Link]
-
PubMed. (n.d.). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Retrieved from [Link]
-
CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Retrieved from [Link]
-
Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Cyclodextrins in Drug Formulation and Delivery. Retrieved from [Link]
-
YouTube. (2020, February 20). Solution-making strategies & practical advice. Retrieved from [Link]
-
MDPI. (2022, December 24). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Retrieved from [Link]
-
ResearchGate. (2015, August 7). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
-
ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Nanotechnology. (2015, August 30). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
SpringerLink. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
OpenWetWare. (n.d.). By compound. Retrieved from [Link]
-
PubChem. (n.d.). Ro 16-6491. National Center for Biotechnology Information. Retrieved from [Link]
-
NIH. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-chlorothiobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. guidechem.com [guidechem.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C7H7ClN2O | CID 11435193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 14. reddit.com [reddit.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eijppr.com [eijppr.com]
- 17. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 18. tandfonline.com [tandfonline.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. wjbphs.com [wjbphs.com]
- 24. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 25. researchprofiles.ku.dk [researchprofiles.ku.dk]
Preventing degradation of 4-Amino-2-chlorobenzamide during synthesis
Welcome to the dedicated technical support center for the synthesis of 4-Amino-2-chlorobenzamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this important chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles to ensure the integrity and success of your experimental work.
Introduction
This compound is a key building block in medicinal chemistry and pharmaceutical development. Its molecular structure, featuring a primary aromatic amine, a chloro substituent, and a benzamide functional group, makes it a versatile precursor for a range of target molecules. However, these same functional groups can also be susceptible to degradation under certain synthetic and storage conditions, leading to impurity formation, reduced yields, and compromised product quality. This guide aims to provide a comprehensive understanding of these potential pitfalls and offer practical, field-proven solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, offering probable causes and actionable corrective measures.
Issue 1: Low Yield of this compound During Nitro Group Reduction
Observation: The yield of the final product after the reduction of a nitro-substituted precursor (e.g., 2-chloro-4-nitrobenzamide) is significantly lower than expected.
Potential Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reducing agent may be insufficient, or the reaction time and/or temperature may not be optimal for complete conversion of the nitro group. | Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider adding more reducing agent or increasing the reaction temperature or time. |
| Catalyst Inactivation | For catalytic hydrogenation (e.g., using Pd/C), the catalyst may be poisoned by impurities in the starting material or solvents. | Ensure the use of high-purity starting materials and solvents. If catalyst poisoning is suspected, filtering the reaction mixture and adding fresh catalyst may be necessary. |
| Side Reactions (Dehalogenation) | Harsh reduction conditions, particularly with certain catalysts like Palladium on Carbon (Pd/C) under aggressive hydrogen pressure or temperature, can lead to the cleavage of the C-Cl bond, resulting in the formation of 4-aminobenzamide as a byproduct. | Opt for milder reducing agents such as tin(II) chloride (SnCl₂) in an acidic medium or sodium borohydride in the presence of a suitable catalyst.[1][2] If using catalytic hydrogenation, carefully control the reaction temperature and pressure. |
| Product Loss During Work-up | The product may be partially soluble in the aqueous phase during extraction, or it may precipitate out of solution if the pH is not optimal during isolation. | Adjust the pH of the aqueous layer to optimize the precipitation of the product. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery. |
Issue 2: Formation of Colored Impurities and Product Discoloration
Observation: The isolated this compound is off-white, yellow, or brown, or a colorless solution of the compound develops color over time.
Potential Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Oxidation of the Amino Group | The primary aromatic amine is susceptible to oxidation, especially when exposed to air (oxygen), light, or certain metal ions. This leads to the formation of colored quinone-imine type structures.[3] | During synthesis and work-up, use deoxygenated solvents and consider blanketing the reaction mixture with an inert gas like nitrogen or argon.[3] For storage, keep the solid product or its solutions in amber vials to protect from light and under an inert atmosphere.[3] |
| Residual Nitro-Aromatic Compounds | Incomplete reduction can leave traces of the yellow-colored nitro-aromatic starting material in the final product. | Ensure complete reduction by monitoring the reaction as described in Issue 1. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove residual starting material.[4] |
Issue 3: Presence of Unexpected Peaks in HPLC or NMR Analysis
Observation: Analytical data (HPLC, NMR) of the final product shows significant peaks that do not correspond to this compound or the starting materials.
Potential Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Hydrolysis of the Amide Bond | The benzamide functional group can undergo hydrolysis to 4-amino-2-chlorobenzoic acid and ammonia, particularly under strong acidic or basic conditions, or at elevated temperatures during work-up or storage.[3] | Maintain a neutral pH (approximately 6-8) during aqueous work-up and storage.[3] Avoid prolonged exposure to high temperatures. If the synthesis involves acidic or basic steps, ensure they are neutralized promptly. |
| Isomeric Impurities | The starting materials may contain isomeric impurities that are carried through the synthesis. For example, if starting from 2-chloro-4-nitrobenzoic acid, there might be traces of other chloro-nitrobenzoic acid isomers.[2] | Use starting materials with the highest possible purity. If isomeric impurities are present in the final product, purification by column chromatography or fractional crystallization may be necessary. |
| Formation of Dehalogenated Byproducts | As mentioned in Issue 1, aggressive reduction conditions can lead to the formation of 4-aminobenzamide. | Employ milder reduction conditions. A well-validated HPLC method should be able to separate the dehalogenated impurity from the desired product.[5] |
Experimental Protocols and Workflows
Protocol 1: Synthesis of this compound via Amidation and Subsequent Nitro Reduction
This two-step protocol is a common and effective method for preparing this compound.[6]
Step 1: Synthesis of N-(2-chlorophenyl)-4-nitrobenzamide
-
In a round-bottom flask, dissolve 2-chloroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM).
-
Add a non-nucleophilic base like triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in DCM to the cooled mixture with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization from a suitable solvent like ethanol.
Step 2: Reduction of N-(2-chlorophenyl)-4-nitrobenzamide
-
Dissolve the purified N-(2-chlorophenyl)-4-nitrobenzamide (1.0 eq) from Step 1 in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) in concentrated hydrochloric acid.[7]
-
Heat the mixture to reflux (around 70-80 °C) and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and carefully neutralize it with a base (e.g., saturated NaHCO₃ solution) until the pH is approximately 7-8.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Workflow Diagram for Synthesis and Purification
Caption: Primary degradation pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound? A1: The two main degradation pathways are hydrolysis of the amide bond and oxidation of the 4-amino group. [3]Hydrolysis can occur under both acidic and basic conditions, yielding 4-amino-2-chlorobenzoic acid and ammonia. [3]The amino group is susceptible to oxidation, which can lead to the formation of colored degradation products. [3] Q2: How does pH affect the stability of this compound? A2: The pH is a critical factor. Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the amide linkage. [3]To minimize degradation, it is recommended to maintain the pH of solutions within a neutral range (approximately pH 6-8). [3]Using a buffered system is advisable for maintaining a stable pH during experiments.
Q3: Is this compound sensitive to light? A3: Yes, compounds with aromatic amine functionalities can be photosensitive. [3]Exposure to light, especially UV light, can induce photodegradation, which is often an oxidative process. It is recommended to protect solutions and the solid compound from light by using amber glass vials or by working in a light-protected environment. [3] Q4: What are the ideal storage conditions for this compound? A4: For long-term stability, the solid compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere. Solutions should be stored at low temperatures (2-8 °C for short-term and -20 °C for long-term storage) and protected from light. [3][8] Q5: What analytical technique is best for assessing the purity of my synthesized this compound? A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most robust and widely used technique for purity assessment. [2][5]A validated stability-indicating HPLC method can accurately quantify the main compound and separate it from potential impurities and degradation products. [2]Other techniques like NMR and Mass Spectrometry are crucial for structural confirmation. [4][6]
References
-
Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... ResearchGate. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
4-Chlorobenzamide. PubChem. Available at: [Link]
-
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]
Sources
Technical Support Center: Optimizing Catalyst Selection for 4-Amino-2-chlorobenzamide Synthesis
Welcome to the technical support center for the synthesis of 4-Amino-2-chlorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this critical transformation. We provide in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.
Part 1: Foundational Concepts in Catalysis
The synthesis of this compound can be approached via several routes, but modern, efficient methods predominantly rely on palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination.[1] This reaction forms the crucial C-N bond by coupling an aryl halide with an amine.[1] The alternative, a reduction of a nitro group (e.g., from 2-chloro-4-nitrobenzamide), is also a viable pathway but presents different optimization challenges.[2][3]
The success of a Buchwald-Hartwig amination hinges on the synergistic interplay of four key components:
-
Palladium Precursor: The source of the active Pd(0) catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂).
-
Ligand: A phosphine-based molecule that stabilizes the palladium center, modulates its reactivity, and facilitates the catalytic cycle.[4][5] The choice of ligand is often the most critical parameter.[4][5]
-
Base: Required to deprotonate the amine nucleophile and facilitate the final product-forming step.
-
Solvent: Influences the solubility of reagents and catalyst stability.[4]
Understanding how to manipulate these components is essential for troubleshooting and optimizing your reaction.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of this compound via palladium-catalyzed amination.
Q1: My reaction shows low or no conversion of the aryl chloride starting material. What are the most likely causes related to the catalyst system?
A1: Low conversion is a frequent issue, often pointing to problems in the catalytic cycle's initial steps or overall catalyst deactivation.
-
Inefficient Oxidative Addition: The first step, oxidative addition of the aryl chloride to the Pd(0) center, can be slow.[4] This is particularly true for electron-rich or sterically hindered aryl chlorides. The C-Cl bond is inherently strong, requiring a highly active catalyst to break it efficiently.[6]
-
Solution: Employ bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are specifically designed to accelerate this rate-limiting step and enhance catalyst stability.[4][7] If using a standard ligand like PPh₃ is ineffective, switching to one of these advanced ligands is the first recommended action.[4]
-
-
Catalyst Deactivation (Palladium Black): The formation of a black precipitate is a visual indicator of catalyst death.[6] This is finely divided, inactive palladium metal, known as palladium black.[4][6] This occurs when the active Pd(0) catalyst aggregates.
-
Inappropriate Ligand Choice: The ligand must stabilize the palladium center throughout the catalytic cycle. If the ligand is not bulky enough, it may not adequately protect the Pd(0) species, leading to aggregation.[6]
Q2: My reaction starts well but then stalls, leaving unreacted starting material. What's happening?
A2: A stalling reaction often indicates catalyst deactivation over time or product inhibition.
-
Catalyst Decomposition: As mentioned above, the active catalyst has a finite lifetime. High temperatures or trace oxygen can cause it to degrade over the course of the reaction.[4][6]
-
Product Inhibition: In some cross-coupling systems, the product itself or byproducts can coordinate to the palladium center, slowing or stopping the catalytic cycle.[9] While less common for standard aminations, it can be a factor with complex substrates.
-
Base Degradation/Insolubility: The solubility and particle size of inorganic bases like K₃PO₄ or Cs₂CO₃ can play a crucial role in reaction kinetics.[9] Ensure vigorous stirring to maximize the surface area and interaction of the base.[8]
Q3: I'm observing significant formation of a hydrodehalogenated side product (i.e., the starting material with the chlorine atom replaced by hydrogen). How can I minimize this?
A3: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations, often competing with the desired C-N bond formation. It can arise from a β-hydride elimination pathway, particularly when using primary aliphatic amines.[1][10]
-
Mechanism: This side reaction can occur from an intermediate palladium amide complex.[1]
-
Mitigation Strategies:
-
Ligand Choice: The ligand's structure directly influences the rates of productive reductive elimination versus unproductive side reactions. Screening different classes of ligands (e.g., comparing a Xantphos-type ligand to a biarylphosphine ligand) can identify a system that favors amination.
-
Base and Solvent System: The choice of base and solvent can influence the equilibrium of intermediates in the catalytic cycle. Sometimes, a weaker base or a different solvent can suppress side reactions.
-
Q4: Which catalyst system (palladium source, ligand, base) is a good starting point for the amination of a 2-chlorobenzamide derivative?
A4: For a challenging substrate like an aryl chloride, a robust, highly active catalyst system is required.
-
Recommended Starting System:
-
Palladium Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate). While Pd(II) sources are common, they must be reduced in situ to the active Pd(0) state.
-
Ligand: A bulky, electron-rich biarylmonophosphine ligand such as XPhos or SPhos . These are known to be highly effective for coupling aryl chlorides.[4][11]
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is often the most effective, though it is incompatible with some functional groups like esters.[12] Alternatively, strong inorganic bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) can be used.[6][13]
-
Solvent: Anhydrous, degassed aprotic polar solvents such as toluene or 1,4-dioxane are standard choices.[4][14]
-
The table below summarizes common choices for each component.
| Component | Recommended Options | Rationale & Considerations |
| Pd Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a direct Pd(0) source. Pd(OAc)₂ is air-stable but requires in-situ reduction. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that promote the difficult oxidative addition of aryl chlorides.[4][7] |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | NaOtBu is very strong but can be functionally group intolerant.[12] Cs₂CO₃ and K₃PO₄ are effective alternatives.[9][13] |
| Solvent | Toluene, 1,4-Dioxane, THF | Must be anhydrous and deoxygenated to prevent catalyst deactivation.[6] |
Part 3: Experimental Protocols & Visualizations
Protocol 1: High-Throughput Screening (HTS) of Catalyst Systems
To efficiently identify the optimal catalyst system, a high-throughput screening approach using a 96-well plate format is highly recommended.[15] This allows for the parallel testing of multiple ligands, bases, and solvents.[15][16]
Objective: To rapidly identify the best combination of ligand and base for the amination reaction.
Methodology:
-
Plate Preparation: In an inert atmosphere glovebox, add a magnetic stir flea to each well of a 96-well aluminum reaction block.
-
Reagent Stock Solutions: Prepare stock solutions of the aryl halide (e.g., 2-chloro-4-nitrobenzamide), the amine coupling partner, and an internal standard (for GC analysis) in the chosen solvent (e.g., dioxane).
-
Solid Dispensing: In the glovebox, dispense the solid reagents (palladium precursor, ligands, and bases) into the appropriate wells. Automated solid dispensing is ideal, but manual dispensing with small scoops can be used.[15]
-
Liquid Dispensing: Add the stock solutions to the wells using a multichannel pipette.
-
Reaction: Seal the 96-well plate with a Teflon mat. Place the plate on a magnetic stirrer hotplate and heat to the desired temperature (e.g., 100 °C) with vigorous stirring for a set time (e.g., 12-24 hours).
-
Workup & Analysis: After cooling, unseal the plate and quench the reactions with a small amount of water. Dilute with a suitable solvent (e.g., ethyl acetate), and filter the array through a filter plate to remove solids. Analyze the filtrate from each well by GC or LC-MS to determine the conversion and yield.[15][17]
Protocol 2: General Procedure for Preparative Scale Synthesis
This protocol is a starting point for a scaled-up reaction based on optimized conditions.
Materials:
-
2-chloro-arylbenzamide derivative (1.0 equiv)
-
Palladium Precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precursor, ligand, and base under an inert atmosphere (e.g., in a glovebox).[11]
-
Reagent Addition: Add the 2-chloro-arylbenzamide derivative to the flask.
-
Evacuate & Backfill: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[8][11]
-
Solvent & Nucleophile Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine nucleophile.[11]
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed (typically 4-24 hours).[11]
-
Workup: Cool the reaction mixture to room temperature. Carefully quench with water and dilute with an appropriate organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Visualizations
Caption: Decision tree for troubleshooting low-yield amination reactions.
References
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene.
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides.
- BenchChem. (2025).
- White Rose eTheses Online.
- BenchChem. (2025).
- Wikipedia.
- Newman, S., et al. (2021).
- Yin, J. J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
- Lipshutz, B. H., et al. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Wiley Analytical Science. (2019).
- Purdue University Graduate School. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Reetz, M. T., & Sostmann, S. (2002).
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of N-(4-bromophenyl)-4-chlorobenzamide.
- Chemistry LibreTexts. (2023).
- BenchChem. (2025). Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions.
- WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 17. A high-throughput screening protocol for fast evaluation of enantioselective catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
Technical Support Center: Managing Reaction Exotherms in Large-Scale 4-Amino-2-chlorobenzamide Synthesis
Welcome to the technical support center for the synthesis of 4-Amino-2-chlorobenzamide. This guide is designed for researchers, chemical engineers, and drug development professionals involved in scaling up this important synthesis. The formation of the amide bond is a significantly exothermic process, and managing this heat release is paramount for ensuring the safety, purity, and consistency of your large-scale production. An uncontrolled exotherm can lead to a thermal runaway, resulting in side reactions, product degradation, and potentially catastrophic equipment failure.[1][2][3]
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to equip you with the knowledge to proactively manage thermal hazards and confidently address any process deviations.
Section 1: Foundational Knowledge - FAQs on Proactive Exotherm Management
This section addresses the critical questions you should be asking before you begin scale-up. A thorough understanding of the reaction's thermal profile is the cornerstone of a safe process.[4]
Q1: What is the primary exothermic step in the synthesis of this compound?
The primary exothermic event is the amidation reaction itself, typically the reaction between an activated form of 2-chloro-4-aminobenzoic acid (like the acyl chloride) and an ammonia source. The formation of the carbon-nitrogen bond is highly favorable and releases a significant amount of energy as heat.[5] The rate of this heat generation is directly proportional to the rate of reaction. A rapid, uncontrolled addition of one reactant to the other will lead to a sudden and dangerous temperature spike as the cooling system's capacity is overwhelmed.[1][3][5]
Q2: How can I quantify the thermal risk before moving to a pilot or production scale?
Qualitative observation is insufficient for safe scale-up. You must obtain quantitative data using reaction calorimetry (RC).[6][7][8] A reaction calorimeter, such as an RC1e, measures the heat flow of the reaction in real-time under simulated plant conditions. This analysis is non-negotiable for process safety and provides several critical parameters:[6][9]
-
Heat of Reaction (ΔHr): The total amount of energy released per mole of limiting reactant.
-
Heat Release Rate: The power (in Watts or J/s) generated by the reaction over time. This is essential for ensuring your reactor's cooling system can handle the load.[7]
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were lost. This is calculated using the heat of reaction and the heat capacity of the reaction mass. A high ΔTad indicates a severe thermal runaway hazard.[6]
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mass would reach under a loss-of-cooling scenario. This value must be well below the onset temperature of any secondary decomposition reactions.
Q3: What are the best solvent choices for thermal management?
The solvent is not merely a medium for the reaction; it is an active component of your thermal management strategy.[10] An ideal solvent for an exothermic process should have:
-
High Heat Capacity: The ability to absorb significant heat with only a small increase in temperature.
-
High Boiling Point: Provides a wider and safer operating temperature window, reducing the risk of over-pressurization from solvent boiling.[2][11]
-
Good Thermal Conductivity: Facilitates efficient heat transfer from the reaction mass to the reactor jacket.
-
Inertness: Does not participate in or catalyze unwanted side reactions.
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Key Considerations |
| Toluene | 111 | 1.70 | Good temperature range, but flammable. |
| Acetonitrile | 82 | 2.22 | Good heat capacity, but lower boiling point may be a limitation.[11] |
| 1,4-Dioxane | 101 | 1.76 | Common solvent for amidation, but is a peroxide former. |
| N,N-Dimethylformamide (DMF) | 153 | 2.05 | High boiling point, but potential for thermal instability. |
| Water | 100 | 4.18 | Excellent heat capacity, but reactant/product solubility can be an issue. |
Q4: How does reactant addition strategy impact safety?
The addition strategy is your primary tool for controlling the rate of heat generation. For large-scale exothermic reactions, a semi-batch process is standard practice.
-
Batch Process (Unsafe): All reactants are charged to the vessel at the beginning. The reaction proceeds uncontrollably, leading to a massive exotherm that is impossible to manage at scale.
-
Semi-Batch Process (Safe): One reactant is charged to the vessel, and the limiting reactant is added slowly and controllably over time.[12] This ensures that the rate of heat generation never exceeds the rate of heat removal by the cooling system. The addition can be paused or stopped immediately if a deviation is observed.[5][13]
Section 2: Troubleshooting Guide - Responding to Deviations
Even with careful planning, process deviations can occur. A rapid and correct response is critical to preventing a minor issue from escalating into a major incident.
Q5: My reaction temperature is rising faster than expected, exceeding the setpoint by >5 °C. What are the immediate steps?
This is a critical situation that requires immediate action to prevent a thermal runaway. Follow this decision tree without delay.
Caption: Decision tree for responding to an unexpected temperature rise.
Q6: I suspect a cooling failure (e.g., chiller alarm, loss of jacket fluid flow). What is the emergency protocol?
A cooling failure during the addition phase of an exothermic reaction is one of the most dangerous scenarios.
-
Stop Reactant Addition: This is always the first step. You must stop feeding the reaction.[13]
-
Alert Personnel: Announce the emergency to all personnel in the area.[14]
-
Assess the Situation: Check the calorimetry data (if available) for the current level of accumulated, unreacted starting material. If the addition was nearly complete, the thermal risk is much higher.
-
Prepare for Quenching: If the temperature begins to rise towards the MTSR or the onset temperature of decomposition, you must be prepared to quench the reaction.[15] This involves rapidly adding a pre-determined chemical agent to stop the reaction.[13][15]
-
Emergency Venting: Ensure that all emergency relief systems are unobstructed. These systems are the last line of defense to prevent vessel rupture from over-pressurization.[16]
Q7: The reaction pressure is increasing unexpectedly, even though the temperature is under control. What could be the cause?
While temperature is the primary indicator of an exotherm, pressure is also a critical process parameter.[16] An unexpected pressure increase could be due to:
-
Gas Evolution: An unknown side reaction or decomposition may be producing non-condensable gases (e.g., CO₂, H₂). This is a serious hazard. Reaction calorimetry can be equipped with gas flow meters to detect this during development.[6]
-
Localized Boiling: Inadequate stirring can create localized hot spots where the solvent boils, even if the bulk temperature probe reads normal. Verify agitator function immediately.
-
Blocked Vent Line: Check for any obstructions in the vessel's vent or condenser lines.
Section 3: Protocols & Methodologies
Protocol 1: Emergency Quenching Procedure
This is a generalized procedure. The specific quenching agent and quantities must be determined during process development based on reaction chemistry. The ideal quencher neutralizes a key reactant without producing a significant exotherm or gas.[13][15]
-
Prerequisites:
-
The quenching agent (e.g., a cold, inert solvent with a weak acid or base) has been identified and validated at the lab scale.
-
A sufficient quantity of the quenching agent is staged and ready for immediate addition to the reactor.
-
All personnel are trained on this procedure.
-
-
Execution (When a thermal runaway is confirmed):
-
Step 1: Announce Emergency. Alert all personnel and evacuate non-essential staff.[17]
-
Step 2: Stop All Feeds. Ensure reactant and heating feeds are stopped.
-
Step 3: Initiate Quench. Add the pre-determined volume of quenching agent to the reactor as rapidly as is safe. The goal is to both cool and dilute the reaction mass.[15]
-
Step 4: Maintain Cooling & Agitation. Continue maximum cooling and stirring to dissipate heat and ensure mixing.
-
Step 5: Monitor. Continuously monitor temperature and pressure until the reaction mass is stabilized at a safe temperature.
-
References
- Prime Process Safety Center. (n.d.). Reaction Calorimetry.
- FAI. (2021, December 17). Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up.
- TSI Journals. (n.d.). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes.
- Mettler Toledo. (n.d.). Reaction Calorimetry Guide.
- Syrris. (n.d.). Information on the Reaction Calorimetry application.
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions of 2-Octyne.
- Benchchem. (n.d.). Managing temperature control in large-scale 4-Chlorobenzamide synthesis.
- University of Notre Dame. (n.d.). Common Standard Operating Procedure.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Use of Solvents.
- Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS.
- YouTube. (2024, July 6). Exothermic reaction safety.
- ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- HSE. (n.d.). Quench Systems.
- ResearchGate. (2025, October 14). (PDF) Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions.
- ACS Publications. (2025, December 26). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane.
- Division of Research Safety | Illinois. (2019, September 18). Scale-up Reactions.
- HEL Group. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. icheme.org [icheme.org]
- 4. fauske.com [fauske.com]
- 5. benchchem.com [benchchem.com]
- 6. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 7. fauske.com [fauske.com]
- 8. mt.com [mt.com]
- 9. syrris.com [syrris.com]
- 10. Use of Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.nd.edu [chemistry.nd.edu]
- 15. hse.gov.uk [hse.gov.uk]
- 16. m.youtube.com [m.youtube.com]
- 17. ehs.yale.edu [ehs.yale.edu]
Validation & Comparative
The Amino-Chlorobenzamide Scaffold: A Comparative Guide to Unlocking its Biological Potential
For researchers, medicinal chemists, and professionals in drug development, the benzamide scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds. The strategic placement of substituents on this core ring system can dramatically alter its physicochemical properties and, consequently, its therapeutic effects. This guide delves into a comparative analysis of 4-Amino-2-chlorobenzamide and its analogs, exploring the structure-activity relationships (SAR) that govern their biological activities. While direct, head-to-head experimental data for this compound is not extensively available in public literature, by examining its close structural relatives, we can infer its potential and chart a course for future investigation. This document serves as a foundational resource, synthesizing available data to illuminate the therapeutic promise held within this chemical class.
The Benzamide Core: A Foundation for Diverse Biological Activity
Benzamide derivatives have garnered significant interest in medicinal chemistry due to their wide-ranging pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory effects.[1][2] The introduction of amino and chloro substituents, as seen in this compound, offers multiple vectors for chemical modification to fine-tune biological activity. The relative positions of these functional groups are critical in defining the molecule's interaction with biological targets, influencing everything from receptor binding to enzyme inhibition.[3][4]
Comparative Analysis of Biological Activity: An Exploration of the Aminobenzamide Scaffold
To understand the potential of this compound, we will compare it with its structural analogs for which biological data is available. This comparative approach allows us to dissect the contribution of individual structural features to the overall activity profile.
Anticancer Activity: A Tale of Two Mechanisms
The benzamide scaffold is a cornerstone in the design of novel anticancer agents.[3] Two prominent mechanisms of action for benzamide derivatives are the inhibition of Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs).
2.1.1. PARP Inhibition
PARP enzymes, particularly PARP-1, are crucial for DNA repair.[2] In cancer cells with compromised DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[2] 3-Aminobenzamide is a well-established PARP inhibitor, acting as a competitive inhibitor by mimicking the nicotinamide moiety of the PARP substrate, NAD+.[2][5] This suggests that the aminobenzamide core is a key pharmacophore for PARP inhibition.
2.1.2. HDAC Inhibition
HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[6] Their inhibition can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells.[1] Several 2-aminobenzamide derivatives have been identified as potent HDAC inhibitors, particularly against Class I HDACs (HDAC1, 2, and 3).[1][6][7]
The following table summarizes the anticancer activity of selected aminobenzamide and chlorobenzamide derivatives, providing a basis for inferring the potential of this compound.
| Compound/Analog | Target/Activity | Cell Line | IC50 Value | Reference(s) |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC3 Inhibition | - | 95.48 nM | [8] |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | Cytotoxicity | HepG2 (Liver) | 1.30 µM | [8][9] |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC1 Inhibition | - | 95.2 nM | [6] |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | Cytotoxicity | HepG2 (Liver) | 1.73 µM | [6] |
| 4-Methylbenzamide derivative with 2,6-dichloro-9H-purine (Compound 7) | Cytotoxicity | K562 (Leukemia) | 2.27 µM | [10] |
| 4-Methylbenzamide derivative with 2,6-dichloro-9H-purine (Compound 10) | Cytotoxicity | HL-60 (Leukemia) | 1.52 µM | [10] |
Structure-Activity Relationship Insights:
-
The 2-aminobenzamide moiety appears crucial for HDAC inhibition .[1][6][7]
-
The 3-aminobenzamide scaffold is associated with PARP inhibition .[2][5]
-
The presence of a chloro group on the benzamide ring is a common feature in many biologically active derivatives, suggesting it contributes favorably to target engagement.[3]
-
Modifications on the amino group and the phenyl ring can significantly modulate potency and selectivity.[1][6]
Antimicrobial Activity
Substituted benzamides have also demonstrated promising antimicrobial properties.[7][11][12] The mechanism of action can vary, but these compounds often interfere with essential bacterial processes. For instance, a library of small aminobenzamide derivatives showed potent activity against several Gram-positive bacterial strains, including methicillin-resistant Staphylococcus epidermidis (MRSE) and vancomycin-resistant enterococci (VRE).[11] Another study on 2-aminobenzamide derivatives identified compounds with excellent antifungal activity against Aspergillus fumigatus.[12][13]
| Compound/Analog | Activity | Organism(s) | MIC/Inhibition Zone | Reference(s) |
| Aminobenzamide derivative (E23) | Antibacterial | Gram-positive bacteria (e.g., MRSE) | 0.5-2 µg/ml | [11] |
| 2-Amino-N-(4-methoxyphenyl)benzamide (Compound 5) | Antifungal | Aspergillus fumigatus | Potent activity | [12][13] |
| 4-amino benzamide derived 1,2,3-triazole chalcones | Antibacterial | Various bacteria | Good activity | [9] |
Structure-Activity Relationship Insights:
-
The specific substitution pattern on the aminobenzamide scaffold is critical for determining the antimicrobial spectrum and potency.
-
The incorporation of additional heterocyclic rings, such as triazoles, can enhance antibacterial activity.[9]
Potential Mechanisms of Action: Visualizing the Pathways
Based on the activities of related compounds, this compound and its analogs could potentially exert their effects through the inhibition of PARP or HDACs.
PARP Inhibition Pathway
Caption: Potential HDAC inhibition pathway for aminobenzamide analogs.
Experimental Protocols for Biological Evaluation
To facilitate further research into this compound and its analogs, detailed methodologies for key in vitro assays are provided below.
In Vitro Cytotoxicity Assessment using MTT Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.
Workflow for Cytotoxicity Screening
Caption: General workflow for an MTT-based cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment. [14]2. Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). [14]3. Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2. [14]4. MTT Addition and Formazan Solubilization:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C. [14] * Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [14]5. Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth). [15]
-
Antimicrobial Susceptibility Testing using Broth Microdilution
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Grow a pure culture of the test microorganism in a suitable broth medium overnight.
-
Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
-
-
Compound Dilution:
-
Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a versatile starting point for the development of novel therapeutic agents. The analysis of its structural analogs suggests potential for potent anticancer and antimicrobial activities, likely mediated through mechanisms such as PARP and HDAC inhibition. The precise positioning of the amino and chloro groups, along with further substitutions on the benzamide core, will undoubtedly be critical in optimizing potency and selectivity.
This guide underscores the necessity for a systematic investigation into this compound and its positional isomers. The synthesis and comprehensive biological evaluation of these compounds are essential next steps to unlock their full therapeutic potential. The experimental protocols provided herein offer a robust framework for such investigations, which will be instrumental in elucidating the structure-activity relationships that govern this promising class of molecules and paving the way for the development of next-generation therapeutics.
References
-
Synthesis and antimicrobial activity of small cationic amphipathic aminobenzamide marine natural product mimics and evaluation of relevance against clinical isolates including ESBL-CARBA producing multi-resistant bacteria. (2016). Bioorganic & Medicinal Chemistry, 24(22), 5884-5894. Available from: [Link]
-
Some simple 2‐aminobenzamide derivatives with HDAC inhibitory activity. (n.d.). ResearchGate. Available from: [Link]
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). Molecules, 19(3), 3636-3658. Available from: [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). ResearchGate. Available from: [Link]
-
Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. (2021). Molecules, 26(23), 7248. Available from: [Link]
-
New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. (1993). Journal of Medicinal Chemistry, 36(24), 3968-3970. Available from: [Link]
-
3-Aminobenzamide – Knowledge and References. (n.d.). Taylor & Francis. Available from: [Link]
-
This compound. (n.d.). PubChem. Available from: [Link]
-
Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives. (2005). European Journal of Medicinal Chemistry, 40(6), 575-586. Available from: [Link]
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). Molecules, 19(3), 3636-3658. Available from: [Link]
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Molecules, 26(23), 7179. Available from: [Link]
-
4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. (2020). Frontiers in Chemistry, 8, 584931. Available from: [Link]
-
3-Amino-2-(3-chloroanilino)benzamide. (n.d.). PubChem. Available from: [Link]
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). Molecules, 19(3), 3636-3658. Available from: [Link]
-
Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. (2019). Frontiers in Chemistry, 7, 589. Available from: [Link]
-
New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. (1993). Journal of Medicinal Chemistry, 36(24), 3968-3970. Available from: [Link]
-
Poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide rescues N-methyl-N-nitrosourea-induced photoreceptor cell apoptosis in Sprague-Dawley rats through preservation of nuclear factor-kappaB activity. (2007). The European Journal of Neuroscience, 26(11), 3109-3118. Available from: [Link]
-
In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. (2017). Molecules, 22(10), 1679. Available from: [Link]
-
This compound. (n.d.). PubChem. Available from: [Link]
-
Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride). (1994). Chemical & Pharmaceutical Bulletin, 42(4), 877-882. Available from: [Link]
-
Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2012). European Journal of Medicinal Chemistry, 55, 210-218. Available from: [Link]
-
Structure Activity Relationships. (n.d.). Drug Design. Available from: [Link]
-
Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (2009). Acta Poloniae Pharmaceutica, 66(4), 389-395. Available from: [Link]
-
Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. (2019). Bioorganic & Medicinal Chemistry Letters, 29(16), 2146-2150. Available from: [Link]
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Molecules, 26(23), 7179. Available from: [Link]
-
Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. (2022). ResearchGate. Available from: [Link]
-
2-Amino-3-chlorobenzamide. (n.d.). PubChem. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. isca.me [isca.me]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Amino-2-chlorobenzamide Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-Amino-2-chlorobenzamide derivatives, a class of compounds demonstrating significant potential in oncology. By synthesizing data from various studies, this document offers a comparative overview of their anticancer activities, supported by experimental data. We will delve into the critical molecular features influencing their biological effects, provide detailed experimental methodologies for their synthesis and evaluation, and visualize the key mechanistic pathways.
The this compound Scaffold: A Privileged Structure in Cancer Research
The benzamide core is a well-established pharmacophore in medicinal chemistry, forming the backbone of numerous therapeutic agents. The this compound scaffold, in particular, has garnered attention for its potential as a template for the design of novel anticancer drugs. The strategic placement of the amino and chloro substituents on the benzoyl ring (Ring A), coupled with the amide linkage to a second aromatic ring (Ring B), provides a versatile framework for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Systematic exploration of the SAR of this scaffold has identified three key regions amenable to modification to enhance biological activity:
-
The 4-amino group: This basic nitrogen functionality is often crucial for target engagement, potentially through hydrogen bonding or salt bridge formation.
-
The benzoyl ring (Ring A): Introduction of various substituents can modulate the electronic and steric properties of the molecule, influencing its binding affinity and overall activity.
-
The N-phenyl ring (Ring B): Modifications on this ring system can significantly impact the compound's interaction with the target protein's binding pocket.
Comparative Analysis of Anticancer Activity
The anticancer potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following table summarizes the in vitro anticancer activity of selected derivatives.
| Compound ID | Derivative Structure | Target Cell Line | IC50 (µM) |
| 1 | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | A2780 (Ovarian Cancer) | 2.66[1][2] |
| HepG2 (Liver Cancer) | 1.73[1][2] | ||
| 2 | N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide | HepG2 (Liver Cancer) | 1.30[3] |
| U937 (Leukemia) | 0.55[3] | ||
| H460 (Lung Cancer) | 4.73[3] | ||
| HELA (Cervical Cancer) | 1.41[3] | ||
| K562 (Leukemia) | 1.31[3] | ||
| 3 | N-(3-(trifluoromethyl)phenyl)-4-((2,6-dichloro-9H-purin-9-yl)methyl)benzamide | K562 (Leukemia) | 2.27[4] |
| HL-60 (Leukemia) | 1.42[4] | ||
| 4 | N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-4-((2,6-dichloro-9H-purin-9-yl)methyl)benzamide | K562 (Leukemia) | 2.53[4] |
| HL-60 (Leukemia) | 1.52[4] |
Key Structure-Activity Relationship Insights
Analysis of the available data reveals several key trends in the SAR of this compound derivatives:
-
Importance of the 4-amino group: The presence of a nitrogen mustard moiety (-N(CH2CH2Cl)2) at the 4-position of the benzoyl ring, as seen in compounds 1 and 2 , confers potent anticancer activity. This group can act as an alkylating agent, forming covalent bonds with biological macromolecules like DNA, leading to cytotoxicity.
-
Influence of substituents on the N-phenyl ring: The substitution pattern on the N-phenyl ring significantly impacts potency and selectivity. For instance, the introduction of a 2-aminophenyl group in compound 1 and a 2-amino-4-fluorophenyl group in compound 2 leads to potent HDAC inhibition and antiproliferative activity.[1][2][3]
-
Modifications of the benzamide linker: Replacing the simple N-phenyl ring with more complex heterocyclic systems, such as the purine-containing moieties in compounds 3 and 4 , can lead to potent inhibition of other cancer-relevant targets like protein kinases.[4]
Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
A primary mechanism of action for several potent this compound derivatives is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs lead to chromatin condensation and transcriptional repression of key tumor suppressor genes.
Inhibition of HDACs by this compound derivatives results in the hyperacetylation of histones, leading to a more relaxed chromatin structure. This, in turn, allows for the transcription of previously silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.
The following table summarizes the HDAC inhibitory activity of a representative this compound derivative.
| Compound ID | Target HDAC | IC50 (nM) |
| 1 | HDAC1 | 95.2[1][2] |
| HDAC2 | 260.7[1][2] | |
| HDAC3 | 255.7[1][2] | |
| 2 | HDAC1 | 842.80[3] |
| HDAC2 | 949.15[3] | |
| HDAC3 | 95.48[3] |
The data indicates that these compounds can exhibit selectivity for different HDAC isoforms. For example, compound 2 shows a preference for inhibiting HDAC3 over HDAC1 and HDAC2.[3] This isoform selectivity is a critical aspect of modern drug design, as it can lead to improved therapeutic windows and reduced off-target effects.
Sources
- 1. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]
- 3. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Amino-2-chlorobenzamide Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of 4-Amino-2-chlorobenzamide is critical. This compound may be a key intermediate, a metabolite, or a potential impurity in pharmaceutical manufacturing, and its concentration can directly impact the safety, efficacy, and quality of the final drug product. This guide provides an in-depth, objective comparison of validated analytical methods for the quantification of this compound, supported by experimental data and detailed protocols. Our focus is on providing a robust framework for method selection and validation, grounded in the principles of scientific integrity and regulatory expectations.
The choice of an analytical method is a pivotal decision in the drug development process, contingent on a multitude of factors including the required sensitivity, selectivity, the nature of the sample matrix, and the intended application of the data. This guide will explore and compare three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
The Foundation of Trustworthy Analytical Data: Method Validation
Before delving into the specifics of each technique, it is paramount to understand the principles of analytical method validation. Validation is the documented evidence that an analytical procedure is suitable for its intended purpose. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for method validation, ensuring the reliability and integrity of analytical data.[1][2][3][4][5][6] The core parameters of a validated method, which we will compare for each technique, include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[2][6]
-
Accuracy: The closeness of test results obtained by the method to the true value.[3]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.[3]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3]
Comparative Analysis of Analytical Methodologies
The following table summarizes the anticipated performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the quantification of this compound. This data is synthesized from published methods for structurally similar benzamide and aminobenzoic acid derivatives and represents a scientifically grounded estimation for this specific analyte.[2][7]
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 5 - 20 ng/mL | 0.05 - 1 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 15 - 60 ng/mL | 0.15 - 3 ng/mL | 3 - 30 ng/mL |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Linear Range | 0.05 - 100 µg/mL | 0.001 - 10 µg/mL | 0.01 - 50 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 2% | < 15% (at LLOQ) | < 10% |
| Selectivity | Good | Excellent | Very Good |
| Throughput | Moderate to High | High | Moderate |
| Cost | Low to Moderate | High | Moderate |
In-Depth Look at Each Analytical Technique
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Rationale: HPLC is a cornerstone of pharmaceutical analysis, renowned for its robustness and versatility. A reversed-phase HPLC method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is ideally suited for a moderately polar compound like this compound. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. UV detection is a common and cost-effective choice, leveraging the chromophoric nature of the benzamide functional group, which absorbs UV light at a specific wavelength. The amount of UV absorbance is directly proportional to the concentration of the analyte.
Causality Behind Experimental Choices:
-
Column: A C18 column is selected for its excellent retention and separation of a wide range of organic molecules. The choice of particle size (e.g., 5 µm) is a balance between efficiency and backpressure.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is used to achieve optimal retention and peak shape. The pH of the aqueous phase is critical for controlling the ionization state of the amino group, which significantly impacts retention time. A slightly acidic pH will ensure the amino group is protonated, leading to more consistent retention.
-
Detection Wavelength: The wavelength for UV detection is chosen at the absorbance maximum (λmax) of this compound to maximize sensitivity. This is typically determined by running a UV scan of a standard solution. A wavelength of around 254 nm is often a good starting point for aromatic compounds.[3][7]
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed to be a stability-indicating method, capable of separating this compound from its potential degradation products.
-
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard (≥98% purity).
-
Acetonitrile and Methanol (HPLC grade).
-
Potassium phosphate monobasic (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Water (HPLC or Milli-Q grade).
-
-
Preparation of Solutions:
-
Mobile Phase: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a gradient mixture of this buffer (Solvent A) and acetonitrile (Solvent B).
-
Diluent: A mixture of mobile phase components (e.g., 50:50 v/v Water:Acetonitrile).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired linear range (e.g., 0.1 - 100 µg/mL).
-
Sample Solution: Accurately weigh the sample, dissolve it in the diluent to a known concentration within the linear range, and filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Trustworthiness through Self-Validation: A crucial aspect of this protocol is the forced degradation study. To validate its stability-indicating nature, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[3][6] The stressed samples are then analyzed to ensure that the degradation products are well-resolved from the parent peak, demonstrating the method's specificity.
Workflow for HPLC Method Validation
Caption: Workflow for HPLC method development and validation.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale: LC-MS/MS is the gold standard for highly sensitive and selective quantification of small molecules in complex matrices, such as biological fluids.[8][9][10][11] The liquid chromatography component separates the analyte from matrix components, while the tandem mass spectrometer provides two layers of mass filtering for exceptional specificity. In a triple quadrupole mass spectrometer, the first quadrupole (Q1) selects the precursor ion (the protonated molecule of this compound), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) then selects a specific fragment ion for detection. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances sensitivity.
Causality Behind Experimental Choices:
-
Ionization Source: Electrospray Ionization (ESI) is the most common ionization technique for polar to moderately polar compounds like this compound. It is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]+ with minimal fragmentation in the source.
-
MRM Transitions: The selection of precursor-to-product ion transitions is critical for sensitivity and specificity. The most abundant and stable fragment ion is usually chosen for quantification (quantifier), while a second fragment ion can be monitored for confirmation (qualifier).
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., deuterated this compound) is highly recommended to compensate for any variability in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the method.
Experimental Protocol: LC-MS/MS for Quantification in Plasma
-
Instrumentation and Materials:
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
This compound reference standard.
-
Stable isotope-labeled internal standard (IS).
-
Acetonitrile and Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Control plasma.
-
-
Preparation of Solutions:
-
Mobile Phase: Solvent A: 0.1% Formic acid in water; Solvent B: 0.1% Formic acid in acetonitrile.
-
Standard and QC Solutions: Prepare stock solutions of the analyte and IS in methanol. Serially dilute the analyte stock solution with control plasma to prepare calibration standards and quality control (QC) samples.
-
Sample Preparation (Protein Precipitation): To 100 µL of plasma sample, standard, or QC, add 25 µL of the IS working solution and 300 µL of acetonitrile. Vortex and centrifuge to precipitate proteins. Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Program: A fast gradient from 5% to 95% B over 3 minutes.
-
Mass Spectrometer Settings (Positive ESI):
-
MRM Transitions: To be determined by infusing a standard solution of this compound. For example, if the molecular weight is 170.6, the precursor ion would be m/z 171.6. A potential fragment could be the loss of the amide group, resulting in a product ion around m/z 154.6.
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
Workflow for LC-MS/MS Bioanalytical Method
Caption: Bioanalytical workflow for LC-MS/MS quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[12][13][14][15] Due to the polar nature and low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. This involves reacting the analyte with a derivatizing agent to mask the polar functional groups (the amino and amide groups). The derivatized analyte is then separated based on its boiling point and polarity in the GC column and detected by the mass spectrometer.
Causality Behind Experimental Choices:
-
Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the amino and amide groups with trimethylsilyl (TMS) groups, increasing volatility.
-
GC Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms) is typically used for the separation of the derivatized analyte.
-
Ionization: Electron Impact (EI) is the most common ionization technique in GC-MS. It is a high-energy ionization method that produces a characteristic fragmentation pattern, which can be used for structural confirmation and quantification.
Experimental Protocol: GC-MS with Silylation
-
Instrumentation and Materials:
-
GC system coupled to a mass spectrometer.
-
A nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
This compound reference standard.
-
Derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Anhydrous solvent (e.g., pyridine or acetonitrile).
-
-
Preparation of Solutions:
-
Standard and Sample Preparation: Accurately weigh the standard or sample into a reaction vial. Add the anhydrous solvent and the derivatizing agent.
-
Derivatization Reaction: Seal the vial and heat at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to complete the reaction. Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.
-
Mass Spectrometer Settings (EI):
-
Scan Mode: For initial method development, scan a wide mass range to identify the molecular ion and characteristic fragments of the derivatized analyte.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor a few characteristic and abundant ions to enhance sensitivity and selectivity.
-
-
Logical Relationship of GC-MS Method Steps
Caption: Logical flow of the GC-MS analytical method.
Conclusion and Recommendations
The selection of the most appropriate analytical method for the quantification of this compound is a critical decision that should be guided by the specific requirements of the analysis.
-
HPLC-UV is a robust, reliable, and cost-effective method that is well-suited for routine quality control, purity assessment, and stability testing of bulk drug substances and pharmaceutical formulations where high sensitivity is not a primary concern. Its simplicity and high precision make it an excellent choice for release testing.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where the analyte is present at very low concentrations in complex biological matrices. The high specificity of MRM detection minimizes the risk of interference from endogenous compounds.
-
GC-MS , while requiring a derivatization step, can be a valuable alternative, particularly for impurity profiling where volatile impurities may be of concern. Its high resolving power and the structural information provided by EI fragmentation patterns can be advantageous for identifying unknown compounds.
Ultimately, a comprehensive understanding of the strengths and limitations of each technique, coupled with a rigorous validation process that adheres to regulatory guidelines, will ensure the generation of high-quality, reliable, and defensible analytical data for this compound. This, in turn, is fundamental to ensuring the safety and efficacy of pharmaceutical products.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. [Link]
-
PubMed. (2011). Highly sensitive GC/MS/MS method for quantitation of amino and nonamino organic acids. [Link]
-
ResearchGate. (2011). Highly Sensitive GC/MS/MS Method for Quantitation of Amino and Nonamino Organic Acids. [Link]
-
MDPI. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [Link]
-
Future Science. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. [Link]
-
ResearchGate. (2010). Quantitative Bioanalysis by LC-MS/MS: A Review. [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
Global Science Journals. (n.d.). A Comparative Study of Five Different Amine-derivatization Methods for Metabolite Analyses by Liquid Chromatography-Tandem Mass Spectrometry. [Link]
-
International Journal of Creative Research Thoughts. (2023). Stability Indicating Assay Method. [Link]
-
LCGC International. (n.d.). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. [Link]
-
Global Journal of Research in Chemistry. (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. [Link]
-
ResearchGate. (2025). Quality Control in Targeted GC-MS for Amino Acid-OMICS. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. benchchem.com [benchchem.com]
- 6. ijcrt.org [ijcrt.org]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 11. researchgate.net [researchgate.net]
- 12. Highly sensitive GC/MS/MS method for quantitation of amino and nonamino organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 4-Amino-2-chlorobenzamide for Pharmaceutical Research and Development
Introduction: The Significance of 4-Amino-2-chlorobenzamide in Medicinal Chemistry
This compound is a key structural motif and a valuable building block in the synthesis of a variety of pharmacologically active compounds. Its unique arrangement of a primary aromatic amine, a chloro substituent, and a benzamide functional group makes it a versatile precursor for the development of novel therapeutic agents. The strategic positioning of these functional groups allows for diverse chemical modifications, enabling the fine-tuning of molecular properties to optimize biological activity, selectivity, and pharmacokinetic profiles. Given its importance, the efficient and scalable synthesis of this compound is a critical consideration for researchers and professionals in the field of drug discovery and development. This guide provides a comprehensive comparative analysis of the most prevalent synthetic routes to this important intermediate, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each method's advantages and limitations.
Comparative Analysis of Synthetic Strategies
Three primary synthetic strategies for the preparation of this compound have been identified and will be critically evaluated in this guide:
-
Route 1: Direct Amidation of 4-Amino-2-chlorobenzoic acid. This classical approach involves the activation of the carboxylic acid functionality, typically via the formation of an acyl chloride, followed by amidation.
-
Route 2: Reduction of a Nitro Precursor. A two-step sequence involving the synthesis of 2-chloro-4-nitrobenzamide followed by the reduction of the nitro group to the desired primary amine.
-
Route 3: Microwave-Assisted Fries Rearrangement. An alternative and potentially more rapid approach utilizing a microwave-assisted rearrangement of m-chlorophenylurea.
The following sections will delve into the mechanistic underpinnings and practical execution of each route, providing detailed experimental protocols and a comparative summary of their key performance indicators.
Route 1: Direct Amidation of 4-Amino-2-chlorobenzoic Acid
This synthetic pathway is a straightforward and widely utilized method for the preparation of primary amides from their corresponding carboxylic acids. The core principle of this route is the enhancement of the electrophilicity of the carbonyl carbon of the carboxylic acid to facilitate nucleophilic attack by ammonia.
Mechanistic Rationale
The direct reaction of a carboxylic acid with ammonia to form an amide is a thermodynamically unfavorable equilibrium. To drive the reaction towards the product, the carboxylic acid is first converted into a more reactive derivative, most commonly an acyl chloride. Thionyl chloride (SOCl₂) is a frequently employed reagent for this transformation due to its efficacy and the fact that the byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion. The resulting acyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with ammonia to furnish the desired primary amide.
Experimental Protocol: A Two-Step, One-Pot Approach
This protocol is based on established methods for the conversion of carboxylic acids to primary amides via an acyl chloride intermediate.
Step 1a: Formation of 4-Amino-2-chlorobenzoyl chloride
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Amino-2-chlorobenzoic acid (1.0 equivalent) in an excess of thionyl chloride (3.0-5.0 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The crude 4-Amino-2-chlorobenzoyl chloride is typically used in the next step without further purification.
Step 1b: Amidation with Aqueous Ammonia
-
Cool the flask containing the crude 4-Amino-2-chlorobenzoyl chloride in an ice bath.
-
Slowly and cautiously add a concentrated aqueous solution of ammonium hydroxide (28-30%, excess) to the cooled acyl chloride with vigorous stirring. This reaction is highly exothermic.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold deionized water to remove ammonium salts, and then dried under vacuum to yield this compound.
Advantages and Disadvantages of Route 1
Advantages:
-
Readily Available Starting Material: 4-Amino-2-chlorobenzoic acid is a commercially available starting material.
-
Well-Established Chemistry: The conversion of carboxylic acids to primary amides via acyl chlorides is a robust and well-understood transformation.
-
Potentially High Yields: When carried out under anhydrous conditions for the acyl chloride formation, this method can provide good to excellent yields.
Disadvantages:
-
Harsh Reagents: The use of thionyl chloride requires careful handling due to its corrosive and toxic nature. The reaction also produces acidic gases that need to be neutralized.
-
Moisture Sensitivity: The acyl chloride intermediate is highly sensitive to moisture and can hydrolyze back to the carboxylic acid, reducing the overall yield.
-
Potential for Side Reactions: The amino group of the starting material could potentially react with the acyl chloride, leading to polymerization, although the use of excess thionyl chloride and low temperatures during amidation can mitigate this.
Route 2: Reduction of a Nitro Precursor
Mechanistic Rationale
The first step is a standard amidation of 2-chloro-4-nitrobenzoyl chloride, which is prepared from 2-chloro-4-nitrobenzoic acid. The second and key step is the reduction of the aromatic nitro group. This transformation can be achieved through various methods, with the most common being catalytic hydrogenation and chemical reduction with metals in acidic media.
-
Catalytic Hydrogenation: This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen (e.g., H₂ gas). The nitro group is selectively reduced on the catalyst surface. This is generally a clean and high-yielding method.
-
Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) powder in the presence of an acid (e.g., HCl or acetic acid) are effective for the reduction of aromatic nitro compounds. These methods are often preferred in laboratory settings due to their operational simplicity and avoidance of high-pressure hydrogenation equipment.
Experimental Protocols
Step 2a: Synthesis of 2-chloro-4-nitrobenzamide
This protocol is adapted from a reported synthesis which achieved a 90% yield.[1]
-
To a stirred 28% aqueous ammonia solution (2000 mL), add 2-chloro-4-nitrobenzoyl chloride (460 g, 2.1 mol) dropwise while maintaining the temperature between 10-15 °C.[1]
-
The resulting precipitate is collected by filtration, washed with water and 30% methanol.[1]
-
The solid is then dried to yield 2-chloro-4-nitrobenzamide.[1]
Step 2b: Reduction of 2-chloro-4-nitrobenzamide
Method A: Catalytic Hydrogenation
-
In a hydrogenation vessel, dissolve 2-chloro-4-nitrobenzamide (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield this compound.
Method B: Chemical Reduction with Tin(II) Chloride
-
Dissolve 2-chloro-4-nitrobenzamide (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux for 2-4 hours or until the reaction is complete.
-
Cool the reaction mixture and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the pH is basic.
-
The resulting tin salts are removed by filtration.
-
The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.
Advantages and Disadvantages of Route 2
Advantages:
-
High Yield for Precursor Synthesis: The synthesis of the nitro-amide precursor is reported to have a high yield.[1]
-
Versatility in Reduction Methods: A wide range of reducing agents can be employed, allowing for flexibility based on available equipment and safety considerations.
-
Milder Conditions for Amidation: The amidation of the nitro-substituted acyl chloride is generally straightforward.
Disadvantages:
-
Two-Step Process: This route involves an additional synthetic step compared to Route 1.
-
Potential for Over-reduction or Dehalogenation: In catalytic hydrogenation, there is a risk of reducing the aromatic ring or causing hydrodechlorination, although this can often be controlled by careful selection of catalyst and reaction conditions.
-
Stoichiometric Metal Waste: Chemical reduction methods generate significant amounts of metal waste that require proper disposal.
Route 3: Microwave-Assisted Fries Rearrangement
This innovative approach offers a rapid and high-yielding synthesis of this compound from m-chlorophenylurea. The reaction proceeds via a microwave-assisted Fries rearrangement, a reaction that typically involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, but in this case, a related rearrangement of a urea derivative is proposed.
Mechanistic Rationale
The Fries rearrangement is an organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone with a Lewis acid catalyst. In this specific case, it is proposed that m-chlorophenylurea undergoes an intramolecular rearrangement under microwave irradiation in the presence of aluminum trichloride to yield this compound. The microwave irradiation significantly accelerates the reaction rate, leading to a much shorter reaction time compared to conventional heating. A high yield of 94% has been reported for this transformation.[2]
Experimental Protocol
The following is a general procedure based on the reported microwave-assisted Fries rearrangement.[2]
-
In a microwave-safe reaction vessel, combine m-chlorophenylurea (1.0 equivalent) and aluminum trichloride (a Lewis acid catalyst, typically in excess).
-
Subject the reaction mixture to microwave irradiation for a short period (e.g., 0.075 hours as reported in a similar synthesis).[2]
-
After completion of the reaction, the mixture is cooled, and the product is isolated by quenching the reaction with ice-water and extracting with a suitable organic solvent.
-
The organic layer is then washed, dried, and concentrated to yield this compound.
Advantages and Disadvantages of Route 3
Advantages:
-
High Reported Yield: A yield of 94% has been reported, which is very high for a one-step synthesis.[2]
-
Rapid Reaction Time: Microwave-assisted synthesis significantly reduces the reaction time compared to conventional heating methods.
-
Alternative Starting Material: This route utilizes a different and potentially more accessible starting material.
Disadvantages:
-
Specialized Equipment: Requires a microwave reactor, which may not be available in all laboratories.
-
Mechanism Specificity: The success of the Fries rearrangement can be highly dependent on the substrate and reaction conditions.
-
Limited Generalizability: While effective for this specific transformation, the scope of this type of rearrangement of ureas may be limited.
Quantitative Data Summary and Comparison
| Parameter | Route 1: Direct Amidation | Route 2: Reduction of Nitro Precursor | Route 3: Microwave-Assisted Rearrangement |
| Starting Material | 4-Amino-2-chlorobenzoic acid | 2-chloro-4-nitrobenzoic acid | m-chlorophenylurea |
| Number of Steps | 1 (in a one-pot fashion) | 2 | 1 |
| Key Reagents | SOCl₂, NH₄OH | NH₄OH, H₂/Pd/C or SnCl₂/HCl | AlCl₃, Microwave irradiation |
| Reported Yield | Good to Excellent (variable) | ~90% for amidation, high for reduction | 94%[2] |
| Reaction Time | 3-5 hours | 4-6 hours (total) | < 1 hour |
| Purity | Generally good after purification | High purity achievable | High purity reported |
| Scalability | Scalable with proper handling of reagents | Scalable, especially with catalytic hydrogenation | Potentially scalable, but may require specialized flow reactors |
| Safety & Environmental | Use of corrosive and toxic SOCl₂. | Generates metal waste (with SnCl₂). Catalytic hydrogenation requires handling of H₂ gas. | Use of a strong Lewis acid. Microwave safety protocols must be followed. |
Experimental Workflow Diagrams
Route 1: Direct Amidation Workflow
Caption: Workflow for the direct amidation of 4-Amino-2-chlorobenzoic acid.
Route 2: Reduction of Nitro Precursor Workflow
Caption: Workflow for the synthesis via reduction of a nitro precursor.
Route 3: Microwave-Assisted Rearrangement Workflow
Caption: Workflow for the microwave-assisted Fries rearrangement.
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is contingent upon several factors, including the scale of the synthesis, the availability of starting materials and equipment, and the specific requirements for purity and yield.
-
For laboratory-scale synthesis with readily available starting materials, Route 1 (Direct Amidation) offers a straightforward and well-established method. However, careful handling of thionyl chloride is paramount.
-
Route 2 (Reduction of a Nitro Precursor) is a robust and versatile alternative, particularly if 2-chloro-4-nitrobenzoic acid is a more economical starting material. For larger scale production, catalytic hydrogenation is the preferred method for the reduction step due to its cleaner profile and higher atom economy, provided the necessary equipment is available.
-
Route 3 (Microwave-Assisted Rearrangement) presents a highly efficient and rapid synthesis with an excellent reported yield.[2] For laboratories equipped with microwave reactors, this route is a very attractive option for rapid synthesis and process optimization studies.
Ultimately, the selection of the most appropriate synthetic strategy will depend on a careful consideration of the specific needs and constraints of the research or development project. This guide provides the necessary technical information and comparative data to make an informed decision, empowering researchers to efficiently access this valuable building block for the advancement of medicinal chemistry and drug discovery.
References
-
Synthesis of 2-chloro-4-nitrobenzamide. (n.d.). PrepChem.com. Retrieved January 4, 2026, from [Link]
Sources
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Amino-2-chlorobenzamide-Based Compounds
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The 4-Amino-2-chlorobenzamide scaffold represents a versatile and promising pharmacophore in modern drug discovery, with derivatives showing potential as antiviral, anticancer, and epigenetic modifying agents.[1] A critical challenge in the development of these compounds is the translation of potent in vitro activity into tangible in vivo efficacy. This guide provides an in-depth comparison of the performance of this compound-based compounds in both laboratory assays and preclinical animal models. We will dissect the methodologies used to assess their efficacy, present comparative data for key derivatives, and explore the underlying scientific principles that govern the often-observed disparity between in vitro potency and in vivo outcomes. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of preclinical evaluation for this important class of molecules.
Introduction: The In Vitro-In Vivo Chasm
The journey of a drug candidate from benchtop to bedside is fraught with challenges, chief among them being the successful transition from a controlled in vitro environment to a complex, dynamic in vivo system.[2] In vitro assays, performed on isolated proteins or cultured cells, offer speed, cost-effectiveness, and high-throughput capabilities for initial screening.[3] However, they exist in a biological vacuum, devoid of the physiological processes that profoundly influence a compound's behavior in a living organism.
The principles of ADME (Absorption, Distribution, Metabolism, and Excretion) are absent in vitro but paramount in vivo. A compound that potently inhibits its target enzyme in a test tube may never reach that target in the body due to poor absorption, rapid metabolism in the liver, or inability to penetrate the target tissue. Pharmacokinetics (PK), the study of what the body does to a drug, and pharmacodynamics (PD), the relationship between drug concentration and its effect, are the critical disciplines that bridge this chasm.[4] This guide will contextualize the efficacy data for this compound compounds within this essential PK/PD framework.
Part 1: The Foundation of Efficacy - In Vitro Assessment
In vitro testing serves as the initial proving ground, designed to confirm target engagement and cellular activity.[5] For the this compound class, this often involves targeting enzymes critical to disease pathology, such as Histone Deacetylases (HDACs).[6]
Key Mechanism: HDAC Inhibition
Several potent derivatives of this scaffold function as HDAC inhibitors. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression of key genes, including tumor suppressors. By inhibiting HDACs, these compounds can restore normal gene expression patterns, inducing cell cycle arrest and apoptosis in cancer cells.
Mandatory Visualization: Mechanism of HDAC Inhibition
Caption: Simplified pathway of HDAC inhibition by this compound derivatives.
Experimental Protocol: In Vitro HDAC Enzymatic Assay
This protocol outlines a standard method to determine the concentration at which a compound inhibits 50% of an HDAC enzyme's activity (IC₅₀).
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the HDAC enzyme (e.g., recombinant human HDAC3) to the working concentration in assay buffer.
-
Prepare the fluorogenic HDAC substrate solution.
-
-
Assay Plate Setup:
-
In a 96-well microplate, perform serial dilutions of the test compound to create a dose-response curve. Include a positive control (a known HDAC inhibitor like SAHA) and a negative control (DMSO vehicle).
-
Expertise & Experience: The choice of DMSO concentration is critical; it should be kept constant across all wells (typically <1%) to avoid solvent-induced artifacts that could affect enzyme activity.
-
-
Enzyme Reaction:
-
Add the diluted HDAC enzyme to each well containing the test compound or control.
-
Incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Signal Development & Detection:
-
Incubate the plate at 37°C for the reaction to proceed (e.g., 60 minutes).
-
Stop the reaction and generate a fluorescent signal by adding a developer solution.
-
Read the fluorescence intensity on a plate reader.
-
-
Data Analysis:
-
Subtract background fluorescence.
-
Normalize the data to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
-
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, determining the concentration at which a compound reduces cell viability by 50% (IC₅₀).[1]
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., HepG2 liver cancer cells) under standard conditions.[6]
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Trustworthiness: Consistent cell seeding density is paramount for reproducible results, as the observed IC₅₀ can vary with cell concentration.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound-based compound.
-
Treat the cells with the compound dilutions and incubate for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Plot the viability against the log of compound concentration to determine the IC₅₀ value.
-
Part 2: The Reality Check - In Vivo Efficacy Assessment
Positive in vitro data is a prerequisite, but in vivo studies are the true test of a compound's therapeutic potential.[5] These studies, typically conducted in animal models, evaluate not just efficacy but also safety and pharmacokinetics in a whole-organism context.[8]
Key Model: Cell Line-Derived Xenografts (CDX)
The CDX model is a workhorse of preclinical oncology research.[9] It involves implanting human cancer cell lines into immunodeficient mice, which lack an immune system that would otherwise reject the foreign cells.[9] This allows the human tumor to grow, providing a platform to test the effectiveness of anticancer agents.[9][10] While patient-derived xenograft (PDX) models better capture tumor heterogeneity, CDX models are valued for their reproducibility and scalability in early-stage drug screening.[8][11]
Mandatory Visualization: In Vitro to In Vivo Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The importance of pharmacokinetics and pharmacodynamics in antimicrobial drug development and their influence on the success of agents developed to combat resistant gram negative pathogens: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. noblelifesci.com [noblelifesci.com]
- 6. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. xenograft.org [xenograft.org]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. startresearch.com [startresearch.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity and Selectivity of 4-Amino-2-chlorobenzamide Derivatives
Introduction: The Quest for Precision in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment.[2] However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity.[3] Off-target kinase inhibition can lead to unexpected toxicities or polypharmacology, which can be either detrimental or beneficial.[4] Therefore, a comprehensive understanding of an inhibitor's selectivity profile is paramount for the rational design of safe and effective therapeutics.[3][5]
This guide focuses on a promising scaffold, 4-Amino-2-chlorobenzamide, a class of compounds with structural motifs recurrent in kinase inhibitor design.[6] While extensive public data on this specific derivative series is limited, we will present a comparative framework for assessing cross-reactivity and selectivity. This document will detail the necessary experimental workflows, present illustrative data for a hypothetical series of this compound derivatives, and discuss the interpretation of these findings to guide lead optimization. Our objective is to provide researchers, scientists, and drug development professionals with a robust, technically grounded approach to kinase inhibitor profiling.
Designing the Investigation: A Hypothetical Derivative Series
To explore the structure-activity relationship (SAR), we will consider a hypothetical series of this compound derivatives based on a common core structure. Modifications will be systematically introduced at the benzamide nitrogen to probe the effects of sterics and electronics on kinase binding and selectivity.
Core Scaffold: this compound
| Compound ID | R Group (Substitution on Benzamide Nitrogen) |
| ACBD-001 | -H (Parent Compound) |
| ACBD-002 | -CH₃ (Methyl) |
| ACBD-003 | -CH₂CH₃ (Ethyl) |
| ACBD-004 | -Cyclopropyl |
| ACBD-005 | -Phenyl |
| ACBD-006 | -CH₂(4-fluorophenyl) |
Experimental Workflow: From Broad Screening to Quantitative Profiling
A tiered approach is often the most efficient strategy for characterizing kinase inhibitor selectivity.[4] We begin with a broad, single-concentration screen to identify potential targets, followed by more detailed dose-response studies for the most promising hits.
Caption: A tiered workflow for kinase inhibitor selectivity profiling.
Methodologies for Selectivity Profiling
A variety of robust methods are available for assessing kinase inhibitor selectivity, each with its own advantages.[7] For our hypothetical study, we will focus on a luminescence-based biochemical assay, which is a common and high-throughput method.[6]
Protocol: Luminescence-Based Kinase Inhibition Assay
This assay quantifies the amount of ATP remaining after a kinase-catalyzed phosphorylation reaction. A decrease in luminescence indicates higher kinase activity, as more ATP is consumed.
Materials:
-
Recombinant human kinases
-
Kinase-specific peptide substrates
-
ATP
-
Kinase reaction buffer (e.g., Kinase-Glo®)
-
Test compounds (ACBD derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the ACBD derivatives and control compounds in kinase reaction buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Kinase Reaction Setup: In a 96-well plate, add the recombinant kinase enzyme to each well.
-
Inhibitor Addition: Add the diluted test compounds to the wells. Include a vehicle control (DMSO only) and a positive control inhibitor.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Signal Detection: Add the Kinase-Glo® reagent to stop the kinase reaction and generate a luminescent signal.
-
Measurement: Measure the luminescence in each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Comparative Selectivity Profile: Hypothetical Data
To illustrate the process, the following table presents hypothetical IC₅₀ values for our ACBD derivatives against a panel of representative kinases. This data is designed to showcase varying degrees of potency and selectivity.
Table 1: Comparative Kinase Inhibition Profile (IC₅₀ in nM)
| Kinase | ACBD-001 | ACBD-002 | ACBD-003 | ACBD-004 | ACBD-005 | ACBD-006 | Staurosporine (Control) |
| Target Kinase A | 150 | 25 | 45 | 15 | 80 | 8 | 5 |
| Off-Target Kinase B | >10,000 | 800 | 1,200 | 500 | 2,500 | 350 | 10 |
| Off-Target Kinase C | 2,500 | 500 | 750 | 300 | 1,000 | 150 | 2 |
| Off-Target Kinase D | >10,000 | >10,000 | >10,000 | 8,000 | >10,000 | 5,000 | 20 |
Data is hypothetical and for illustrative purposes only.
Interpreting the Data: Structure-Activity Relationships (SAR)
-
Importance of the Benzamide Nitrogen Substituent: The parent compound, ACBD-001, shows weak activity. Alkylation of the benzamide nitrogen (ACBD-002, ACBD-003, ACBD-004) significantly improves potency against Target Kinase A.
-
Optimal Substituent Size: The cyclopropyl group (ACBD-004) and the methyl group (ACBD-002) appear to be more favorable than the slightly larger ethyl group (ACBD-003), suggesting a defined pocket for this substituent.
-
Steric Hindrance: The bulky phenyl group (ACBD-005) reduces potency, likely due to steric clashes within the binding site.
-
Enhanced Potency and Selectivity: The introduction of a 4-fluorophenylmethyl group (ACBD-006) results in the most potent inhibitor of Target Kinase A. This modification also demonstrates improved selectivity over Off-Target Kinases B and C compared to other potent analogs like ACBD-004. The fluorine atom may be forming a favorable interaction with the protein.
-
Selectivity Profile: While ACBD-006 is the most potent and selective compound in this series, it still exhibits some activity against Off-Target Kinase C. This highlights the importance of profiling against a broad kinase panel to identify potential off-target liabilities.[4] In contrast, Staurosporine, a non-selective kinase inhibitor, shows potent activity against all tested kinases.[6]
Visualizing the Mechanism: Inhibition of a Signaling Pathway
Kinase inhibitors typically act by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.
Conclusion and Future Directions
This guide provides a comprehensive framework for evaluating the cross-reactivity and selectivity of novel kinase inhibitors, using a hypothetical series of this compound derivatives as an example. The systematic profiling of these compounds, from broad screening to detailed IC₅₀ determination, is essential for elucidating structure-activity relationships and identifying candidates with the desired potency and selectivity.[2][8]
Our illustrative data suggests that modifications to the benzamide nitrogen of the this compound scaffold can significantly impact both potency and selectivity. The hypothetical lead compound, ACBD-006, demonstrates the potential for developing highly potent and selective inhibitors from this chemical series.
The next logical steps in a real-world drug discovery program would involve:
-
Expanding the kinase panel to cover a larger portion of the kinome.
-
Confirming target engagement in a cellular context using techniques like CETSA or NanoBRET™.[5]
-
Assessing the effect of lead compounds on downstream signaling pathways and cellular phenotypes, such as proliferation and apoptosis.[9]
By combining rigorous biochemical profiling with cellular validation, researchers can build a comprehensive understanding of their compounds' biological activity and make informed decisions to advance the most promising candidates toward clinical development.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Valsasina, B., Kalisz, H., & Isacchi, A. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert review of proteomics, 1(3), 253-264.
- Fedorov, O., Müller, S., & Knapp, S. (2010). The (un)targeted cancer kinome.
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- Akopyan, K., Silkin, A., Mkhitaryan, S., Avetisyan, A., Karapetyan, A., & Stepanyan, G. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Pharmaceuticals, 15(3), 305.
Sources
- 1. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinase selectivity profiling by inhibitor affinity chromatography | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to PARP Inhibitors: Benchmarking Olaparib and its Alternatives as Chemical Probes
For researchers, scientists, and drug development professionals navigating the landscape of DNA damage response (DDR) research, the selection of a precise and well-characterized chemical probe is paramount. This guide provides an in-depth comparative analysis of Olaparib, a foundational benzamide-containing Poly(ADP-ribose) polymerase (PARP) inhibitor, and its key alternatives. By examining their performance based on critical experimental data, this document aims to empower researchers to make informed decisions for their specific experimental needs.
The Critical Role of PARP Inhibition in Modern Research
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes central to the DNA damage response, particularly in the repair of single-strand breaks (SSBs). The inhibition of PARP enzymes has emerged as a powerful therapeutic strategy, especially in cancers with deficiencies in other DNA repair pathways, such as those harboring BRCA1 or BRCA2 mutations. This concept, known as synthetic lethality, has propelled PARP inhibitors to the forefront of cancer therapy and has made them invaluable tools for basic research into DNA repair, genome integrity, and cancer biology.[1][2]
A high-quality chemical probe for PARP must exhibit not only high potency but also selectivity for its intended target(s) to avoid confounding off-target effects. This guide will dissect the performance of Olaparib and other widely used PARP inhibitors—Veliparib, Niraparib, Rucaparib, and Talazoparib—across key performance indicators.
Mechanism of Action: Beyond Catalytic Inhibition
The primary mechanism of action for PARP inhibitors is the competitive inhibition of the binding of NAD+ to the catalytic domain of PARP enzymes, primarily PARP1 and PARP2.[3] This prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of other DNA repair factors to the site of damage.
However, a critical and differentiating aspect of these inhibitors is their ability to "trap" PARP enzymes on DNA. This trapping of the PARP-DNA complex is a more cytotoxic lesion than the inhibition of PAR synthesis alone, as it can lead to the collapse of replication forks and the formation of double-strand breaks.[1][4] The potency of PARP trapping varies significantly among different inhibitors and is a key consideration when selecting a probe for studies where cytotoxicity is the primary endpoint.
Comparative Analysis of Leading PARP Inhibitor Probes
The ideal chemical probe offers a balance of high potency, selectivity for the target of interest, and minimal off-target effects. The following sections and tables provide a detailed comparison of Olaparib and its alternatives based on these critical parameters.
Biochemical Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) in biochemical assays provides a direct measure of a compound's potency against its purified target enzyme.
| Chemical Probe | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference(s) |
| Olaparib | 1-19 | 1-251 | [3] |
| Veliparib | ~5.2 | ~2.9 | [5] |
| Niraparib | 2-35 | 2-15.3 | [3] |
| Rucaparib | 0.8-3.2 | ~28.2 | [3] |
| Talazoparib | ~0.57 | - | [6] |
Note: IC50 values can vary depending on the specific assay conditions.
PARP Trapping Potency
The ability to trap PARP-DNA complexes is a key determinant of the cytotoxic potential of these inhibitors.
| Chemical Probe | Relative PARP Trapping Potency | Reference(s) |
| Olaparib | Moderate | [1][4] |
| Veliparib | Weak | [1][4] |
| Niraparib | High | [7] |
| Rucaparib | Moderate-High | [7] |
| Talazoparib | Very High (most potent) | [4][6][7] |
Selectivity Profile
Selectivity is crucial for attributing observed biological effects to the inhibition of the intended target. While most clinical PARP inhibitors target both PARP1 and PARP2, their activity against other PARP family members and unrelated proteins, such as kinases, can differ significantly.
-
Olaparib and Veliparib are generally considered to be highly selective for PARP1 and PARP2 with minimal off-target kinase activity.[8][9]
-
Niraparib and Rucaparib have been shown to inhibit several kinases at concentrations that are achievable in cellular and in vivo experiments, which could contribute to their biological effects and side-effect profiles.[9][10][11]
-
Talazoparib is an extremely potent PARP1/2 inhibitor, and while it has a favorable selectivity profile, its high potency necessitates careful dose selection to avoid off-target effects.[12]
The choice of inhibitor should, therefore, be guided by the experimental question. For studies aiming to dissect the specific roles of PARP1/2, a highly selective inhibitor like Olaparib or Veliparib may be preferable. If maximizing cytotoxicity is the goal, a potent PARP trapper like Talazoparib could be the optimal choice, with the caveat of potential off-target effects at higher concentrations.
Experimental Protocols for Benchmarking PARP Inhibitors
To ensure the trustworthiness and reproducibility of research findings, it is essential to employ robust and validated experimental protocols. The following are detailed step-by-step methodologies for key assays used to characterize and compare PARP inhibitors.
Biochemical PARP Activity Assay (AlphaLISA)
This assay measures the enzymatic activity of PARP1 by detecting the product of the PARylation reaction in a homogeneous, no-wash format.
Principle: A biotinylated histone substrate is PARylated by the PARP1 enzyme using NAD+. The resulting PAR chains are detected by an anti-PAR antibody conjugated to an acceptor bead, while the biotinylated histone is captured by a streptavidin-coated donor bead. In the presence of an inhibitor, PARylation is reduced, leading to a decrease in the AlphaLISA signal.
Methodology:
-
Reagent Preparation:
-
Prepare a 5X assay buffer containing the necessary salts and detergents.
-
Dilute the PARP1 enzyme, biotinylated histone H1 substrate, and NAD+ to their working concentrations in 1X assay buffer.
-
Prepare serial dilutions of the PARP inhibitors to be tested.
-
-
Enzymatic Reaction:
-
To a 384-well ProxiPlate, add 2.5 µL of the PARP inhibitor dilution (or vehicle control).
-
Add 5 µL of the PARP1 enzyme/biotinylated histone H1 substrate mix.
-
Initiate the reaction by adding 2.5 µL of the NAD+ solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µL of the AlphaLISA acceptor beads conjugated with the anti-PAR antibody.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of the streptavidin-coated donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the IC50 values by fitting the dose-response curves using a suitable software.[13]
-
Experimental Workflow for AlphaLISA PARP Assay
Caption: Workflow for a PARP biochemical activity assay using AlphaLISA technology.
Cellular Target Engagement Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify that a compound binds to its intended target within the complex environment of a living cell.
Principle: The binding of a ligand (e.g., a PARP inhibitor) to its target protein stabilizes the protein, making it more resistant to thermal denaturation. This change in thermal stability can be quantified by measuring the amount of soluble protein remaining after heating the cells to a specific temperature.
Methodology:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of the PARP inhibitor or vehicle control for a defined period (e.g., 1 hour).
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, leaving one sample at room temperature as a control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing the stabilized protein) from the precipitated denatured proteins by centrifugation.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Detection:
-
Analyze the amount of soluble PARP1 in the supernatant by Western blotting, ELISA, or other protein quantification methods.
-
-
Data Analysis:
CETSA® Experimental Workflow
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA®).
PARP Trapping Assay (Fluorescence Polarization)
This assay quantifies the ability of an inhibitor to trap PARP1 on a DNA substrate.
Principle: A fluorescently labeled DNA oligonucleotide is used as a probe. When PARP1 binds to the DNA, the resulting complex has a higher molecular weight and tumbles more slowly in solution, leading to a high fluorescence polarization (FP) signal. In the presence of NAD+, PARP1 auto-PARylates and dissociates from the DNA, resulting in a low FP signal. An inhibitor that traps PARP1 on the DNA will prevent this dissociation, thus maintaining a high FP signal.
Methodology:
-
Reagent Preparation:
-
Prepare a 5X assay buffer.
-
Dilute the fluorescently labeled DNA probe, PARP1 enzyme, and NAD+ to their working concentrations.
-
Prepare serial dilutions of the PARP inhibitors.
-
-
Assay Protocol:
-
To a black 384-well plate, add the inhibitor dilutions or vehicle control.
-
Add the PARP1 enzyme and the fluorescent DNA probe.
-
Incubate for a short period to allow for PARP1-DNA binding.
-
Initiate the reaction by adding NAD+.
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
PARP Trapping Mechanism
Caption: The principle of a fluorescence polarization-based PARP trapping assay.
Conclusion and Future Perspectives
The selection of a chemical probe for PARP research requires a nuanced understanding of its biochemical and cellular properties. Olaparib stands as a robust and well-characterized probe with high selectivity for PARP1 and PARP2. For applications where maximizing cytotoxicity through PARP trapping is desired, Talazoparib offers unparalleled potency. Veliparib provides a valuable tool for studies where minimal PARP trapping is preferred, allowing for the decoupling of catalytic inhibition from trapping-mediated cytotoxicity. Niraparib and Rucaparib, while potent PARP inhibitors, exhibit off-target kinase activities that must be considered in the interpretation of experimental results.
The continued development of novel and more selective chemical probes, including those targeting other members of the PARP family, will be instrumental in further dissecting the complex roles of these enzymes in cellular physiology and disease. By employing the rigorous benchmarking and experimental approaches outlined in this guide, researchers can confidently select the most appropriate tool to advance their scientific inquiries.
References
-
Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588-5599. [Link]
-
Reaction Biology. (n.d.). NanoBRET TE PARP1 Assay Service. Retrieved from [Link]
-
Antolin, A. A., & Mestres, J. (2014). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget, 5(10), 3033–3038. [Link]
-
BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158. [Link]
-
Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action. Science Translational Medicine, 8(362), 362ps17. [Link]
-
The Chemical Probes Portal. (n.d.). Talazoparib. Retrieved from [Link]
-
Thorsell, A. G., et al. (2017). Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets. ACS Chemical Biology, 12(1), 105–115. [Link]
-
Di Rella, F., et al. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 13(8), 1843. [Link]
-
Gupte, R., & Gunda, V. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2119455119. [Link]
-
Antolin, A. A., & Mestres, J. (2014). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget, 5(10), 3033–3038. [Link]
-
Murai, J., & Pommier, Y. (2015). O6.1 * Classification of PARP inhibitors based on PARP trapping and catalytic inhibition, and rationale for combinations. Annals of Oncology, 26(suppl_6), vi6. [Link]
-
Zandar, M. A., et al. (2023). Comprehensive selectivity profile of PARP inhibitors. bioRxiv. [Link]
-
Thorsell, A. G., et al. (2017). Selectivity profile of the poly(ADP-ribose) polymerase (PARP) inhibitor, A-966492. bioRxiv. [Link]
-
Di Rella, F., et al. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 13(8), 1843. [Link]
-
Thorsell, A. G., et al. (2017). Selectivity profile of the poly(ADP-ribose) polymerase (PARP) inhibitor, A-966492. bioRxiv. [Link]
-
The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
-
Antolin, A. A., & Mestres, J. (2014). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget, 5(10), 3033–3038. [Link]
-
BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP2. Retrieved from [Link]
-
Shaw, J., et al. (2019). A CETSA HT assay to screen for intracellular PARP1 target engagement. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 936-946. [Link]
-
Almqvist, H., et al. (2016). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. ACS Chemical Biology, 11(12), 3376–3384. [Link]
-
BPS Bioscience. (n.d.). PARPtrap™ Combo Assay Kit for PARP1 and PARP2. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. Retrieved from [Link]
-
Murai, J., et al. (2014). Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib. Molecular Cancer Therapeutics, 13(2), 433–443. [Link]
-
Kotian, A., et al. (2024). IC50 values of AML and ALL cell lines treated with talazoparib, olaparib or veliparib as single agent. Journal of Translational Medicine, 22(1), 1062. [Link]
-
BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. Retrieved from [Link]
-
ResearchGate. (n.d.). Selectivity of PARP inhibitors. Published IC50 values of PARP inhibitors that have been tested against multiple PARPs. Retrieved from [Link]
-
ResearchGate. (n.d.). Cellular thermal shift assay (CETSA®) for in-cell PARP-1 target engagement. Retrieved from [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PARP1 Homogenous Assay Kit. Retrieved from [Link]
-
Wang, S., et al. (2022). Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy. Journal of the American Chemical Society, 144(1), 323-333. [Link]
-
Stewart, R. A., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Technology, 27(1), 58-67. [Link]
Sources
- 1. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Publications — CETSA [cetsa.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Reproducibility of Synthetic Protocols for 4-Amino-2-chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-chlorobenzamide is a key structural motif and a versatile building block in medicinal chemistry and drug discovery. Its substituted benzamide scaffold is present in a variety of pharmacologically active compounds. The reliable and reproducible synthesis of this intermediate is therefore of critical importance for the advancement of research and development in this field. This guide provides an in-depth comparison of the most common synthetic protocols for this compound, with a focus on reproducibility, yield, purity, and scalability. We will delve into the causality behind experimental choices, provide self-validating systems for each protocol, and support our claims with experimental data and authoritative references.
Comparison of Synthetic Strategies
Two primary synthetic strategies for the preparation of this compound have been established and are compared below: a two-step synthesis commencing from 2-chloro-4-nitrobenzoic acid, and a more direct approach involving the reduction of 2-chloro-4-nitrobenzamide. A third, less common, but high-yielding method is also discussed.
| Synthetic Strategy | Starting Material | Key Steps | Reported Yield | Purity | Scalability |
| Protocol 1 | 2-Chloro-4-nitrobenzoic acid | 1. Reduction of the nitro group. 2. Amidation of the carboxylic acid. | Good to Excellent | High | Good |
| Protocol 2 | 2-Chloro-4-nitrobenzamide | 1. Reduction of the nitro group. | Good | Good | Moderate |
| Protocol 3 | m-Chlorophenylurea | 1. Microwave-assisted Fries rearrangement. | 94%[1] | High[1] | Lab-scale |
Protocol 1: Two-Step Synthesis from 2-Chloro-4-nitrobenzoic Acid
This is the most widely employed and arguably the most versatile route for the synthesis of this compound. The strategy involves two distinct chemical transformations: the reduction of the nitro group to an amine, followed by the conversion of the carboxylic acid to a primary amide.
Logical Workflow
Caption: Workflow for the two-step synthesis of this compound.
Expertise & Experience: Causality Behind Experimental Choices
The two-step approach offers excellent control over the synthesis. The reduction of the nitro group is typically performed first, as the resulting amino group is less susceptible to deactivation during the subsequent amidation step. The choice of reducing agent in Step 1 is critical. Tin(II) chloride in hydrochloric acid is a classic and robust method, though the workup can be tedious due to the formation of tin salts.[2] Catalytic hydrogenation offers a cleaner alternative, often providing higher purity of the intermediate, but requires specialized equipment.[2]
For the amidation step, the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride is a standard and effective procedure. The subsequent reaction with ammonia or ammonium hydroxide yields the desired primary amide. Careful control of temperature during the addition of the acyl chloride to the ammonia solution is crucial to minimize hydrolysis of the acyl chloride, which would lead to the reformation of the carboxylic acid.
Experimental Protocol
Step 1: Synthesis of 4-Amino-2-chlorobenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-4-nitrobenzoic acid (1.0 eq) in ethanol.
-
Reduction: To this suspension, add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid.[2]
-
Reaction: Heat the mixture to reflux (approximately 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully neutralize the acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.
-
Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Amino-2-chlorobenzoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
-
Acyl Chloride Formation: In a dry round-bottom flask under an inert atmosphere, suspend 4-Amino-2-chlorobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane. Add thionyl chloride (2-3 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by the cessation of gas evolution and TLC.
-
Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-amino-2-chlorobenzoyl chloride.
-
Amidation: In a separate flask, prepare a solution of concentrated ammonium hydroxide. Cool this solution in an ice bath.
-
Reaction: Dissolve the crude acyl chloride in a minimal amount of an anhydrous solvent (e.g., THF) and add it dropwise to the cold ammonium hydroxide solution with vigorous stirring.
-
Work-up and Purification: Stir the reaction mixture for 1-2 hours at 0 °C. Collect the precipitated solid by filtration, wash with cold water, and dry to afford this compound. The product can be further purified by recrystallization.
Trustworthiness: Self-Validating System
-
TLC Analysis: Monitor the progress of both steps by TLC. The disappearance of the starting material and the appearance of a new spot with a different Rf value will indicate the progression of the reaction.
-
Spectroscopic Analysis: The final product should be characterized by spectroscopic methods to confirm its identity and purity.
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons, an amino group singlet, and two amide proton signals.
-
¹³C NMR (DMSO-d₆, 100 MHz): Expect signals for the carbonyl carbon, and six aromatic carbons.
-
IR (KBr): Characteristic peaks for N-H stretching of the amino and amide groups, C=O stretching of the amide, and C-Cl stretching.
-
Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of this compound (171.03 g/mol ).
-
Protocol 2: Reduction of 2-Chloro-4-nitrobenzamide
This protocol offers a more direct route to the final product by performing the amidation step prior to the nitro group reduction. This can be advantageous in terms of step economy.
Logical Workflow
Caption: Workflow for the microwave-assisted synthesis of this compound.
Expertise & Experience: Causality Behind Experimental Choices
The Fries rearrangement is a powerful tool for the synthesis of hydroxyaryl ketones or, in this case, aminoaryl amides. The use of microwave irradiation can dramatically reduce reaction times and often leads to higher yields compared to conventional heating. The Lewis acid catalyst, aluminum trichloride, is essential for promoting the rearrangement. This method is particularly attractive for rapid, small-scale syntheses.
Experimental Protocol
A reported procedure involves the reaction of m-chlorophenylurea with aluminum trichloride under microwave irradiation for a very short duration (0.075 hours), affording the product in a high yield of 94%. [1]
Trustworthiness: Self-Validating System
As with the other protocols, validation relies on thorough analytical characterization of the final product using techniques such as NMR, IR, and mass spectrometry to confirm the structure and assess purity. The high reported yield provides a strong benchmark for reproducibility.
Conclusion
The synthesis of this compound can be reliably achieved through several distinct protocols. The two-step synthesis from 2-chloro-4-nitrobenzoic acid (Protocol 1) is a robust and scalable method that offers excellent control over the process. The direct reduction of 2-chloro-4-nitrobenzamide (Protocol 2) is a more convergent approach that can be advantageous in terms of step economy. For rapid, lab-scale synthesis, the microwave-assisted Fries rearrangement (Protocol 3) presents a high-yielding alternative.
The choice of the most appropriate protocol will depend on the specific requirements of the researcher, including the desired scale, available equipment, and cost considerations. By carefully following the detailed experimental procedures and employing the outlined self-validating measures, researchers can confidently and reproducibly synthesize this compound for their drug discovery and development endeavors.
References
-
Spectroscopic data for 4-chlorobenzamide can be found on PubChem, which can serve as a reference for the benzamide moiety. PubChem. (URL: [Link])
Sources
Introduction: The Benzamide Scaffold in Neuropharmacology
Substituted benzamides represent a cornerstone in the development of atypical antipsychotic drugs, primarily targeting the dopamine D2 receptor.[1][2] Compounds such as amisulpride and sulpiride have demonstrated clinical efficacy in treating schizophrenia, attributed to their selective antagonism of D2 and D3 dopamine receptors.[3][4][5] The therapeutic effects of these agents are rooted in their ability to modulate dopaminergic neurotransmission, which is often dysregulated in psychotic disorders.[6][7] This guide provides a framework for the functional characterization of a lesser-known compound, 4-Amino-2-chlorobenzamide, in direct comparison with the well-established atypical antipsychotics, Amisulpride and Nemonapride.
Nemonapride is a potent D2 and serotonin 5-HT2A receptor antagonist, exemplifying the polypharmacology often sought in modern antipsychotic drug development.[6][7][8][9] Amisulpride, in contrast, exhibits high selectivity for D2 and D3 receptors, with its clinical utility in treating both positive and negative symptoms of schizophrenia being well-documented.[3][4] this compound, while sharing the core benzamide structure, is not extensively characterized in the public domain, making it an ideal candidate to illustrate the experimental workflows used to elucidate the pharmacological profile of a novel compound.[10][11][12]
This guide will detail the experimental design and execution of two key functional assays: a cAMP inhibition assay to assess G-protein pathway engagement and a β-arrestin recruitment assay to probe for functional selectivity. By employing these assays, we can build a comprehensive pharmacological profile of this compound and draw meaningful comparisons to the established drugs, Amisulpride and Nemonapride.
Comparative Analysis of Benzamide Structures
The subtle structural differences between these benzamides are predicted to have a significant impact on their receptor affinity and functional activity.
| Compound Name | Chemical Structure | Key Structural Features |
| This compound | C1=CC(=C(C=C1N)Cl)C(=O)N | A simple substituted benzamide with an amino group at the 4-position and a chlorine atom at the 2-position. The lack of a complex side chain suggests it may have a different binding mode or lower affinity compared to the other compounds. |
| Amisulpride | O=C(NC[C@H]1N(CC)CCC1)C2=CC(S(=O)(=O)CC)=C(N)C=C2OC | Features a sulfonyl group and an ethylpyrrolidine side chain, which are crucial for its high affinity and selectivity for D2/D3 receptors.[2][3] |
| Nemonapride | O=C(NC1CCN(C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C4=C(Cl)C=C(N)C=C4OC | Possesses a more complex piperidinyl structure with a diphenylmethyl moiety, contributing to its potent D2 and 5-HT2A receptor antagonism.[6][7][8] |
Experimental Design: A Two-Pronged Approach to Functional Characterization
To comprehensively compare the functional properties of these benzamides, we will employ two distinct cell-based assays that interrogate different aspects of dopamine D2 receptor signaling. The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[13][14] Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[15][16][17] Additionally, like many GPCRs, the activated D2 receptor can recruit β-arrestin proteins, which mediate receptor desensitization and can also initiate G-protein independent signaling cascades.[18][19]
Our experimental strategy will therefore involve:
-
cAMP Inhibition Assay: To quantify the ability of each benzamide to antagonize dopamine-mediated inhibition of cAMP production. This assay directly measures the impact of the compounds on the canonical G-protein signaling pathway.
-
β-Arrestin Recruitment Assay: To determine if the benzamides differ in their ability to block dopamine-induced β-arrestin recruitment to the D2 receptor. This will provide insights into potential functional selectivity or "biased agonism".[20]
Figure 2: cAMP Inhibition Assay Workflow.
Detailed Experimental Protocol: β-Arrestin Recruitment Assay
This assay will be performed using a commercially available system, such as the PathHunter® β-arrestin assay from DiscoverX. [18][21]This technology utilizes enzyme fragment complementation to generate a chemiluminescent signal upon β-arrestin recruitment to the GPCR. [18] Materials:
-
U2OS cells stably co-expressing the human dopamine D2 receptor fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor tag (PathHunter® D2 cells)
-
Opti-MEM I Reduced Serum Medium
-
Dopamine hydrochloride
-
This compound, Amisulpride, Nemonapride
-
PathHunter® detection reagents
-
384-well white opaque microplates
Procedure:
-
Cell Plating:
-
Follow the manufacturer's protocol for thawing and plating the PathHunter® D2 cells.
-
Typically, cells are plated in a 384-well plate and incubated overnight at 37°C in a humidified atmosphere of 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare stock solutions and serial dilutions of the benzamide compounds as described for the cAMP assay.
-
Add 2.5 µL of the diluted compounds to the cell plate.
-
-
Agonist Stimulation:
-
Prepare a solution of dopamine at its EC80 concentration (predetermined in an agonist-mode β-arrestin assay).
-
Add 2.5 µL of the dopamine solution to all wells except the "no agonist" control wells.
-
Incubate the plate at 37°C for 90 minutes.
-
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature for 10-15 minutes.
-
Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions.
-
Add the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Read the chemiluminescent signal on a plate reader.
-
Normalize the data and perform a four-parameter logistic curve fit to determine the IC50 values, as described for the cAMP assay.
-
Figure 3: β-Arrestin Recruitment Assay Workflow.
Expected Results and Interpretation
The data from these two assays will allow for a robust, head-to-head comparison of the three benzamide compounds.
Hypothetical Data Summary:
| Compound | cAMP Assay IC50 (nM) | β-Arrestin Assay IC50 (nM) | Bias Factor (vs. Amisulpride) |
| This compound | >10,000 | >10,000 | N/A |
| Amisulpride | 25 | 30 | 1.0 |
| Nemonapride | 5 | 15 | 0.4 |
Interpretation of Hypothetical Data:
-
This compound: In this hypothetical scenario, this compound shows no significant activity in either assay at concentrations up to 10 µM. This would strongly suggest that it is not a potent dopamine D2 receptor antagonist and that the simple benzamide core with 2-chloro and 4-amino substitutions is insufficient for high-affinity binding. This highlights the importance of the more complex side chains present in Amisulpride and Nemonapride for their pharmacological activity. [22][23]
-
Amisulpride: The low nanomolar IC50 values in both the cAMP and β-arrestin assays are consistent with its known potent and balanced antagonism at the D2 receptor. [3][24]The similar potencies in both assays suggest that it does not exhibit significant bias towards either the G-protein or β-arrestin pathway.
-
Nemonapride: Nemonapride is expected to be more potent than Amisulpride in the cAMP assay, reflecting its high affinity for the D2 receptor. [8][9]A slightly lower potency in the β-arrestin assay compared to the cAMP assay could indicate a degree of G-protein bias. The bias factor, calculated relative to the reference compound Amisulpride, would quantify this difference. A bias factor less than 1 would suggest a preference for the G-protein pathway.
Conclusion and Future Directions
This guide outlines a comprehensive and robust strategy for the functional characterization and comparison of benzamide compounds targeting the dopamine D2 receptor. By employing both cAMP and β-arrestin recruitment assays, researchers can move beyond simple affinity measurements to understand the functional consequences of receptor binding.
The hypothetical results for this compound underscore the critical role of specific structural motifs in conferring high-affinity and potent antagonism at the D2 receptor. While the core benzamide scaffold is a valuable starting point, extensive structure-activity relationship (SAR) studies are necessary to develop clinically effective drugs like Amisulpride and Nemonapride. [22] Future studies on novel benzamide compounds should also include:
-
Receptor Selectivity Profiling: Assessing activity against other dopamine receptor subtypes (D1, D3, D4, D5), serotonin receptors (especially 5-HT2A and 5-HT1A), and other off-target receptors to build a complete selectivity profile. [2][23]* In Vivo Models: Promising compounds should be advanced to in vivo animal models of psychosis to evaluate their efficacy and potential for side effects, such as catalepsy. [22]* Enantiomeric Separation and Testing: For chiral compounds like Amisulpride, it is crucial to characterize the individual enantiomers, as they can exhibit different pharmacological properties. [2] By following the principles and protocols outlined in this guide, researchers can effectively characterize novel chemical entities and contribute to the development of the next generation of neuropsychiatric therapeutics.
References
-
Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI. (2017, November 20). Available from: [Link]
-
What is the mechanism of Nemonapride? - Patsnap Synapse. (2024, July 17). Available from: [Link]
-
What is Nemonapride used for? - Patsnap Synapse. (2024, June 14). Available from: [Link]
-
cAMP Assays in GPCR Drug Discovery - PubMed. (n.d.). Available from: [Link]
-
ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023, November 6). Available from: [Link]
-
Why Study GPCR Arrestin Recruitment? - Eurofins DiscoverX. (n.d.). Available from: [Link]
-
Application of β Arrestin Assays to the Orphan GPCR World - YouTube. (2017, December 7). Available from: [Link]
-
beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed. (n.d.). Available from: [Link]
-
Nemonapride - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.). Available from: [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017, November 20). Available from: [Link]
-
Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics - PubMed. (n.d.). Available from: [Link]
-
Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists - PMC - PubMed Central. (n.d.). Available from: [Link]
-
Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors - PubMed. (n.d.). Available from: [Link]
-
The story of antipsychotics: Past and present - PMC - NIH. (n.d.). Available from: [Link]
-
D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. (n.d.). Available from: [Link]
-
Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays - PubMed. (n.d.). Available from: [Link]
-
cAMP Measurement for Antagonists of a G αs -Coupled Receptor. An... - ResearchGate. (n.d.). Available from: [Link]
-
Chemical structure - biological activity relationship in the group of benzamide compounds II. (2025, August 6). Available from: [Link]
-
Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PubMed Central. (n.d.). Available from: [Link]
-
Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 - PMC - NIH. (2019, August 15). Available from: [Link]
-
Update on the management of symptoms in schizophrenia: focus on amisulpride - NIH. (n.d.). Available from: [Link]
-
Structures of benzamide drugs (only the racemic form of each drug is shown). (n.d.). Available from: [Link]
-
Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review - International Journal of Pharma Sciences and Research. (2014, December 12). Available from: [Link]
-
Sulpiride and AmiSulpiride is there a a clinical difference - SeragPsych. (2025, May 23). Available from: [Link]
-
New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators - PubMed. (n.d.). Available from: [Link]
-
List of Atypical Antipsychotics + Uses, Types & Side Effects - Drugs.com. (2023, April 14). Available from: [Link]
-
Atypical antipsychotic - Wikipedia. (n.d.). Available from: [Link]
-
Amisulpride, Sultopride and Sulpiride: Comparison of Conformational and Physico-Chemical Properties | Request PDF - ResearchGate. (n.d.). Available from: [Link]
-
This compound | C7H7ClN2O | CID 11435193 - PubChem. (n.d.). Available from: [Link]
-
Dopamine D2 Receptors and Dopamine Metabolism. Relationship Between Biochemical and Behavioural Effects of Substituted Benzamide Drugs - PubMed. (n.d.). Available from: [Link]
-
Amisulpride and Sulpiride in the Treatment of Psychosis - ResearchGate. (2025, November 1). Available from: [Link]
-
CAS No : 211374-81-1| Chemical Name : this compound | Pharmaffiliates. (n.d.). Available from: [Link]
-
Potent dopamine D2 receptor antagonists designed by Pierre Fabre for use in schizophrenia. (2000, July 10). Available from: [Link]
-
Dopamine D2 receptors selectively labeled by a benzamide neuroleptic: [3H]-YM-09151-2 - PubMed. (n.d.). Available from: [Link]
-
A Randomized, Double-blind, Comparison of the Efficacy and Safety of Amisulpride Versus Low-dose Amisulpride Plus Low-dose Sulpiride in the Treatment of Schizophrenia - ClinicalTrials.gov. (n.d.). Available from: [Link]
-
Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One - Research journals. (n.d.). Available from: [Link]
-
4-Amino-2-(aryl)-butylbenzamides and Their conformationally constrained analogues. Potent antagonists of the human neurokinin-2 (NK(2)) receptor - PubMed. (n.d.). Available from: [Link]
-
Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed. (n.d.). Available from: [Link]
- Novel photoaffinity label for the dopamine D2 receptor: synthesis of 4-azido-5-iodo-2-methoxy-N-[1-(phenylmethyl) - PubMed. (n.d.). Available from: https://pubmed.ncbi.nlm.nih.gov/2860177/77/
Sources
- 1. The story of antipsychotics: Past and present - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on the management of symptoms in schizophrenia: focus on amisulpride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. seragpsych.com [seragpsych.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Nemonapride? [synapse.patsnap.com]
- 7. What is Nemonapride used for? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound | C7H7ClN2O | CID 11435193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. innoprot.com [innoprot.com]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Why Study GPCR Arrestin Recruitment? [discoverx.com]
- 20. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 22. Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Amino-2-chlorobenzamide
Foundational Knowledge: Understanding the Compound and Its Risks
4-Amino-2-chlorobenzamide (CAS No: 211374-81-1) is a halogenated aromatic amine derivative.[1][2] Due to its chemical structure, which includes a chlorinated benzene ring and an amino group, it is imperative to handle this compound and its waste with a comprehensive understanding of its potential hazards. While a specific, detailed Safety Data Sheet (SDS) can be elusive, data from structurally analogous compounds and general principles for managing hazardous laboratory chemicals provide a robust framework for its safe handling and disposal.[3]
This guide is built on the principle that all chemical waste must be handled as hazardous unless proven otherwise. For this compound, its classification as a halogenated organic compound necessitates specific disposal pathways to mitigate risks to human health and the environment.[4][5]
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, a thorough risk assessment is critical. Based on available data, this compound should be treated as a hazardous substance.[3]
Potential Hazard Profile:
-
Skin Irritation: May cause skin irritation or an allergic skin reaction.[2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2][3]
Mandatory Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE is required when handling this compound in any form (solid or solution):
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[6] | Protects against splashes of solutions or airborne dust particles that can cause severe eye irritation. |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber.[3][4] | Prevents direct skin contact, which can lead to irritation or allergic reactions. Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | A laboratory coat or other protective clothing. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A suitable respirator is recommended if working with the powder outside of a chemical fume hood or in poorly ventilated areas.[3] | Minimizes the risk of inhaling dust particles that can cause respiratory tract irritation. |
The Core Protocol: Step-by-Step Disposal Procedures
The disposal of this compound must be managed as a regulated hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[4][7]
Step 1: Waste Identification and Segregation
-
Classification: this compound waste is classified as hazardous chemical waste, specifically as a halogenated organic compound.[4][5][7]
-
Segregation: It is crucial to keep this waste stream separate from others. Do not mix this compound waste with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[8] It is also incompatible with strong oxidizing and reducing agents.[7]
Step 2: Proper Containerization
-
Primary Container Selection: Use a designated, leak-proof container with a secure, screw-on cap that is chemically compatible with the waste.[3][9]
-
Solid Waste: Collect solid this compound waste, along with any contaminated materials (e.g., weighing papers, pipette tips, gloves), in a clearly labeled, sealed container.[3]
-
Liquid Waste (Solutions): If the compound is in a solution, collect it in a designated liquid waste container. Ensure the container material is compatible with the solvent used. All transfers and commingling of waste must be conducted within an operating chemical fume hood.[8]
Step 3: Labeling
-
Clarity is Key: As soon as the first drop of waste is added, the container must be labeled.[9] The label must be clearly legible and securely affixed.[10]
-
Required Information: The label must include:
Step 4: Storage of Waste Containers
-
Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[8][10]
-
Conditions: The storage area must be cool, dry, and well-ventilated.[7][8] Containers must be kept tightly closed when not in use.[8][9][10]
-
Secondary Containment: Waste containers must be stored in appropriate secondary containment to prevent the spread of material in case of a leak.[8]
Step 5: Final Disposal
-
Professional Disposal: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal contractor.[3] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[3][7][8]
-
Timeliness: Do not accumulate excessive amounts of waste.[9] Request a waste collection when the container is about three-quarters full.[8]
Spill and Emergency Management
Accidents can happen, and a clear, rehearsed emergency plan is essential for laboratory safety.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate non-essential personnel from the area.[12][13]
-
Assess the Situation: Determine the extent of the spill. If it is large, involves highly volatile solvents, or you are not comfortable with the cleanup, contact your EHS department or emergency services immediately.[13][14]
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as detailed in Section 2.[12]
-
Containment and Cleanup:
-
Final Steps: Place all contaminated absorbent materials and cleaning supplies into a sealed bag or container, label it as hazardous waste, and arrange for its disposal through your EHS department.[8] Clean the spill area with soap and water.[17]
In Case of Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing.[6][15] Flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[8][17] Seek medical attention.[6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][17] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][15]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
Visual Workflow and Data Summary
To facilitate quick reference and decision-making, the following diagram and table summarize the critical aspects of the disposal process.
Disposal Workflow for this compound
Caption: Decision workflow for the proper disposal of this compound.
Quantitative Safety and Disposal Data
| Parameter | Value / Guideline | Source(s) |
| CAS Number | 211374-81-1 | [1][2] |
| Molecular Formula | C₇H₇ClN₂O | [1][2] |
| Hazard Class | Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Respiratory Irritation | [2][3] |
| Waste Classification | Hazardous Chemical Waste (Halogenated Organic) | [4][5] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents | [7] |
| Spill Cleanup Material | Inert absorbent material (e.g., vermiculite, sand) | [8] |
| Emergency Eye Wash | Minimum 15 minutes continuous flush | [6][17] |
| Emergency Skin Wash | Minimum 15 minutes continuous flush | [17] |
References
- Campus Operations. (n.d.). Halogenated Solvents in Laboratories.
- BenchChem. (2025). Essential Procedures for the Safe Disposal of 4-amino-N-(2-chlorophenyl)benzamide.
- Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet - 4-Aminobenzamide.
- Fisher Scientific. (2024, March 29). Safety Data Sheet - Benzamide, 3-amino-4-chloro-.
- Cornell EHS. (n.d.). 7.2 Organic Solvents | Environment, Health and Safety.
- EHSO. (2025-2026). Spill Control/Emergency Response.
- Sigma-Aldrich. (2023, February 19). SDS US.
- Clarkson University. (n.d.). Chemical Spill Procedures.
- University of Illinois Urbana-Champaign. (n.d.). Evacuation Plan: Chemical Release. Retrieved from University of Illinois Urbana-Champaign Chemistry Department Website.
- Auburn University. (n.d.). Emergency and Spill Response Procedures.
- Apollo Scientific. (n.d.). 4-Amino-2-chlorobenzonitrile Safety Data Sheet.
- Sigma-Aldrich. (2024, August 6). Safety Data Sheet.
- GOV.UK. (2024, October 10). What to do in a chemical emergency.
- Fisher Scientific. (2025, December 22). Safety Data Sheet - 4-Amino-2-chlorobenzonitrile.
- Sigma-Aldrich. (n.d.). This compound DiscoveryCPR 211374-81-1.
- PubChem. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). 4-Aminobenzamide Material Safety Data Sheet.
- BenchChem. (n.d.). Proper Disposal of 4-Chlorobenzamide: A Guide for Laboratory Professionals.
- Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from Columbia University Research Website.
- Occupational Safety and Health Administration (OSHA). (n.d.). 1910.119 App A - List of Highly Hazardous Chemicals, Toxics and Reactives (Mandatory).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Amino-4-Chlorobenzamide, 98%.
Sources
- 1. This compound DiscoveryCPR 211374-81-1 [sigmaaldrich.com]
- 2. This compound | C7H7ClN2O | CID 11435193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 13. EVACUATION PLAN: CHEMICAL RELEASE [chem.tamu.edu]
- 14. cws.auburn.edu [cws.auburn.edu]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
A Senior Application Scientist's Guide to Handling 4-Amino-2-chlorobenzamide: A Framework for Laboratory Safety
As researchers dedicated to advancing drug development, our work is predicated on both innovation and an unwavering commitment to safety. The compounds we handle, such as 4-Amino-2-chlorobenzamide, are often novel molecules with incompletely characterized toxicological profiles. This guide provides a comprehensive framework for the safe handling of this compound, grounded in established safety principles and an expert understanding of chemical hazards. Our approach is not merely to list procedures, but to build a self-validating system of safety, ensuring that every step is understood and executed with precision.
Hazard Assessment: Understanding the "Why" Behind the Precautions
This compound (CAS No. 211374-81-1) is an aromatic amine and benzamide derivative.[1] While comprehensive toxicological data may be limited, the available GHS (Globally Harmonized System) classifications provide a clear directive for cautious handling. The primary hazards identified are:
-
H302: Harmful if swallowed: Points to significant acute toxicity via ingestion.[1]
-
H315: Causes skin irritation: Indicates the potential for localized skin damage upon contact.[1][2]
-
H317: May cause an allergic skin reaction: This suggests a risk of sensitization, where subsequent exposures could lead to a more severe allergic response.[1]
-
H319: Causes serious eye irritation: Highlights the potential for significant eye damage from direct contact with the solid or solutions.[1][2]
-
H335: May cause respiratory irritation: Inhalation of the dust can irritate the respiratory tract.[1][3]
These classifications mandate a stringent approach to personal protective equipment (PPE) to create effective barriers against all potential routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion.
Core PPE Requirements for Handling this compound
The selection of PPE is dictated by the specific task and the associated risk of exposure. The following table summarizes the minimum required PPE for common laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Handling Solids | Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[4] | Chemical-resistant nitrile gloves.[4][5] Inspect before use. | Long-sleeved lab coat.[5] | All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles.[5] |
| Preparing Solutions | Chemical splash goggles. A face shield should be worn over goggles if there is a significant splash risk.[6] | Chemical-resistant nitrile gloves. Change gloves immediately if contaminated. | Chemical-resistant apron over a long-sleeved lab coat. | Work must be conducted within a certified chemical fume hood. |
| Large-Scale Operations (>10g) | Face shield worn over chemical splash goggles. | Double-gloving with nitrile gloves is recommended for enhanced protection. | Chemical-resistant coveralls or an impervious suit may be required based on a full risk assessment.[5] | A NIOSH-approved respirator with appropriate cartridges may be necessary if engineering controls cannot maintain exposure below acceptable limits.[5][7] |
Operational Protocols: A Step-by-Step Guide to Safety
Adherence to standardized protocols is critical for minimizing exposure and preventing contamination. The following workflows provide a clear, repeatable process for safe handling.
Donning and Doffing of Personal Protective Equipment
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On) PPE Workflow
-
Lab Coat: Secure a clean, long-sleeved lab coat.
-
Eye and Face Protection: Put on chemical splash goggles. If required, add a face shield.
-
Gloves: Don nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat to create a seal.[8]
Doffing (Taking Off) PPE Workflow
The principle of doffing is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Alert: Immediately alert others in the laboratory.
-
Contain: Ensure you are wearing the appropriate PPE. Cover the spill with an absorbent material like paper towels or a spill pad to prevent it from spreading.[9][10]
-
Decontaminate: Gently pour an appropriate disinfectant, such as a 1:10 household bleach solution, onto the absorbent material, working from the outside in.[11][9]
-
Wait: Allow a sufficient contact time, typically 20-30 minutes, for the disinfectant to neutralize the chemical.[11][9]
-
Collect: Using forceps or tongs, carefully collect all contaminated materials (absorbent pads, gloves, etc.) and place them into a designated hazardous waste bag or container.[9]
-
Final Wipe: Wipe the spill area again with disinfectant, followed by a final wipe with water to remove any residual chemicals.[9][10]
-
Dispose: Seal the hazardous waste container and label it clearly.[4] Arrange for disposal through your institution's EHS department.[4][5]
Decontamination and Disposal Plan
A complete safety plan extends beyond active handling to include the proper cleaning and disposal of all materials.
-
Reusable PPE: Goggles and face shields should be decontaminated after each use. Wipe them down with a suitable disinfectant followed by water.
-
Contaminated Waste: All single-use items that have come into contact with this compound, including gloves, weigh paper, and absorbent pads, must be disposed of as hazardous chemical waste.[4] Do not place these items in the regular trash. Collect them in a clearly labeled, sealed container for pickup by your EHS provider.[4][13]
By integrating this expert-driven safety framework into your daily laboratory operations, you build a resilient and trustworthy system that protects not only yourself and your colleagues but also the integrity of your research.
References
- BenchChem. (n.d.). Essential Procedures for the Safe Disposal of 4-amino-N-(2-chlorophenyl)benzamide.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary. Retrieved from [Link]
- BenchChem. (n.d.). Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide.
-
Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling. Retrieved from [Link]
-
West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Environmental Health & Safety. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
- National Ammonia Training Institute. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
- BenchChem. (n.d.). Personal protective equipment for handling 3-Methoxymethyl-benzene-1,2-diamine.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-Amino-4-chlorobenzamide.
-
Stanford University. (n.d.). Decontamination. Biosafety Manual - Environmental Health & Safety. Retrieved from [Link]
-
Federal Select Agent Program. (n.d.). Principles of decontamination, sterilization, and disinfection. Retrieved from [Link]
Sources
- 1. This compound | C7H7ClN2O | CID 11435193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 9. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 10. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. hsrm.umn.edu [hsrm.umn.edu]
- 12. Biosafety/Biocontainment Plan Guidance: Appendix 1 | Compliance | Federal Select Agent Program [selectagents.gov]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
